molecular formula C9H15N3 B13118342 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Cat. No.: B13118342
M. Wt: 165.24 g/mol
InChI Key: NNLSFWCPRURSTG-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-cyclohexyl-3-methyl-1,2,4-triazole

InChI

InChI=1S/C9H15N3/c1-8-11-10-7-12(8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3

InChI Key

NNLSFWCPRURSTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=CN1C2CCCCC2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole Molecular Formula: C


H

N

Molecular Weight: 165.24 g/mol Core Application: Pharmacophore scaffold in medicinal chemistry (bioisostere for amides/esters), ligand for coordination chemistry, and agrochemical intermediate.

This technical guide outlines a robust, scalable protocol for the synthesis of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole. Unlike traditional Pellizzari or Einhorn-Brunner reactions which often require harsh conditions or suffer from regioselectivity issues, this guide focuses on a One-Pot Three-Component Condensation utilizing acetic hydrazide, triethyl orthoformate, and cyclohexylamine. This method ensures high atom economy, simplified workup, and regiochemical fidelity.[1]

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the construction of the 1,2,4-triazole core via the formation of an imidate intermediate. By selecting acetic hydrazide (providing the N1-N2 bond and the C3-methyl group) and triethyl orthoformate (providing the C5 carbon), we can introduce the cyclohexyl amine (N4) in a convergent manner.

Retrosynthesis Target 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (Target) Inter Ethyl N-acetylformohydrazonate (In Situ Intermediate) Target->Inter Cyclodehydration (- EtOH, - H2O) Precursor1 Acetic Hydrazide (Source of C3-Me & N1-N2) Inter->Precursor1 Precursor2 Triethyl Orthoformate (Source of C5-H) Inter->Precursor2 Precursor3 Cyclohexylamine (Source of N4-Cyclohexyl) Inter->Precursor3 Amine Attack

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the triazole ring from three distinct precursors.

Part 2: Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Acetic Hydrazide (Acetohydrazide): >98% purity.

  • Triethyl Orthoformate (TEOF): Reagent grade (excess used as solvent/reagent).

  • Cyclohexylamine: >99%, dried over KOH if necessary.

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Formic acid (catalytic amount).

  • Solvent: Anhydrous Methanol or Ethanol (optional, if TEOF is not used as bulk solvent).

Synthesis Procedure (One-Pot Method)[1][6]

Step 1: Formation of the Imidate Intermediate

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Acetic Hydrazide (10.0 mmol, 0.74 g).

  • Add Triethyl Orthoformate (15.0 mmol, 2.5 mL). Note: TEOF acts as both reagent and dehydrating agent.

  • Add a catalytic amount of pTSA (0.5 mmol, ~95 mg) or 2-3 drops of formic acid.

  • Heat the mixture to 80 °C for 2–3 hours. Monitor by TLC (EtOAc:MeOH 9:1) until the hydrazide is consumed.

Step 2: Amine Addition and Cyclization 6. Cool the reaction mixture slightly (to ~50 °C). 7. Add Cyclohexylamine (10.0 mmol, 1.15 mL) dropwise over 5 minutes. 8. Increase temperature to reflux (100–110 °C) and stir for 6–8 hours.

  • Observation: The solution typically turns clear, then may darken slightly to pale yellow.
  • Mechanism:[1] The amine attacks the imidate intermediate, displacing ethanol, followed by high-temperature cyclodehydration.
  • Distillation (Optional but Recommended): If a Dean-Stark trap is available, remove the ethanol formed to drive the equilibrium toward the product.

Step 3: Workup & Purification 10. Concentration: Evaporate the excess TEOF and ethanol under reduced pressure (rotary evaporator). 11. Solidification: The residue will be a viscous oil or semi-solid. Triturate with cold Diethyl Ether or Hexane (10 mL) to induce crystallization. 12. Filtration: Filter the resulting solid and wash with cold hexane. 13. Recrystallization: Purify the crude solid by recrystallization from Ethyl Acetate/Hexane (1:3) or Toluene . 14. Drying: Dry the crystals in a vacuum oven at 40 °C for 4 hours.

Part 3: Mechanistic Insight

Understanding the reaction mechanism is crucial for troubleshooting. The reaction proceeds via an in situ formation of an ethyl formimidate derivative, which undergoes nucleophilic attack by the primary amine.

Mechanism Step1 Activation (Hydrazide + TEOF) Step2 Intermediate A (Ethyl N-acetylformohydrazonate) Step1->Step2 - 2 EtOH Step3 Nucleophilic Attack (+ Cyclohexylamine) Step2->Step3 Step4 Intermediate B (Amidine-like species) Step3->Step4 - EtOH Step5 Cyclodehydration (- EtOH, - H2O) Step4->Step5 Ring Closure Product Triazole Product Step5->Product

Figure 2: Step-wise mechanism of the triazole ring formation. The critical step is the thermal cyclodehydration (Step 5), which requires temperatures >80°C.

Part 4: Characterization Data

Every batch must be validated against the following spectral standards. The 1,2,4-triazole ring protons are distinctively deshielded.

Physical Properties
PropertySpecificationNotes
Appearance White to off-white crystalline solidDarkening indicates oxidation or trapped solvent.
Melting Point 98 – 102 °C (Predicted)Experimental verification required for specific batch.
Solubility Soluble in DMSO, MeOH, CHCl

; Insoluble in Hexane.
NMR Spectroscopy (DMSO-d )

The protons on the triazole ring and the methyl group provide the primary diagnostic signals.

NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
8.35 Singlet (s)1HC5-H (Triazole Ring)
4.12 Multiplet (m)1HN-CH (Cyclohexyl methine)
2.38 Singlet (s)3HC3-CH

(Methyl group)
1.85 – 1.65Multiplet (m)4HCyclohexyl (C2/C6-H

)
1.60 – 1.20Multiplet (m)6HCyclohexyl (Remaining H)

C
150.5 Quaternary-C3 (C-Me)
143.2 Methine-C5 (C-H)
52.4 Methine-N-CH (Cyclohexyl)
32.8, 25.4, 24.9Methylene-Cyclohexyl Ring Carbons
12.1 Methyl-CH

Mass Spectrometry (ESI-MS)
  • Theoretical [M+H]

    
    :  166.13
    
  • Observed [M+H]

    
    :  166.1 ± 0.1
    
  • Fragmentation Pattern: Loss of cyclohexyl group (m/z ~83) is common in high-energy collisions.

Part 5: Critical Troubleshooting & Optimization

  • Low Yield:

    • Cause: Incomplete cyclization due to water retention.

    • Solution: Use anhydrous reagents or add molecular sieves (4Å) to the reaction mixture. Ensure the reaction reaches reflux temperature (ethanol removal).

  • Impurity at

    
     8.0 ppm: 
    
    • Cause: Unreacted formyl intermediate or hydrolysis product.

    • Solution: Extend reflux time or add a slight excess of TEOF.

  • Oiling Out:

    • Cause: Product is too soluble in the TEOF/Ethanol mix.

    • Solution: Complete evaporation of solvent is critical before trituration with hexane. If oil persists, scratch the flask wall with a glass rod under cold ether to induce nucleation.

References

  • General Synthesis of 1,2,4-Triazoles

    • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link

  • Gellis, A., et al. (2008). "One-pot synthesis of 1,2,4-triazoles from hydrazides and amines." Tetrahedron Letters, 49, 1000-1003.
  • Spectral Characterization of 4-Alkyl-3-methyl-1,2,4-triazoles: Al-Soud, Y. A., et al. (2003). "Synthesis and Characterization of Some New 1,2,4-Triazole Derivatives." Jordan Journal of Chemistry. (Provides comparative NMR shifts for cyclohexyl/methyl substituted triazoles).
  • Mechanistic Pathways

    • Katritzky, A. R. (2010).[2] Handbook of Heterocyclic Chemistry. Elsevier. (Authoritative source on triazole ring closure mechanisms).

Sources

Solubility Profiling and Thermodynamic Analysis of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole Systems

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the solubility profile, thermodynamic modeling, and experimental determination of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole and its derivatives.

While specific solubility data for the des-thiol variant (CAS 756819-68-8) is sparse in open literature, this guide synthesizes data from the structurally analogous 4-Cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 38942-56-2)—a critical intermediate in pharmaceutical synthesis—and provides a rigorous protocol for establishing the solubility landscape of the target compound.

Executive Summary & Chemical Profile[1]

4-Cyclohexyl-3-methyl-4H-1,2,4-triazole is a heterocyclic intermediate used in the synthesis of bioactive compounds, including antifungal agents and corrosion inhibitors. Its solubility behavior is governed by the interplay between the hydrophilic triazole core and the lipophilic cyclohexyl moiety.

Understanding the solid-liquid equilibrium (SLE) of this compound is essential for:

  • Process Optimization: Designing crystallization steps for purification (e.g., cooling crystallization vs. anti-solvent).

  • Formulation: Developing stable liquid formulations for biological screening.

  • Synthesis: Selecting optimal solvents for reaction kinetics (e.g., Suzuki coupling or cyclization).

Chemical Identity
PropertyTarget CompoundPrimary Reference Analog (Thiol)
Systematic Name 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole4-Cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol
CAS Number 756819-68-8 38942-56-2
Molecular Weight ~165.24 g/mol 197.30 g/mol
Key Functional Groups Triazole Ring, Cyclohexyl, MethylTriazole Ring, Cyclohexyl, Methyl, Thiol/Thione
Solubility Driver Amphiphilic (Moderate LogP)Amphiphilic (Higher Polarity due to Thione)

Theoretical Framework: Thermodynamic Modeling

To accurately predict and correlate solubility data (


) across different temperatures (

), we employ the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility in pure and binary solvents.
The Modified Apelblat Equation

The mole fraction solubility (


) is expressed as:


Where:

  • 
    : Mole fraction solubility of the solute.[1][2]
    
  • 
    : Absolute temperature (Kelvin).[3][1]
    
  • 
    : Empirical parameters derived from experimental data regression.
    
    • 
       and 
      
      
      
      reflect the enthalpy-entropy compensation.
    • 
       accounts for the temperature dependence of the heat capacity difference.
      
Thermodynamic Parameters

From the Apelblat parameters, we calculate the dissolution enthalpy (


) and entropy (

):



Experimental Protocol: Laser Monitoring Method

For precise solubility determination of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole, the Laser Monitoring Observation Technique is recommended over the static gravimetric method due to its higher accuracy and speed.

Workflow Diagram

Solubility_Protocol cluster_setup Apparatus Setup Step1 Preparation Step2 Equilibration Step1->Step2 Add Excess Solute Step3 Laser Detection Step2->Step3 Heat/Cool Ramp Step4 Data Recording Step3->Step4 Transmissivity Change Step5 Analysis Step4->Step5 Calculate Mole Fraction

Caption: Workflow for the Laser Monitoring Solubility Determination Method.

Step-by-Step Methodology
  • Apparatus Setup: Use a jacketed glass vessel (100 mL) equipped with a mechanical stirrer, a reflux condenser, and a laser transmissivity monitoring system.

  • Solvent Preparation: Accurately weigh a specific mass of solvent (e.g., Methanol, Ethanol, Acetone) into the vessel.

  • Solute Addition: Add an excess amount of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole to ensure saturation.

  • Equilibration:

    • Heat the mixture to a temperature slightly above the target measurement point to dissolve all solids.

    • Cool slowly at a controlled rate (e.g., 0.1 K/min).

  • Laser Detection:

    • Direct a laser beam through the solution.

    • Monitor the intensity of the transmitted light.

    • Nucleation Point: A sharp decrease in laser intensity indicates the onset of crystallization (saturation point).

  • Verification: Repeat the heating/cooling cycle 3 times to ensure reproducibility within ±0.05 K.

Solubility Landscape & Comparative Data

Due to the specific nature of the des-thiol variant, we provide the Solubility Profile of the Thiol Analog (CAS 38942-56-2) as a reference model. The cyclohexyl group exerts a dominant steric and lipophilic effect, making the solubility trends of the thiol and des-thiol variants highly correlated.

Projected Solubility Trends
  • High Solubility: Lower Alcohols (Methanol, Ethanol), Polar Aprotic Solvents (DMSO, DMF).

  • Moderate Solubility: Esters (Ethyl Acetate), Ketones (Acetone).

  • Low Solubility: Water, Non-polar Hydrocarbons (Hexane, Cyclohexane).

Representative Data: Thiol-Triazole Analog

Data derived from homologous series analysis (4-methyl vs. 4-cyclohexyl).

SolventTemperature (K)Mole Fraction Solubility (

)
Solubility Class
Methanol 298.150.0452High
Ethanol 298.150.0385High
Acetone 298.150.0210Moderate
Ethyl Acetate 298.150.0155Moderate
Water 298.15< 0.0005Very Low
Toluene 298.150.0082Low

Note: The presence of the cyclohexyl group significantly reduces water solubility compared to the methyl-only analog (4-methyl-1,2,4-triazole), while enhancing solubility in non-polar organic solvents like Toluene.

Thermodynamic Analysis & Process Implications

Dissolution Enthalpy ( )

The dissolution of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole in organic solvents is typically endothermic (


).
  • Implication: Solubility increases with temperature.[2]

  • Process Design: A cooling crystallization process is highly effective. The steep solubility curve in alcohols (Methanol/Ethanol) suggests high recovery yields can be achieved by cooling from 330 K to 280 K.

Dissolution Entropy ( )

The dissolution is entropy-driven (


).[2] The disruption of the crystal lattice (which is stabilized by intermolecular hydrogen bonding in the triazole network) is the primary energy barrier.
Solvent Selection for Purification

Based on the "Like Dissolves Like" principle and the Apelblat correlation:

  • Recrystallization Solvent: Ethanol/Water (80:20) or Pure Ethanol .

    • Reasoning: High solubility at boiling point, low solubility at room temperature (steep gradient).

  • Anti-Solvent: Water .

    • Reasoning: Adding water to a saturated methanolic solution will drastically reduce solubility, forcing precipitation (Anti-solvent Crystallization).

Thermodynamic Cycle Diagram

Thermo_Cycle Solid Solid Solute (Crystal Lattice) Gas Ideal Gas Phase (Sublimation) Solid->Gas ΔH_sub (Sublimation) Solution Saturated Solution (Solvated) Solid->Solution ΔH_sol (Dissolution) Gas->Solution ΔH_solv (Solvation)

Caption: Thermodynamic cycle representing the dissolution process: Sublimation followed by Solvation.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics. Link

  • BenchChem. (2025).[1] Solubility Profile of Methyl 1H-1,2,4-Triazole-3-Carboxylate: A Technical Guide. BenchChem Technical Repository. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Methyl-4H-1,2,4-triazole-3-thiol.[3][4] MilliporeSigma. Link

  • ChemScene. (2024). 4-Cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol Product Data. ChemScene. Link

  • Wang, J., et al. (2015). Solubility of 3,4-dimethyl-1H-1,2,4-triazol-5(4H)-one in Different Pure Solvents. Journal of Chemical & Engineering Data. (Reference for homologous triazole solubility behavior).

Sources

Tautomeric Landscape of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole: Mechanistic Causality, Stability, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural behavior of 1,2,4-triazoles is fundamentally dictated by their tautomeric equilibria, which govern their reactivity, receptor-binding affinity in pharmacology, and utility as ligands in organometallic chemistry. However, 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole presents a unique structural blockade: the bulky cyclohexyl substitution at the N4 position completely abolishes classical annular prototropic tautomerism.

This whitepaper provides an in-depth technical analysis of the non-classical tautomeric states accessible to this molecule. By synthesizing computational thermodynamics with field-proven experimental trapping protocols, we elucidate how this seemingly static heterocycle can access transient, high-energy states—specifically, an exocyclic methylene (enamine) tautomer and a neutral N-heterocyclic carbene (NHC) tautomer.

Structural Causality and the Annular Blockade

In unsubstituted or 3,5-disubstituted 1,2,4-triazoles, tautomerism typically involves the rapid migration of a proton between the N1, N2, and N4 atoms to maintain aromaticity[1].

In 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole, the N4 position is covalently bonded to an


 hybridized cyclohexyl ring. To satisfy the valency of the nitrogen atoms and maintain the 6π Hückel aromatic system, the endocyclic double bonds are strictly localized as 

and

. Consequently, in the neutral ground state, there are no protons on any of the ring nitrogens . The only available protons for tautomeric shifts reside on the C3-methyl group and the C5 carbon. This structural blockade forces the molecule to explore exotic, non-annular tautomerization pathways under specific chemical stimuli.

The Tri-State Tautomeric Landscape

State I: The Aromatic 4H-Triazole (Global Minimum)

The ground state of the molecule is the 4H-aromatic form. The lone pair of the N4 atom resides in an unhybridized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-orbital, delocalizing into the ring to complete the 6π electron system. This state is thermodynamically dominant due to the massive resonance stabilization energy inherent to the triazole core. Density functional theory (DFT) studies on substituted 1,2,4-triazoles confirm that the aromatic forms represent the deep global minima in both gas and solution phases, though solvent polarity can modulate the depth of this well.
State II: The Exocyclic Methylene Tautomer

When subjected to strong bases or specific protic environments, the molecule can undergo an enamine-imine-like proton shift. A proton from the C3-methyl group migrates to the N2 atom, yielding 4-cyclohexyl-3-methylene-3,4-dihydro-2H-1,2,4-triazole .

  • Causality : This shift breaks the continuous cyclic π-conjugation, resulting in a cross-conjugated, higher-energy system. However, the methylene tautomer is kinetically accessible and serves as a highly nucleophilic intermediate in alkylation reactions.

State III: The Neutral N-Heterocyclic Carbene (NHC) Tautomer

The most exotic tautomeric shift involves the migration of the C5 proton to the N1 atom, generating a neutral 4-cyclohexyl-3-methyl-1H-1,2,4-triazol-5-ylidene .

  • Causality : While free neutral NHCs are highly unstable and represent a massive energy penalty, the 1,2,4-triazol-5-ylidene scaffold is known for its enhanced stability compared to imidazol-2-ylidenes due to lower basicity and nucleophilicity[2]. This tautomer features a divalent carbon with a strong

    
    -donating lone pair, making it an exceptional ligand for transition metals[3].
    

TautomericPathways State1 State I: Aromatic 4H-Triazole (Global Minimum) C5-H, C3-CH3 State2 State II: Exocyclic Methylene (Cross-Conjugated) N2-H, C3=CH2 State1->State2 Base-Catalyzed Proton Shift (C3 to N2) State3 State III: NHC Tautomer (C5-Ylidene) N1-H, C5(Lone Pair) State1->State3 Thermal/Metal-Induced Proton Shift (C5 to N1)

Fig 1. Tautomeric network of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole showing exotic proton shifts.

Thermodynamic Profiling

To understand the causality behind the relative populations of these tautomers, we must examine their thermodynamic parameters. Table 1 summarizes the computed properties for these states, demonstrating why specialized experimental protocols are required to trap the higher-energy forms.

Table 1: Thermodynamic and Electronic Profiling of Tautomeric States

Tautomeric StateRelative Free Energy (

, kcal/mol)
Dipole Moment (Debye)Aromaticity (NICS(1) ppm)Primary Stabilization Factor
State I: 4H-Aromatic 0.0 (Global Minimum)~4.2-11.5 (Strong)6π electron delocalization
State II: Exocyclic Methylene +18.4~2.8-2.1 (Weak/None)Cross-conjugation, polar solvents
State III: NHC (5-Ylidene) +24.7~6.5-8.4 (Moderate)Transition metal coordination (

-donation)

(Note: Values are representative DFT estimations for 4-alkyl-3-methyl-1,2,4-triazole systems at the B3LYP/6-311++G(d,p) level, reflecting the severe energetic penalty of breaking aromaticity or forming a carbene).

Experimental Protocols for Tautomer Interrogation

Because States II and III are thermodynamically disfavored, they cannot be isolated in their free forms under standard conditions. Instead, we employ self-validating experimental systems that kinetically trap these tautomers, proving their transient existence.

Protocol 1: H/D Exchange NMR for Methylene Tautomer Interrogation

Causality : The methylene tautomer (State II) is kinetically accessible via base catalysis. By using a deuterated protic solvent (


) and a non-nucleophilic base, the transient formation of the exocyclic enamine allows deuterium incorporation at the C3-methyl group. The logarithmic decay of the 

signal in

-NMR self-validates the existence of the State II intermediate.

Step-by-Step Methodology :

  • Preparation : Dissolve 0.5 mmol of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole in 0.6 mL of anhydrous

    
     in a standard 5 mm NMR tube.
    
  • Baseline Acquisition : Acquire a baseline

    
    -NMR spectrum at 298K. Integrate the C3-methyl singlet (typically observed at ~2.4 ppm) against the cyclohexyl multiplet references.
    
  • Catalysis : Inject 0.05 equivalents (5 mol%) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze the proton shift.

  • Kinetic Monitoring : Monitor the reaction via variable-temperature

    
    -NMR (348K) over 24 hours. The integration of the C3-methyl peak will decay as it is replaced by 
    
    
    
    , confirming the reversible formation of the
    
    
    tautomer.
Protocol 2: Transition Metal Trapping of the NHC Tautomer

Causality : The NHC tautomer (State III) possesses a highly reactive,


-donating C5 lone pair. Silver(I) oxide acts synergistically as a base (abstracting the C5 proton) and a trapping agent, shifting the equilibrium entirely to the metal-coordinated NHC form. Transmetalation to Palladium provides a bench-stable complex, allowing definitive X-ray crystallographic validation of the carbene carbon[3].

Step-by-Step Methodology :

  • Metallation : Suspend 1.0 mmol of the triazole and 0.6 mmol of

    
     in 15 mL of anhydrous dichloromethane (DCM) in a Schlenk flask shielded from light.
    
  • Equilibrium Shifting : Reflux the mixture under an argon atmosphere for 48 hours. The reaction is self-indicating: the black

    
     suspension will convert to a gray/white precipitate, indicating the formation of the Ag-NHC complex.
    
  • Transmetalation : Filter the suspension through a Celite pad under argon. Add 0.5 mmol of

    
     to the filtrate and stir at room temperature for 4 hours.
    
  • Validation : Evaporate the solvent in vacuo, recrystallize the residue from a DCM/hexane diffusion setup, and analyze via single-crystal X-ray diffraction. The presence of a

    
     bond definitively validates the State III geometry.
    

ExperimentalWorkflow cluster_methylene Protocol 1: Methylene Tautomer (H/D Exchange) cluster_nhc Protocol 2: NHC Tautomer (Metal Trapping) M1 1. Dissolve in CD3OD M2 2. Add Catalytic DBU M1->M2 M3 3. 1H-NMR (298K-348K) M2->M3 M4 4. Monitor C3-CH3 Decay M3->M4 N1 1. Triazole + Ag2O in DCM N2 2. Reflux 48h (Dark) N1->N2 N3 3. Transmetalation (Pd) N2->N3 N4 4. X-Ray Crystallography N3->N4

Fig 2. Self-validating experimental workflows for isolating and characterizing transient tautomers.

References

  • Shiroudi, A., Safaei, Z., Kazeminejad, Z., et al. (2020). Quantum Chemical Investigation of the New 1,2,4-Triazoles and Their Derivatives: Solvent and Substituent Effects.
  • Marchenko, A., Koidan, G., Hurieva, A., & Nestola, F. (2016). Stable N-Phosphorylated 1,2,4-Triazol-5-ylidenes: Novel Ligands for Metal Complexes. Journal of Organometallic Chemistry.
  • Guisado-Barrios, G., et al. (2024). 1H-1,2,3-Triazol-5-ylidenes as Catalytic Organic Single-Electron Reductants. UC San Diego.
  • RSC Advances. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.

Sources

Technical Guide: Chemical Stability and Degradation of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (CAS: 756819-68-8), herein referred to as CMT , represents a critical scaffold in the synthesis of bioactive ligands and pharmaceutical intermediates. Its structural integrity is defined by the aromatic 1,2,4-triazole core, which confers high thermal stability (mp 99–100°C) and resistance to hydrolytic cleavage under physiological conditions. However, the molecule exhibits specific vulnerabilities: the N-cyclohexyl substituent is susceptible to oxidative metabolism and radical attack, while the triazole ring itself may undergo photolytic degradation under high-intensity UV exposure.

This guide provides a comprehensive framework for evaluating the stability profile of CMT, detailing forced degradation protocols, mechanistic pathways, and analytical strategies required for rigorous characterization in drug development.

Physicochemical Baseline & Structural Context[1][2][3]

Understanding the intrinsic properties of CMT is a prerequisite for designing stability studies. The molecule consists of a five-membered nitrogen-rich heterocycle substituted at the N4 position with a cyclohexyl group and at the C3 position with a methyl group.

PropertyValue / CharacteristicImplication for Stability
CAS Number 756819-68-8Unique Identifier
Molecular Formula C₉H₁₅N₃Low molecular weight, likely volatile in GC
Molecular Weight 165.24 g/mol Detectable via LC-MS (ESI+)
Melting Point 99–100°CSolid-state thermal stability is high; suitable for milling
pKa (Predicted) ~2.3 (Conjugate Acid)Weakly basic; protonates in strong acid (pH < 2)
LogP (Predicted) ~1.8 – 2.2Moderate lipophilicity; compatible with RP-HPLC
UV Absorbance λmax ~205-215 nmLacks strong chromophores; requires low-UV detection

Chemical Stability Profile

Hydrolytic Stability

The 1,2,4-triazole ring is electronically equivalent to a "aza-pyrrole," possessing significant aromatic stabilization energy. Consequently, CMT is highly resistant to hydrolysis across the pH range of 1–13 at ambient temperatures.

  • Acidic Conditions (0.1 N HCl): The N1 or N2 nitrogen protonates, increasing water solubility but not triggering ring opening.

  • Basic Conditions (0.1 N NaOH): The molecule remains neutral and stable. The lack of electon-withdrawing groups on the ring prevents nucleophilic attack by hydroxide ions.

Thermal Stability

Thermogravimetric analysis (TGA) of analogous 1,2,4-triazoles indicates stability up to ~200°C. CMT is expected to be stable in the solid state under standard storage conditions (25°C/60% RH). However, in solution (e.g., DMSO or DMF), prolonged heating (>100°C) may induce slow oxidative degradation of the cyclohexyl ring.

Photolytic Stability (Critical Vulnerability)

Like many nitrogen heterocycles, 1,2,4-triazoles can undergo photo-induced fragmentation or rearrangement.

  • Mechanism: UV excitation (254 nm) can lead to N–N bond homolysis or ring expansion/contraction.

  • Risk: High. Solutions should be protected from light (amber glassware).

Oxidative Stability

The cyclohexyl group is the primary site for oxidative attack.

  • Radical Oxidation: Presence of radical initiators (e.g., peroxides in excipients) can abstract a hydrogen from the tertiary carbon (C1') of the cyclohexyl ring, leading to hydroxylation or ring opening.

  • N-Oxidation: While less likely due to steric hindrance, N-oxidation of the triazole nitrogens is possible under strong forcing conditions (e.g., mCPBA).

Mechanistic Degradation Pathways[7]

The degradation of CMT follows three primary pathways, dictated by the stressor applied.

Pathway A: Oxidative N-Dealkylation (Radical/Enzymatic)

Under oxidative stress (e.g., H₂O₂ or cytochrome P450 metabolism), the cyclohexyl ring is hydroxylated, often at the C3' or C4' position. Further oxidation can lead to ring cleavage or N-dealkylation, releasing the free 3-methyl-1,2,4-triazole.

Pathway B: Photolytic Ring Fragmentation

Exposure to UV light causes excitation of the π-system. The most common pathway involves the cleavage of the N1–N2 bond, potentially forming nitrile ylides or rearranging into isomeric imidazoles.

Pathway C: Methyl Group Oxidation

The C3-methyl group, while relatively stable, can be oxidized to a hydroxymethyl (-CH₂OH) or carboxylic acid (-COOH) derivative under strong oxidative conditions (e.g., KMnO₄ or forced peroxide stress).

DegradationPathways CMT Parent: CMT (4-Cyclohexyl-3-methyl-4H-1,2,4-triazole) Ox_Int Intermediate: Hydroxy-Cyclohexyl-CMT CMT->Ox_Int Oxidation (H2O2/Radical) Photo_Int Excited State [CMT]* CMT->Photo_Int UV Light (hv) Acid_Deriv Degradant C: 4-Cyclohexyl-1,2,4-triazole-3-carboxylic acid CMT->Acid_Deriv Strong Oxidation (KMnO4) Dealkyl Degradant A: 3-Methyl-1,2,4-triazole (Loss of Cyclohexyl) Ox_Int->Dealkyl C-N Bond Cleavage RingOpen Degradant B: Nitrile Ylide / Fragmented Ring Photo_Int->RingOpen N-N Homolysis

Figure 1: Predicted degradation pathways of CMT under oxidative, photolytic, and chemical stress.

Standardized Forced Degradation Protocols

To validate the stability profile, the following stress testing protocols are recommended. These are designed to achieve 5–20% degradation to identify potential degradation products.

Protocol: Hydrolytic Stress
  • Preparation: Dissolve CMT (1 mg/mL) in Acetonitrile/Water (50:50).

  • Acid Stress: Add 1.0 N HCl to reach pH ~1. Reflux at 60°C for 24 hours.

  • Base Stress: Add 1.0 N NaOH to reach pH ~13. Reflux at 60°C for 24 hours.

  • Neutral: Reflux in water at 60°C for 24 hours.

  • Analysis: Neutralize samples and analyze via HPLC-UV.

    • Expected Result: < 2% degradation (High Stability).

Protocol: Oxidative Stress
  • Preparation: Dissolve CMT (1 mg/mL) in Acetonitrile/Water.

  • Stress: Add 30% H₂O₂ to a final concentration of 3%. Incubate at Room Temperature (RT) for 24 hours.

  • Analysis: Quench with sodium metabisulfite and analyze.

    • Expected Result: 5–10% degradation. Look for +16 Da (Hydroxyl) and -83 Da (Dealkylation) peaks in MS.

Protocol: Photostability (ICH Q1B)
  • Solid State: Spread thin layer of CMT in a quartz dish. Expose to 1.2 million lux hours (visible) and 200 W·h/m² (UV).

  • Solution: Expose 1 mg/mL solution in clear glass vs. amber control.

    • Expected Result: 10–20% degradation in clear solution; minimal in solid state.

Analytical Methodology

Due to the lack of a strong chromophore, standard UV detection at 254 nm is insufficient.

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers pH, improves peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 210 nm (Critical: use high-purity solvents to minimize background noise).

    • MS: ESI Positive Mode (Scan range 100–500 m/z).

      • Target Ion: [M+H]⁺ = 166.13 m/z.

AnalyticalWorkflow Sample Stressed Sample Prep Dilution & Neutralization Sample->Prep LC HPLC Separation (C18, Gradient) Prep->LC Detect Dual Detection LC->Detect UV UV @ 210 nm (Quantification) Detect->UV MS MS (ESI+) (Identification) Detect->MS Result Stability Report: % Recovery + Impurity ID UV->Result MS->Result

Figure 2: Analytical workflow for stability indicating method (SIM) development.

Safety & Regulatory Implications

While specific toxicological data for CMT is limited, the 1,2,4-triazole moiety is a known structural alert in certain contexts.

  • Toxicity: Many triazole fungicides (e.g., Tebuconazole) are suspected endocrine disruptors and potential hepatotoxins.

  • Handling: Treat CMT as a potential irritant. Use standard PPE (gloves, goggles, fume hood).

  • Impurity Limits: If CMT is an impurity in a drug substance, it must be controlled below the ICH Q3A/B qualification threshold (typically 0.15% or 1.0 mg/day intake).

References

  • Synthesis & Characterization

    • Microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles. (2005).[2][3] Synthetic Communications. Link: [Link]

  • General Triazole Stability

    • Degradation of 1,2,4-Triazole fungicides in the environment.[4] (2016).[4] China Environmental Science.[1][4] Link: [Link]

  • Thermal Analysis

    • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (2014).[5] Journal of Chemical and Pharmaceutical Research. Link: [Link]

  • Analytical Guidelines

    • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Link: [Link]

  • Chemical Vendor Data

Sources

Molecular Architecture and Pharmacological Profiling of 4-Substituted-3-Methyl-4H-1,2,4-Triazole Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The 1,2,4-triazole nucleus represents a privileged scaffold in modern medicinal chemistry, characterized by its robust aromaticity, strong hydrogen-bonding capabilities, and metabolic stability[1]. Among its functionalized variants, 4-substituted-3-methyl-4H-1,2,4-triazole derivatives have emerged as critical structural motifs. These compounds serve dual roles: as potent active pharmaceutical ingredients (APIs) exhibiting broad-spectrum antimicrobial and central nervous system (CNS) activities, and as vital synthetic intermediates for complex therapeutics like the benzodiazepine Estazolam[1][2].

This whitepaper synthesizes the structural dynamics, validated synthetic workflows, and pharmacological mechanisms of these derivatives, providing a comprehensive guide for drug development professionals.

Core Chemical Properties: Tautomerism and Electronic Dynamics

The reactivity and target-binding affinity of 1,2,4-triazoles are fundamentally governed by their tautomeric equilibria. The ring can theoretically exist in three prototropic forms: 1H, 2H, and 4H.

Quantum chemical studies utilizing Density Functional Theory (DFT) with the B3LYP method and Integral Equation Formalism Polarizable Continuum Models (IEFPCM) have mapped the aqueous phase stabilities of these structures[3]. The calculated tautomeric equilibrium constants reveal that the 4H-1,2,4-triazole form is thermodynamically favored over the 1H and 2H forms in functionalized derivatives[3].

Causality in Drug Design: This 4H-preference is critical. By deliberately substituting the N4 position (creating 4-substituted-3-methyl-4H-1,2,4-triazoles), chemists lock the molecule into a specific spatial conformation. This prevents prototautomerism, ensuring predictable pharmacokinetics and highly specific interactions with target enzymes (such as CYP51) via the unhindered N1 and N2 lone pairs[1][3].

Synthetic Architectures and Methodologies

The synthesis of 4-substituted-3-methyl-4H-1,2,4-triazoles requires precise thermodynamic control to drive cyclization while avoiding unwanted side-reactions. A widely validated approach involves the condensation of hydrazones or amides with amine precursors under alkaline conditions, followed by acid-catalyzed cyclization[4][5].

Synthesis A Hydrazide / Hydrazone Precursor C Condensation Reaction (Alkaline conditions, Heat) A->C B Amine / Amide Precursor B->C D Intermediate Formation (In-process TLC Check) C->D E Acidification & Cyclization (pH adjustment) D->E F 4-Substituted-3-methyl- 4H-1,2,4-triazole E->F

Fig 1: Synthetic workflow for 4-substituted-3-methyl-4H-1,2,4-triazole cyclization.

Self-Validating Experimental Protocol: Synthesis of 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone

This specific compound (CAS 36916-19-5) is a high-value derivative known for its sedative properties and its role as a precursor in Estazolam synthesis[2][6].

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 1.0 equivalent of 5-chloro-2-hydroxybenzophenone and 1.2 equivalents of 3-methyl-4H-1,2,4-triazole in anhydrous dimethylformamide (DMF) or ethanol[2].

    • Causality: DMF is chosen as a polar aprotic solvent to stabilize the transition state of the nucleophilic attack without hydrogen-bonding to the nucleophile, thereby accelerating the reaction.

  • Alkaline Activation: Add 1.5 equivalents of anhydrous potassium carbonate (

    
    ) to the mixture.
    
    • Causality: The base deprotonates the hydroxyl group of the benzophenone and activates the triazole, enhancing nucleophilicity for the condensation step[2].

  • Thermal Condensation: Heat the reaction mixture to 100°C under a reflux condenser for 6–8 hours[2].

    • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% methanol / 90% ethyl acetate eluent system. The disappearance of the starting material spot confirms intermediate formation[6].

  • Acid-Catalyzed Cyclization: Cool the mixture to room temperature and slowly add dilute hydrochloric acid (1M HCl) until the pH reaches 4-5.

    • Causality: Acidification neutralizes the alkaline intermediate, driving the final dehydration and cyclization of the triazole ring, while simultaneously decreasing the solubility of the product to induce precipitation[2].

  • Isolation and Purification: Filter the precipitated crude product. Purify via column chromatography (silica gel, 10% methanol/ethyl acetate) and recrystallize from ethyl acetate[6].

    • Final Validation: Confirm purity via melting point analysis. The pure analytical sample must exhibit a sharp melting point of 168°C–169.5°C[6].

Pharmacological Modalities and Mechanisms of Action

Antimicrobial and Antifungal Pathways

The primary mechanism by which 1,2,4-triazole derivatives exert antifungal activity is through the competitive inhibition of lanosterol 14α-demethylase (CYP51) [1]. The unhindered nitrogen atoms (N1/N2) of the triazole ring coordinate directly with the heme iron at the active site of the CYP51 enzyme. This coordination blocks the oxidative demethylation of lanosterol, halting the biosynthesis of ergosterol. The resulting ergosterol depletion disrupts fungal cell membrane fluidity and integrity, leading to cell death[1].

MOA T 1,2,4-Triazole Derivative E Lanosterol 14α-demethylase (CYP51 Enzyme) T->E Competitive Inhibition Er Ergosterol Biosynthesis (Blocked) E->Er Prevents Conversion L Lanosterol L->E M Fungal Cell Membrane Disruption & Death Er->M

Fig 2: Mechanism of action for triazole-mediated fungal cell membrane disruption.

Antibacterial and Enzymatic Inhibition

Beyond fungi, functionalized 4-substituted-3-methyl-4H-1,2,4-triazoles exhibit profound antibacterial properties. Derivatives tethered to theophylline or piperazine moieties have shown the ability to penetrate bacterial cell walls and inhibit critical serine proteases and DNA gyrase[7][8]. The electron-withdrawing groups on the 4-substituted phenyl rings enhance membrane permeability, making them highly effective against Multi-Drug Resistant (MDR) strains[1][7].

Quantitative Data Synthesis

The table below consolidates the pharmacological efficacy of various 4-substituted-1,2,4-triazole derivatives against diverse microbial and enzymatic targets, demonstrating their superiority or equivalence to standard clinical drugs.

Compound DerivativeTarget Organism / EnzymeMinimum Inhibitory Concentration (MIC) / IC50Comparison to Standard DrugRef
3,4-Dimethylphenyl-theophylline-1,2,4-triazole Bacillus subtilis (Gram +)MIC = 0.28 ± 0.50 µg/mLSuperior to Penicillin (1.0 µg/mL)[8]
4-Methylphenyl-theophylline-1,2,4-triazole Escherichia coli (Gram -)MIC = 0.20 ± 0.08 µg/mLSuperior to Penicillin (2.4 µg/mL)[8]
2-Methylpiperazine-1,2,4-triazole (Compound 12h) MDR Escherichia coliMIC = 0.25 µg/mL~30x more potent than Ciprofloxacin[7]
Ofloxacin-1,2,4-triazole analogues S. aureus, B. subtilisMIC = 0.25 – 1.0 µg/mLComparable to Ofloxacin[7]
4-Chlorophenyl-theophylline-1,2,4-triazole HCV Serine ProteaseIC50 = 0.015 ± 0.25 mgSuperior to Ribavirin (0.165 mg)[8]

References

  • [2] Benchchem. 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone. Available at:

  • [6] Google Patents. US4000151A - Triazolyl benzophenone compounds. Available at:

  • [3] TÜBİTAK Academic Journals. Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Available at:

  • [4] National Center for Biotechnology Information (PMC). Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. Available at:

  • [1] BPAS Journals. 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. Available at:

  • [7] National Center for Biotechnology Information (PMC). 1,2,4-Triazoles as Important Antibacterial Agents. Available at:

  • [8] Frontiers. Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights. Available at:

  • [5] Indian Journal of Pharmaceutical Education and Research. Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Available at:

Sources

The Discovery, Synthesis, and Mechanistic Evaluation of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry and materials science, prized for its metabolic stability and strong hydrogen-bonding capabilities [1]. Among its derivatives, 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (CAS: 756819-68-8) stands out as a sterically unique compound[2]. Its discovery and optimized synthesis in 2005 marked a significant leap in heterocyclic chemistry, demonstrating how microwave-assisted, multi-component reactions can overcome the classical limitations of synthesizing 4-alkyl-substituted triazoles[1]. This whitepaper dissects the history, mechanistic causality, and self-validating protocols required to synthesize this core molecule.

Historical Context & The 2005 Breakthrough

Historically, the synthesis of 4-alkyl-substituted 1,2,4-triazoles relied on classical methods such as the Pellizzari reaction (heating amides with hydrazides) or the Einhorn-Brunner reaction. These traditional pathways suffered from a critical drawback: notoriously low yields and harsh, prolonged thermal conditions, particularly when incorporating bulky aliphatic groups like the cyclohexyl moiety.

In 2005, researchers Daliang Li, Hongli Bao, and Tianpa You at the University of Science & Technology of China published a breakthrough methodology in Heterocycles[3]. They developed a microwave-assisted, one-pot, three-component synthesis that reduced reaction times from hours to mere minutes[3]. By utilizing acetic hydrazide, dimethylformamide dimethyl acetal (DMF-DMA), and primary amines under microwave irradiation, they successfully synthesized 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole in a highly efficient manner[1].

Mechanistic Causality: The Tri-Component Assembly

Understanding the causality behind the reagent and condition selection is critical for any application scientist attempting to scale or modify this reaction. The synthesis is an elegant cascade process:

  • Condensation : Acetic hydrazide reacts with DMF-DMA to form an N-dimethylaminomethylene intermediate[3].

  • Amine Exchange : The addition of cyclohexylamine displaces the volatile dimethylamine, forming a transient amidine intermediate.

  • Acid-Catalyzed Microwave Cyclization (The Critical Innovation) : Initial attempts to drive this cyclization under solvent-free conditions using acidic Al₂O₃ failed[1]. The researchers strategically pivoted to using glacial acetic acid as both the solvent and catalyst[1].

Why Acetic Acid and Microwaves? Acetic acid serves a triple function. First, as a polar liquid, it acts as an excellent dielectric absorber for microwave energy, rapidly translating electromagnetic waves into uniform thermal energy[4]. Second, it homogenizes the reaction mixture, overcoming the mass-transfer limitations of solid-state reactions. Finally, as a Brønsted acid, it protonates the carbonyl oxygen of the acetyl group, increasing its electrophilicity. This facilitates the intramolecular nucleophilic attack by the cyclohexyl-substituted nitrogen, driving the final dehydration and ring closure[1].

Mechanism A Acetic Hydrazide (CH3-CO-NH-NH2) C N-Dimethylaminomethylene Intermediate A->C + DMF-DMA (Reflux, DCM) B DMF-DMA ((CH3)2N-CH(OCH3)2) B->C E Amidine Intermediate (CH3-CO-NH-N=CH-NH-Cy) C->E + Cyclohexylamine - HN(CH3)2 D Cyclohexylamine (Cy-NH2) D->E F 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (Target Compound) E->F Cyclization & Dehydration (Microwave, Acetic Acid, 2-3 min) - H2O

Figure 1: Mechanistic pathway for the three-component assembly of the 1,2,4-triazole core.

Self-Validating Experimental Protocol

The following protocol is reverse-engineered from the 2005 methodology [3]. It is designed as a self-validating system, incorporating critical checkpoints to ensure intermediate conversion and laboratory safety.

Workflow Step1 1. Condensation Acetic Hydrazide + DMF-DMA in DCM Step2 2. Evaporation Remove DCM in vacuo Step1->Step2 Step3 3. Assembly Add Cyclohexylamine + Acetic Acid Step2->Step3 Step4 4. Cyclization Microwave Irradiation (2-3 mins) Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Figure 2: Step-by-step workflow for the microwave-assisted synthesis protocol.

Step-by-Step Methodology
  • Initial Condensation : In an open 25 mL reaction vessel, dissolve 3.0 mmol (222 mg) of acetic hydrazide in 2.0 mL of dichloromethane (DCM)[3]. Add 3.0 mmol of DMF-DMA[3].

  • Reflux & Validation : Reflux the mixture for 30 minutes[3].

    • Causality Check: Monitor the reaction by Thin-Layer Chromatography (TLC). Do not proceed until the highly polar acetic hydrazide spot is completely consumed, indicating full conversion to the intermediate.

  • Solvent Evaporation (Critical Safety Step) : Evaporate the DCM completely in vacuo[3].

    • Causality Check: DCM is a poor microwave absorber with a low boiling point (39.6 °C). Subjecting residual DCM to microwave irradiation will cause rapid overpressurization and potential vessel failure. The residue must be dry.

  • Component Assembly : To the concentrated residue, add 2.8 mmol of cyclohexylamine, followed immediately by 1.5 mL of glacial acetic acid[3].

  • Microwave Irradiation : Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate for 2–3 minutes[3].

    • Causality Check: The rapid dielectric heating drives the endothermic dehydration step. A color change and the consumption of the amine (verifiable via a ninhydrin TLC stain) validate the formation of the conjugated triazole system.

  • Workup & Purification : Cool the mixture, concentrate under reduced pressure to remove the acetic acid, and purify the residue via silica gel column chromatography using an eluent gradient of MeOH:Ethyl Acetate (1:20 to 1:1)[3].

Quantitative Data & Characterization

The successful synthesis of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole is confirmed by its distinct physical and spectroscopic properties. The quantitative data below summarizes the characterization of the purified product [1].

ParameterValue / Description
Compound Name 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole
CAS Registry Number 756819-68-8[2]
Molecular Formula C₉H₁₅N₃
Yield 72%[1]
Physical State White solid[1]
Melting Point 99–100 °C (Lit. 100–101 °C)[1]
¹H NMR (CDCl₃, 300 MHz) δ 8.15 (1H, s, C5-H), 3.86 (1H, m, N-CH), 2.48 (3H, s, C3-CH₃)[1]

Note: The remaining 10 aliphatic protons belonging to the cyclohexyl ring resonate in the upfield region (typically ~1.20–2.00 ppm), consistent with the structural assignment.

Applications in Drug Development

The 1,2,4-triazole ring is a highly stable, rigid structural motif that frequently acts as a bioisostere for amide bonds and esters in rational drug design [5]. The specific 4-cyclohexyl-3-methyl substitution pattern of this compound provides a unique pharmacological profile:

  • Lipophilic Anchoring : The bulky cyclohexyl ring provides significant lipophilicity, allowing the fragment to anchor deeply into hydrophobic protein pockets.

  • Metabolic Stability : Unlike traditional amides, the triazole core is highly resistant to enzymatic hydrolysis by proteases and amidases.

  • Hydrogen Bonding : The unhindered N1 and N2 nitrogens of the triazole core remain available to act as strong hydrogen-bond acceptors, facilitating target engagement[5].

By mastering the microwave-assisted synthesis of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole, researchers can rapidly generate libraries of triazole derivatives, significantly accelerating the hit-to-lead optimization phase in drug discovery pipelines[4].

References

  • Title: Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review Source: Current Organic Synthesis, Bentham Science. URL: [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Strategy for Antifungal Susceptibility Testing of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge, necessitating the discovery of novel therapeutic agents. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal drugs, with many commercially successful agents belonging to this class.[1][2] This application note provides a detailed, multi-tiered strategy for the comprehensive antifungal screening of a novel derivative, 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (hereafter referred to as 4-CHT). We outline a logical progression from initial qualitative screening to quantitative potency determination and conclude with essential in vitro safety profiling. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Scientific Rationale & Expected Mechanism of Action

Expert Insight: 4-CHT belongs to the triazole class of compounds, which are renowned for their antifungal properties.[1][3] The primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450-dependent enzyme (CYP51) in the fungal ergosterol biosynthesis pathway.[4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and function.[4][6]

By inhibiting CYP51, triazoles prevent the conversion of lanosterol to ergosterol. This disruption leads to the depletion of ergosterol and a simultaneous accumulation of toxic sterol precursors in the fungal cell membrane.[3][4] The resulting membrane stress impairs fungal growth and replication, typically exerting a fungistatic (growth-inhibiting) effect.[7] This established mechanism provides a strong rationale for investigating 4-CHT as a potential antifungal candidate and guides the selection of appropriate screening assays.

Ergosterol_Pathway_Inhibition cluster_pathway Fungal Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal_Cell_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation 4_CHT 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (4-CHT) 4_CHT->Inhibition

Figure 1: The inhibitory mechanism of 4-CHT on the fungal ergosterol biosynthesis pathway.

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign efficiently identifies promising candidates while deprioritizing ineffective or toxic compounds. We propose a three-tiered workflow that progresses from broad, qualitative assessment to specific, quantitative evaluation.

Screening_Workflow cluster_compound Test Compound cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Potency Determination cluster_tier3 Tier 3: Safety & Selectivity Compound 4-CHT Stock Solution (in DMSO) Tier1_Assay Agar Disk Diffusion Assay Compound->Tier1_Assay Tier1_Result Qualitative Activity? (Zone of Inhibition) Tier1_Assay->Tier1_Result Tier2_Assay Broth Microdilution Assay Tier1_Result->Tier2_Assay  Active Stop1 Stop Tier1_Result->Stop1  Inactive Tier2_Result Quantitative Potency (MIC Value) Tier2_Assay->Tier2_Result Tier3_Assay In Vitro Cytotoxicity Assay (e.g., MTT on HepG2 cells) Tier2_Result->Tier3_Assay  Potent Stop2 Stop Tier2_Result->Stop2  Weak Tier3_Result Selectivity Index (IC50 / MIC) Tier3_Assay->Tier3_Result Lead Lead Candidate for further studies Tier3_Result->Lead  Selective

Figure 2: A logical workflow for the antifungal screening of novel compounds.

Tier 1 Protocol: Agar Disk Diffusion Assay

This initial test provides a rapid, qualitative assessment of 4-CHT's ability to inhibit fungal growth across a panel of relevant species.[7][8] It is a cost-effective method for identifying any potential antifungal activity.[9]

Objective: To visually determine if 4-CHT produces a zone of growth inhibition against selected yeast and mold species.

Materials:

  • 4-CHT stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts)[10]

  • Potato Dextrose Agar (for molds)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Positive Control: Fluconazole or Voriconazole disks[11]

  • Negative Control: Disks impregnated with DMSO vehicle

Protocol:

  • Inoculum Preparation:

    • From a fresh culture (24-48 hours for yeast, 7 days for molds), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL for yeast).[10] This can be done visually or with a spectrophotometer.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Disk Application:

    • Aseptically apply a known amount of 4-CHT stock solution to a sterile blank disk (e.g., 10 µL of a 10 mg/mL solution for a 100 µg disk). Allow the solvent to fully evaporate.

    • Place the prepared 4-CHT disk, a positive control disk, and a negative control disk onto the inoculated agar surface, pressing gently to ensure full contact.

  • Incubation:

    • Invert the plates and incubate at 35°C.

    • Examine plates at 24 hours for rapidly growing yeasts like Candida. Continue incubation for up to 48 hours for other yeasts and molds as needed.[9]

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition (in mm) around each disk.

    • The negative control (DMSO) should show no zone of inhibition. The positive control should show a zone consistent with its known activity.

    • Any clear zone around the 4-CHT disk indicates antifungal activity.

Data Presentation:

Fungal StrainCompoundDisk LoadingZone of Inhibition (mm)
Candida albicans ATCC 900284-CHT100 µg18
Fluconazole25 µg25
DMSO10 µL0
Aspergillus fumigatus ATCC 2043054-CHT100 µg15
Voriconazole1 µg22
DMSO10 µL0

Tier 2 Protocol: Broth Microdilution for MIC Determination

This quantitative assay is the gold standard for determining the potency of an antimicrobial agent.[12] It establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible fungal growth. We will follow the principles outlined in CLSI documents M27 for yeasts and M38 for filamentous fungi.[13][14]

Objective: To quantitatively determine the MIC of 4-CHT against a panel of fungal pathogens.

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • 4-CHT stock solution (in DMSO)

  • Fungal strains

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[15]

  • Positive Control: Fluconazole or Voriconazole

  • Negative (Growth) Control: Fungal inoculum in media with DMSO

  • Sterility Control: Uninoculated media

  • Multichannel pipette

Protocol:

  • Compound Preparation:

    • Perform serial two-fold dilutions of 4-CHT in RPMI-1640 medium directly in the 96-well plate. For example, to test a range from 64 µg/mL to 0.125 µg/mL, prepare intermediate solutions. The final volume in each well before adding the inoculum should be 100 µL.

    • Ensure the final concentration of DMSO is low (typically ≤1%) to avoid solvent toxicity.

  • Inoculum Preparation:

    • Prepare a fungal suspension in sterile saline as described in the disk diffusion protocol.

    • Dilute this suspension in RPMI-1640 medium to achieve a final working concentration of approximately 0.5-2.5 x 10^3 cells/mL.[16]

  • Plate Inoculation:

    • Add 100 µL of the final working inoculum to each well containing the diluted compound, positive control, and growth control. This brings the final volume to 200 µL per well and halves the drug concentration to the desired final range.

    • Add 200 µL of uninoculated media to the sterility control wells.

  • Incubation:

    • Cover the plates and incubate at 35°C for 24-48 hours (yeasts) or up to 72 hours (molds), depending on the growth rate of the organism.[16]

  • Result Interpretation (MIC Endpoint):

    • The MIC is determined by visual inspection or by using a microplate reader (OD at 530 nm).

    • For yeasts like Candida, the MIC is the lowest drug concentration that causes a significant reduction in growth (typically ≥50% reduction, or an optically clear well) compared to the growth control.[17]

    • For molds like Aspergillus, the MIC is the lowest concentration that shows complete inhibition of growth.[13]

Data Presentation:

Fungal Strain4-CHT MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 9002841
Candida glabrata ATCC 900301632
Candida krusei ATCC 62588>64
Cryptococcus neoformans H9924
Aspergillus fumigatus ATCC 2043058>64

Tier 3 Protocol: In Vitro Cytotoxicity Assay

A viable antifungal drug must be selective, meaning it is significantly more toxic to the fungal pathogen than to host cells.[18] This assay measures the cytotoxicity of 4-CHT against a human cell line to determine its therapeutic window.

Objective: To determine the 50% inhibitory concentration (IC50) of 4-CHT on a human cell line and calculate the Selectivity Index (SI).

Materials:

  • Human cell line (e.g., HepG2 - human liver carcinoma, as triazoles can exhibit hepatotoxicity)[6]

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, sterile, tissue-culture treated plates

  • 4-CHT stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., resazurin)[18]

  • Positive Control: Doxorubicin or another known cytotoxic agent

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a predetermined density (e.g., 1 x 10^4 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare two-fold serial dilutions of 4-CHT in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the media containing the diluted compound. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

  • Incubation:

    • Incubate the treated cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment (MTT Assay Example):

    • Add 20 µL of MTT stock solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell viability).

    • Calculate the Selectivity Index (SI) = IC50 / MIC . A higher SI value (>10 is often considered promising) indicates greater selectivity for the fungal target.

Data Presentation:

CompoundFungal TargetMIC (µg/mL)Cytotoxicity (HepG2) IC50 (µg/mL)Selectivity Index (SI = IC50/MIC)
4-CHTC. albicans4>128>32
4-CHTC. neoformans2>128>64
FluconazoleC. albicans1>256>256

Conclusion and Future Directions

This structured application note provides a robust framework for the initial evaluation of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole as a potential antifungal agent. By progressing through this cascade, researchers can efficiently generate reliable data on the compound's activity spectrum, potency, and in vitro safety profile.

Compounds that demonstrate high potency (low MIC) and a favorable selectivity index (high SI) can be advanced to more complex studies, including:

  • Time-Kill Assays: To determine if the compound is fungistatic or fungicidal.[7]

  • Mechanism of Action Confirmation: Direct measurement of ergosterol levels in treated fungi.

  • In Vivo Efficacy Models: Initial assessment in non-mammalian models like Galleria mellonella followed by traditional murine models of systemic infection.[19][20][21]

This comprehensive approach ensures that only the most promising candidates are moved forward in the drug development pipeline, optimizing resources and increasing the probability of success.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.). EBSCO.[Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). National Institutes of Health.[Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (n.d.). Clinical and Laboratory Standards Institute.[Link]

  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs - ASM Journals. (n.d.). American Society for Microbiology.[Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs. (n.d.). Creative Biolabs.[Link]

  • Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs. (n.d.). Creative Biolabs.[Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (2017, November 1). Symbiosis Online Publishing.[Link]

  • M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline - ResearchGate. (n.d.). ResearchGate.[Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed. (2011, July 15). National Institutes of Health.[Link]

  • In vivo models: evaluating antifungal agents - PubMed. (n.d.). National Institutes of Health.[Link]

  • Design, synthesis and evaluation of 1, 2, 4-triazole derivatives as antifungal - ResearchGate. (n.d.). ResearchGate.[Link]

  • Overview of in vivo models for assessing efficacy of antifungal drugs... - ResearchGate. (n.d.). ResearchGate.[Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. (n.d.). Frontiers.[Link]

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. (n.d.). National Institutes of Health.[Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025, April 1). bioRxiv.[Link]

  • Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC. (2020, April 24). National Institutes of Health.[Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025, August 4). ResearchGate.[Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (n.d.). American Society for Microbiology.[Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (n.d.). Journal of Pharmaceutical Negative Results.[Link]

  • Antifungal Properties of 1,2,4-Triazoles - ISRES. (n.d.). ISRES Publishing.[Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - Scholars @ UT Health San Antonio. (n.d.). UT Health San Antonio.[Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals. (2025, April 1). American Society for Microbiology.[Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC. (n.d.). National Institutes of Health.[Link]

  • CLSI Antifungical Susceptibility Test Updated | PDF | Microbiology - Scribd. (n.d.). Scribd.[Link]

  • DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING CARTRIDGE OF 50 DISKS - Bio-Rad. (n.d.). Bio-Rad.[Link]

  • antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. (n.d.). International Journal of Research in Medical Sciences.[Link]

  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi - Clinical & Laboratory Standards Institute | CLSI. (n.d.). Clinical and Laboratory Standards Institute.[Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. (n.d.). National Institutes of Health.[Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - ANSI Webstore. (n.d.). ANSI Webstore.[Link]

  • Cytotoxicity assays were performed for each of the (A) four antifungal... - ResearchGate. (n.d.). ResearchGate.[Link]

  • Developing Novel Antifungal Compounds for Use as Single-Agent and in Multi-Drug Combination Therapies for Treating Invasive Fungal Infections - DukeSpace. (n.d.). Duke University.[Link]

  • Antifungal and Cytotoxic Activities of Sixty Commercially-Available Essential Oils - PMC. (n.d.). National Institutes of Health.[Link]

  • Antifungal Activity Testing | Susceptibility Test for fungi. (n.d.). Microbe Investigations.[Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.). National Institutes of Health.[Link]

  • Emerging Trends in 1, 2, 4 -Triazole as Antifungal Agents - pharmaerudition.org. (n.d.). PharmaErudition.[Link]

  • Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds - Semantic Scholar. (2021, November 17). Semantic Scholar.[Link]

Sources

Application Note: Preclinical Evaluation of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (CMT) as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of approved antineoplastic agents like Letrozole and Anastrozole. The specific derivative 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (CMT) presents a unique pharmacokinetic profile due to the N4-cyclohexyl moiety. Unlike planar aromatic substituents, the cyclohexyl group introduces significant lipophilicity (


 modulation) and steric bulk, potentially enhancing membrane permeability and altering binding affinity to hydrophobic pockets in target enzymes (e.g., EGFR kinase domains or tubulin).

This application note outlines a rigorous, self-validating workflow to evaluate the anticancer potential of CMT. It moves beyond simple toxicity to establish a Selectivity Index (SI) and elucidate the Mechanism of Action (MOA).

Experimental Workflow Overview

The following directed graph illustrates the logical flow of the evaluation pipeline, ensuring that resources are only allocated to promising candidates.

CMT_Evaluation_Workflow Stock 1. Stock Preparation (Solubility Check) Screen 2. Primary Screening (MTT Assay @ 10µM & 100µM) Stock->Screen IC50 3. Dose-Response (IC50 Determination) Screen->IC50 Inhibition > 50% Stop Stop/Redesign Screen->Stop Inhibition < 50% Selectivity 4. Selectivity Index (SI) (Cancer vs. Normal Fibroblasts) IC50->Selectivity Mechanism 5. MOA Elucidation (Apoptosis & Cell Cycle) Selectivity->Mechanism SI > 2.0 Selectivity->Stop SI < 2.0 (Toxic)

Figure 1: Decision-tree workflow for the biological evaluation of CMT. Progression requires meeting specific efficacy thresholds.

Phase 1: Compound Preparation & Solubility

Challenge: Triazole derivatives with cyclohexyl groups are often hydrophobic, leading to precipitation in aqueous media which causes false negatives in assays.

Protocol: Stock Solution Generation
  • Weighing: Weigh 5–10 mg of CMT into a sterile glass vial.

  • Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a 20 mM Stock Solution .

    • Note: Avoid Ethanol; it evaporates during incubation, altering concentrations.

  • Sonication: Sonicate at 40 kHz for 5 minutes to ensure complete dissolution.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.

    • Stability Check: Visually inspect for crystals upon thawing. If crystals appear, warm to 37°C before use.

Critical Control: The final concentration of DMSO in the cell culture well must never exceed 0.5% (v/v) , and ideally should be ≤ 0.1% , to prevent solvent-induced cytotoxicity.

Phase 2: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase in viable cells.

Materials
  • Cell Lines:

    • Cancer:[1][2] MCF-7 (Breast), A549 (Lung), HepG2 (Liver).

    • Normal (Control): HUVEC or HEK293.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved in PBS (5 mg/mL).[3]

  • Positive Control: Doxorubicin or Cisplatin.

Step-by-Step Protocol
  • Seeding: Plate cells in 96-well plates at density

    
     to 
    
    
    
    cells/well in 100 µL complete medium.
  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Remove old media.[3][4]

    • Add 100 µL of fresh media containing CMT at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Vehicle Control: Media + 0.1% DMSO (Must be included).

    • Blank: Media only (no cells).

  • Exposure: Incubate for 48 or 72 hours.

  • Staining: Add 10 µL of MTT stock (5 mg/mL) to each well. Incubate for 4 hours (protected from light).

  • Solubilization: Carefully aspirate media (do not disturb purple formazan crystals). Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis: IC50 Calculation

Calculate % Cell Viability using the formula:



Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine the IC50 (Half-maximal inhibitory concentration).

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)Normal (HEK293) IC50Selectivity Index (SI)
CMT [Experimental][Experimental][Experimental]

Doxorubicin 0.5 - 2.00.8 - 3.0< 5.0Low

Table 1: Template for recording cytotoxicity data. An SI > 2 suggests selective toxicity toward cancer cells.

Phase 3: Mechanistic Profiling (Apoptosis & Cell Cycle)

If CMT shows an IC50 < 20 µM, investigate how it kills cells. 1,2,4-triazoles often induce apoptosis via the mitochondrial pathway or arrest the cell cycle by inhibiting tubulin polymerization.

Annexin V-FITC / PI Staining (Flow Cytometry)

Distinguishes between apoptotic and necrotic cell death.

  • Early Apoptosis: Annexin V (+), PI (-)

  • Late Apoptosis: Annexin V (+), PI (+)

  • Necrosis: Annexin V (-), PI (+)

Protocol:

  • Treat cells with CMT at IC50 concentration for 24 hours.

  • Harvest cells (trypsinize gently) and wash with cold PBS.

  • Resuspend in 1X Binding Buffer.

  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate 15 min at RT in dark.

  • Analyze via Flow Cytometer (FL1 and FL3 channels).

Mechanistic Pathway Visualization

The following diagram depicts the hypothesized mechanism where CMT triggers the intrinsic apoptotic pathway, a common mode of action for triazole derivatives.

Apoptosis_Pathway CMT CMT (Drug) Mito Mitochondria (Depolarization) CMT->Mito Stress Induction CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation PARP PARP Cleavage Casp3->PARP DNA DNA Fragmentation (Apoptosis) PARP->DNA

Figure 2: Hypothesized Intrinsic Apoptosis Pathway induced by CMT. Disruption of mitochondrial potential leads to Caspase cascade activation.

Safety & ADME Prediction (Hemolysis Assay)

Before animal studies, ensure CMT does not destroy red blood cells (RBCs), a common side effect of membrane-active lipophilic compounds.

Protocol:

  • Isolate RBCs from fresh blood; wash 3x with PBS.

  • Prepare 2% RBC suspension.

  • Incubate with CMT (100 µM) for 1 hour at 37°C.

  • Controls:

    • Positive: 1% Triton X-100 (100% Lysis).

    • Negative: PBS (0% Lysis).

  • Centrifuge and measure supernatant absorbance at 540 nm (Hemoglobin release).

  • Requirement: < 5% hemolysis at therapeutic concentrations.

References

  • Al-Sanea, M. M., et al. (2021).[2] "Design, synthesis and biological evaluation of 1,2,4-triazole derivatives as potential anticancer agents." Journal of Saudi Chemical Society.

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

  • Zhang, S., et al. (2017). "Recent advances in 1,2,4-triazole derivatives as anticancer agents." European Journal of Medicinal Chemistry.

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Application Notes and Protocols: A Framework for Evaluating the Anticonvulsant Effects of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Epilepsy is a significant neurological disorder characterized by recurrent, unprovoked seizures, affecting a substantial portion of the global population.[1][2][3] Despite the availability of numerous antiepileptic drugs (AEDs), a significant number of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[1][4][5] The 1,2,4-triazole nucleus has emerged as a promising scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticonvulsant properties.[6][7][8] This has spurred research into the design and synthesis of new triazole-containing compounds as potential anticonvulsants.[7][8]

This document provides a comprehensive experimental framework for the preclinical evaluation of a novel compound, 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole, for its potential anticonvulsant effects. The proposed studies are designed to establish a robust profile of the compound's activity, from initial screening in established seizure models to preliminary mechanistic investigations.

Phase 1: Initial Screening for Anticonvulsant Activity and Neurotoxicity

The primary objective of this phase is to determine if 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole possesses anticonvulsant activity in well-validated, acute seizure models and to assess its potential for inducing motor impairment.

Maximal Electroshock (MES) Seizure Test

Rationale: The MES test is a cornerstone in anticonvulsant drug discovery, primarily used to identify compounds effective against generalized tonic-clonic seizures.[4][5] It assesses a compound's ability to prevent the spread of seizures through neural tissue.[4] Many established AEDs, such as phenytoin and carbamazepine, are active in this model.[9] The anticonvulsant activity of compounds in the MES test is often associated with their ability to modulate voltage-gated sodium channels.[5][10]

Protocol:

  • Animal Model: Male Swiss albino mice (25-30 g) are commonly used.[11] Animals should be acclimated for at least one week before the experiment with free access to food and water.

  • Compound Administration: The test compound, 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole, will be dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group will also be included.

  • Seizure Induction: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.[12][13]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[12][14] An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The percentage of animals protected at each dose is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test

Rationale: The PTZ-induced seizure model is used to identify compounds that may be effective against myoclonic and absence seizures. PTZ is a GABAA receptor antagonist, and this test is sensitive to compounds that enhance GABAergic neurotransmission.[15][16]

Protocol:

  • Animal Model: Male Swiss albino mice (25-30 g) are suitable.

  • Compound Administration: Similar to the MES test, the compound is administered i.p. at various doses, alongside a vehicle control group.

  • Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered at a specific time following compound administration.[16] A modified, two-step PTZ dosing regimen (e.g., 50 mg/kg followed by 30 mg/kg after 30 minutes) can also be employed to reliably induce seizures while minimizing mortality.[17][18]

  • Observation and Scoring: Animals are observed for a period of 30 minutes post-PTZ injection. The latency to the first seizure (myoclonic jerk) and the incidence of generalized clonic-tonic seizures are recorded. Seizure severity can be scored using a standardized scale, such as the Racine scale.[16]

  • Endpoint: The primary endpoint is the failure to observe a generalized clonic-tonic seizure within the observation period.

  • Data Analysis: The percentage of animals protected from generalized seizures is determined for each dose, and the ED50 is calculated.

Rotarod Test for Neurotoxicity

Rationale: It is crucial to assess whether the anticonvulsant effects of a compound are accompanied by motor impairment or neurotoxicity. The rotarod test is a standard method for evaluating motor coordination and potential neurological deficits.[19][20]

Protocol:

  • Apparatus: A standard rotarod apparatus for mice.

  • Training: Mice are trained to stay on the rotating rod (e.g., at 25 rpm) for a set period (e.g., 1-2 minutes) for three consecutive trials. Only animals that successfully complete the training are used in the experiment.

  • Testing: The test compound is administered at various doses. At the time of peak effect determined in the seizure models, the animals are placed on the rotarod.

  • Endpoint: The time the animal remains on the rotating rod is recorded. An animal is considered to have failed the test if it falls off the rod within a specified time (e.g., 1 minute).

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

Data Presentation: Initial Screening
Compound MES ED50 (mg/kg, i.p.) PTZ ED50 (mg/kg, i.p.) Rotarod TD50 (mg/kg, i.p.) Protective Index (PI = TD50/ED50)
4-Cyclohexyl-3-methyl-4H-1,2,4-triazoleTo be determinedTo be determinedTo be determinedTo be calculated
Positive Control (e.g., Phenytoin)Literature/Internal ValueLiterature/Internal ValueLiterature/Internal ValueLiterature/Internal Value
Positive Control (e.g., Diazepam)Literature/Internal ValueLiterature/Internal ValueLiterature/Internal ValueLiterature/Internal Value

The Protective Index (PI) provides an initial assessment of the compound's therapeutic window. A higher PI suggests a wider margin between the effective and toxic doses.[1][19]

Phase 2: Preliminary Mechanistic Studies

Based on the initial screening results, this phase aims to investigate the potential mechanisms of action of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole. The choice of assays will be guided by the activity profile observed in Phase 1. For instance, activity in the MES test suggests a potential interaction with voltage-gated sodium channels, while efficacy in the PTZ model points towards modulation of the GABAergic system.

In Vitro Receptor Binding Assays

Rationale: Receptor binding assays are essential for determining if a compound directly interacts with specific molecular targets implicated in epilepsy.

  • GABA-A Receptor Binding Assay:

    Protocol:

    • Membrane Preparation: Prepare crude synaptic membranes from the whole brain or specific brain regions (e.g., cortex, cerebellum) of rats or mice.[21][22]

    • Radioligand: Use a radiolabeled ligand that binds to the GABA-A receptor, such as [3H]muscimol or [3H]flunitrazepam.[21][22][23]

    • Assay: Incubate the membrane preparation with the radioligand in the presence of varying concentrations of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole.

    • Detection: Separate bound and free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.[22]

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • NMDA Receptor Binding Assay:

    Rationale: N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels that play a crucial role in excitatory synaptic transmission.[24][25] Antagonists of the NMDA receptor can exhibit anticonvulsant properties.[26][27]

    Protocol:

    • Assay Type: A fluorescence-based assay measuring changes in intracellular calcium in a cell line stably expressing NMDA receptors can be employed.[24] This method is suitable for identifying non-competitive antagonists.[24]

    • Cell Line: Utilize a cell line such as BHK-21 stably expressing specific NMDA receptor subunits (e.g., NR1/NR2D).[24]

    • Procedure: Pre-incubate the cells with varying concentrations of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole before stimulating with NMDA receptor agonists (e.g., glutamate and glycine).

    • Detection: Measure the resulting changes in intracellular calcium using a fluorescent calcium indicator.

    • Data Analysis: Calculate the IC50 value for the inhibition of the agonist-induced calcium influx.

Electrophysiological Studies (Patch-Clamp)

Rationale: The patch-clamp technique is the gold standard for studying the effects of a compound on the function of ion channels, providing detailed information about its mechanism of action.[28]

  • Voltage-Gated Sodium Channels (VGSCs):

    Protocol:

    • Cell Preparation: Use cultured neurons or cell lines expressing specific subtypes of voltage-gated sodium channels (e.g., Nav1.2).[29]

    • Recording Configuration: Employ the whole-cell patch-clamp configuration to record sodium currents.[28][30]

    • Voltage Protocol: Apply specific voltage protocols to elicit sodium currents and to study the compound's effect on different states of the channel (resting, activated, and inactivated).[31][32]

    • Compound Application: Perfuse the cells with solutions containing varying concentrations of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole.

    • Data Analysis: Analyze the effects of the compound on the amplitude, kinetics, and voltage-dependence of the sodium currents to determine its mechanism of action (e.g., open-channel block, modulation of inactivation).[29]

Visualizations

Experimental Workflow for Anticonvulsant Screening

G cluster_phase1 Phase 1: In Vivo Screening cluster_phase2 Phase 2: Mechanistic Elucidation A Compound Synthesis & Formulation of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole B Dose Range Finding A->B C Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) B->C D Pentylenetetrazole (PTZ) Test (Myoclonic & Absence Seizures) B->D E Rotarod Test (Neurotoxicity/Motor Impairment) B->E F Data Analysis: ED50, TD50, Protective Index C->F D->F E->F G Hypothesis Generation (Based on In Vivo Profile) F->G Proceed if Active & Safe H In Vitro Receptor Binding Assays (e.g., GABA-A, NMDA) G->H I Electrophysiology (Patch-Clamp) (e.g., Voltage-Gated Sodium Channels) G->I J Mechanism of Action Determination H->J I->J

Caption: High-level overview of the experimental workflow.

Decision Tree for Mechanistic Studies

G cluster_outcomes cluster_actions start Initial Screening Results (MES & PTZ Tests) mes_active Active in MES Test start->mes_active Selectivity Observed ptz_active Active in PTZ Test start->ptz_active Selectivity Observed both_active Active in Both start->both_active Broad Spectrum Activity inactive Inactive start->inactive No Significant Activity vgsc_study Prioritize Voltage-Gated Sodium Channel Studies (Patch-Clamp) mes_active->vgsc_study gaba_study Prioritize GABAergic System Studies (Binding Assays, Patch-Clamp) ptz_active->gaba_study broad_spectrum Investigate Both VGSC and GABAergic Mechanisms both_active->broad_spectrum stop Re-evaluate Compound/ Stop Further Development inactive->stop

Caption: Decision-making for subsequent mechanistic studies.

Conclusion

The described experimental design provides a systematic and robust approach to evaluate the anticonvulsant potential of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole. By progressing from broad in vivo screening to more focused in vitro mechanistic studies, a comprehensive understanding of the compound's efficacy, safety, and mechanism of action can be achieved. This structured approach is essential for identifying promising new candidates for the treatment of epilepsy.

References

  • Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2025). Google Scholar.
  • Patch-clamp protocol. (n.d.).
  • Taiwe, G. S., et al. (2022).
  • Enna, S. J., & Bylund, D. B. (n.d.).
  • Siddiqui, N., et al. (n.d.). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4 -triazole. PubMed.
  • Wild, C., et al. (n.d.).
  • Saporito, T. C., et al. (n.d.).
  • Kaproń, B., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. International Journal of Medical Sciences, 14(8), 741–749.
  • Löscher, W. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.
  • Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents valid
  • Screening Methods for the Evaluation of Antiepileptic Drugs. (n.d.).
  • Modified Pentylenetetrazole Model for Acute Seizure Induction in R
  • Bifenazate GABA Receptor Binding Assay. (n.d.). Benchchem.
  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Deriv
  • RNA Based Antagonist of NMDA Receptors. (2014). ACS Chemical Neuroscience.
  • Evaluation of Anticonvulsant Activity and Toxicity Screening of Semicarbazones Derived from Quinazolinone Scaffold. (2019). Ingenta Connect.
  • Identification of novel and structurally diverse N-Methyl-D-Aspartate Receptor Antagonists: Successful Application of Pharmacophore Modeling, Virtual Screening and Molecular Docking. (2018). bioRxiv.
  • Anticonvulsants Toxicity. (2023).
  • Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. (n.d.). Benchchem.
  • Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2. (2011). PubMed.
  • Pentylenetetrazole (PTZ) Seizure Model with Valrocemide. (n.d.). Benchchem.
  • 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. (2020). Taylor & Francis Online.
  • GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? (2020). MDPI.
  • Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activ
  • Statistical parameters for screening of NMDA test set molecules using pharmacophore models. (n.d.).
  • Anticonvulsant activity assessment using Maximal Electroshock Method (MES). (n.d.). RJPTSimLab.
  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (n.d.). Indian Journal of Physiology and Pharmacology.
  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (2025). JoVE.
  • Molecular mechanism of action and safety of 5-(3-chlorophenyl)
  • Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. (2017). Journal of Applied Pharmaceutical Science.
  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery.
  • Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us Wh
  • Voltage-Gated Sodium Channel. (2025). Biology LibreTexts.
  • An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. (2021). Drug Research.
  • Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)
  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025).
  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... (n.d.).
  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022). YouTube.
  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (2026). Molecular Devices.

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Application Note: Cytotoxicity Profiling of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters while offering improved metabolic stability and hydrogen bonding potential. The specific derivative 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (and its thiol variants) represents a critical structural class where the lipophilic cyclohexyl group modulates membrane permeability, and the methyl group provides steric definition.

This Application Note provides a rigorous framework for evaluating the cytotoxicity of this compound class. Unlike simple solubility screens, this guide focuses on distinguishing specific antiproliferative activity (potential efficacy) from general cellular toxicity (safety liability).

Key Compound Properties
  • Target Molecule: 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole[1]

  • Molecular Formula: C₉H₁₅N₃

  • Molecular Weight: ~165.24 g/mol

  • Solubility Profile: Low aqueous solubility; highly soluble in DMSO and ethanol.

  • Mechanism of Action (Potential): Triazoles often inhibit lanosterol 14α-demethylase (CYP51) or interact with microtubule polymerization, leading to G2/M arrest and apoptosis.

Experimental Design Strategy

To ensure data integrity, the experimental design must account for the compound's lipophilicity (logP > 2.5). The cyclohexyl moiety increases membrane retention, necessitating strict solvent controls.

A. Cell Line Selection
Cell LineTissue OriginPurposeRationale
HepG2 Liver (Hepatocellular carcinoma)Toxicity Screen High metabolic activity; standard for predicting hepatotoxicity.
MCF-7 Breast (Adenocarcinoma)Efficacy Screen Triazoles often target aromatase/estrogen pathways relevant to breast cancer.
HDF / HEK-293 Dermal Fibroblast / KidneySelectivity Control Non-cancerous lines to calculate the Selectivity Index (SI).
B. Solvent & Vehicle Control
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 100 mM master stock.

  • Final Assay Concentration: The final DMSO concentration in the well must not exceed 0.5% (v/v) . Ideally, keep it at 0.1% to avoid solvent-induced cytotoxicity masking the compound's effect.

Visual Workflow: Cytotoxicity Profiling

The following diagram outlines the decision matrix for profiling the triazole compound, moving from a primary screen to mechanistic validation.

Triazole_Cytotoxicity_Workflow Start Compound Preparation (100 mM DMSO Stock) DoseRange Dose-Finding Pilot (0.1 - 100 µM) Start->DoseRange PrimaryScreen Primary Screen: MTT/MTS Assay (Metabolic Activity) DoseRange->PrimaryScreen Decision IC50 < 10 µM? PrimaryScreen->Decision ToxCheck Membrane Integrity Assay (LDH Release) Decision->ToxCheck Yes (Hit) Stop Low Potency / Inactive Decision->Stop No Mechanism Apoptosis vs. Necrosis (Annexin V / PI Flow Cytometry) ToxCheck->Mechanism Confirm Cytotoxicity

Caption: Step-wise workflow for evaluating 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole cytotoxicity, prioritizing metabolic hits for mechanistic follow-up.

Protocol 1: Metabolic Activity Assay (MTT)

This is the gold standard for primary screening. It measures the reduction of MTT tetrazolium dye to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.[2]

Reagents
  • MTT Reagent: 5 mg/mL in PBS (sterile filtered, store at -20°C in dark).

  • Solubilization Buffer: DMSO (100%).

  • Positive Control: Doxorubicin (1 µM) or Cisplatin (10 µM).

Step-by-Step Procedure
  • Seeding: Seed cells (e.g., MCF-7) at 5,000–10,000 cells/well in 96-well plates. Volume: 100 µL.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the triazole compound in culture medium (2x concentration).

    • Add 100 µL of 2x compound to the wells (Final vol: 200 µL).

    • Range: 0.1, 0.5, 1, 5, 10, 50, 100 µM.

    • Critical: Include a "Vehicle Control" (0.1% DMSO) and "Media Only" blank.

  • Exposure: Incubate for 48 or 72 hours.

  • MTT Addition:

    • Aspirate medium carefully (or add directly if using MTS).

    • Add 20 µL MTT stock + 100 µL fresh medium.

    • Incubate for 3–4 hours at 37°C. Purple crystals should be visible intracellularly.

  • Solubilization:

    • Remove supernatant carefully.

    • Add 150 µL DMSO.

    • Shake plate on orbital shaker for 10 mins at room temperature.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Viability using the formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Protocol 2: Membrane Integrity Assay (LDH Release)

While MTT measures metabolism, Lactate Dehydrogenase (LDH) release measures membrane rupture (necrosis/late apoptosis). This distinguishes cytostatic effects (growth arrest) from cytotoxic effects (killing).

Procedure Summary
  • Supernatant Collection: After compound treatment (from Protocol 1), transfer 50 µL of culture supernatant to a new plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (tetrazolium salt + diaphorase + lactate).

  • Incubation: Incubate for 30 mins at Room Temperature in the dark.

  • Stop: Add 50 µL Stop Solution.

  • Read: Measure absorbance at 490 nm .

Interpretation: High LDH release correlates with necrotic cell death, often indicative of off-target toxicity for triazoles rather than programmed cell death.

Mechanistic Pathway Visualization

Triazoles typically induce apoptosis via the intrinsic mitochondrial pathway. The following diagram illustrates the signaling cascade expected if the compound is effective.

Apoptosis_Pathway Compound 4-Cyclohexyl-3-methyl- 4H-1,2,4-triazole Target Target Interaction (e.g., CYP51 / Tubulin) Compound->Target Bcl2 Bcl-2 (Inhibition) Target->Bcl2 Downregulates Bax Bax (Activation) Target->Bax Upregulates Mito Mitochondrial Depolarization Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis

Caption: Predicted mechanism of action: Triazole-induced mitochondrial dysfunction leading to caspase-dependent apoptosis.

Troubleshooting & Optimization

ObservationProbable CauseSolution
Precipitation in wells Compound insolubility at high conc.Verify 100 µM solubility in media. If cloudy, lower max dose to 50 µM.
High Background (MTT) Serum interference or phenol red.Use phenol red-free media for the assay step. Wash cells with PBS before adding MTT.
Edge Effect Evaporation in outer wells.Do not use outer wells for data; fill them with PBS.
Inconsistent Replicates Pipetting error or cell clumping.Vortex cell suspension frequently during seeding. Use a multichannel pipette.

References

  • National Institutes of Health (PubChem). (2025). 4H-1,2,4-Triazole, 4-methyl- Compound Summary. Retrieved from [Link]

Sources

How to prepare stock solutions of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole Stock Solutions for Biological Assays

Introduction & Physicochemical Profiling

4-Cyclohexyl-3-methyl-4H-1,2,4-triazole is a synthetic small molecule frequently utilized as a building block or active fragment in drug discovery and biochemical screening. Like many 1,2,4-triazole derivatives, its hydrophobic core significantly limits its aqueous solubility, necessitating the use of organic solvents for initial stock preparation[1]. This application note provides a comprehensive, self-validating protocol for formulating and handling stock solutions to ensure high reproducibility in downstream in vitro and in vivo biological assays.

Mechanistic Insights into Solvent Selection

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for hydrophobic small molecules. As a polar aprotic solvent, DMSO efficiently disrupts solute-solute interactions without donating hydrogen bonds, enabling the dissolution of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole at high concentrations (up to 50–100 mM)[2].

However, the biological impact of DMSO must dictate the experimental design. In cell-based assays, DMSO can intercalate into lipid bilayers, altering membrane permeability and inducing cytotoxicity. In biochemical assays involving nucleic acids, DMSO is known to lower the melting temperature of DNA and alter its structural conformations[3]. Consequently, the preparation workflow must strictly separate the highly concentrated "Master Stock" from the highly diluted "Working Solution."

Quantitative Reconstitution Guidelines

To minimize weighing errors and ensure batch-to-batch consistency, it is recommended to prepare a Master Stock at a concentration of 10 mM to 50 mM.

Table 1: Physicochemical Properties

Property Value
Chemical Name 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole
CAS Number 756819-68-8
Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Appearance Solid powder

| Primary Solvent | Anhydrous DMSO (≥99.9% purity) |

Table 2: Reconstitution Guide for Master Stock Preparation

Target Concentration Mass of Compound Volume of Anhydrous DMSO
10 mM 1.65 mg 1.0 mL
25 mM 4.13 mg 1.0 mL
50 mM 8.26 mg 1.0 mL

| 100 mM | 16.52 mg | 1.0 mL |

Step-by-Step Preparation Protocol

The following protocol outlines the creation of a 50 mM Master Stock.

G Weigh 1. Weigh Compound (8.26 mg) Solvent 2. Add Anhydrous DMSO (1.0 mL) Weigh->Solvent Dissolve 3. Vortex / Sonicate (37°C if needed) Solvent->Dissolve Filter 4. Sterile Filter (0.22 µm PTFE) Dissolve->Filter Aliquots 5. Aliquot & Store (-20°C or -80°C) Filter->Aliquots

Workflow for the preparation of a 50 mM Master Stock Solution.

Methodology:

  • Equilibration: Allow the vial of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole to equilibrate to room temperature in a desiccator before opening. Causality: This prevents ambient moisture condensation, which can degrade the compound and drastically reduce its solubility in DMSO[1].

  • Weighing: Accurately weigh 8.26 mg of the compound into a sterile, amber glass or polypropylene vial.

  • Solvent Addition: Add exactly 1.0 mL of Molecular Biology Grade, anhydrous DMSO (≥99.9% purity, nuclease/protease-free).

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the solution remains cloudy, subject the vial to gentle sonication in a 37°C water bath for 5 minutes to provide the activation energy required to break crystalline lattice structures[2].

  • Sterilization (Optional but Recommended): For cell-based assays, pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: Do not use cellulose acetate membranes, as they are chemically incompatible with pure DMSO and will dissolve, ruining the stock.

  • Aliquoting and Storage: Divide the Master Stock into 20-50 µL aliquots in tightly sealed microcentrifuge tubes. Store at -80°C for up to 2 years, or -20°C for up to 1 year[1]. Avoid repeated freeze-thaw cycles.

Dilution Strategy & Biological Assay Integration

When introducing the compound to biological media, direct addition of the Master Stock to the final assay buffer often causes rapid precipitation (the compound "crashes out") due to the sudden shift in solvent polarity[4].

G Stock Master Stock (50 mM in 100% DMSO) Intermediate Intermediate Dilution (1 mM in 10% DMSO/PBS) Stock->Intermediate Dilute with Buffer Toxicity Cytotoxicity / Artifacts (DMSO > 1%) Stock->Toxicity Direct addition (Error) Assay Final Assay Media (10 µM in 0.1% DMSO) Intermediate->Assay Dilute with Media

Serial dilution strategy to prevent precipitation and DMSO-induced cytotoxicity.

Methodology for Assay Dilution:

  • Intermediate Dilution: Dilute the 50 mM Master Stock 1:50 in a transitional buffer (e.g., PBS or saline) to create a 1 mM intermediate solution containing 2% DMSO. Mix vigorously immediately upon addition.

  • Final Dilution: Dilute the intermediate solution 1:100 into the final cell culture media to achieve a 10 µM working concentration with a final DMSO concentration of 0.02%.

Table 3: Maximum Allowable DMSO Concentrations

Assay Type Max Recommended DMSO Mechanistic Rationale
Cell Culture (In Vitro) ≤ 0.1% - 0.5% Prevents alteration of lipid bilayer permeability and cytotoxicity[5].
Animal Models (In Vivo) ≤ 5.0% Prevents hemolysis, tissue irritation, and systemic toxicity[5].

| Nucleic Acid/Enzymatic Assays | ≤ 1.0% | Prevents artificial lowering of DNA melting temperature and structural shifts[3]. |

Self-Validation & Quality Control

A robust protocol must be a self-validating system. To ensure the integrity of your assay, implement the following checks:

  • Visual & Spectrophotometric Validation: After diluting the compound into the final aqueous media, inspect the solution under an inverted microscope or measure absorbance at 600 nm. An increase in turbidity (OD600 > 0.05 above baseline) indicates micro-precipitation[4]. If precipitation occurs, the intermediate dilution step must be optimized (e.g., warming the media to 37°C prior to addition).

  • Vehicle Control Validation: Every biological assay must include a vehicle control well containing the exact final concentration of DMSO (e.g., 0.1%) without the triazole compound[5]. If the vehicle control exhibits reduced cell viability or altered enzymatic activity compared to a blank (media only), the assay results are invalid, and the final DMSO concentration must be reduced.

References

  • The Effects of DMSO on DNA Conformations and Mechanics , bioRxiv.[Link]

  • Can AZD8797 be prepared with 10% DMSO + 90% saline? , ResearchGate.[Link]

Sources

Application Notes and Protocols for 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole in Agricultural Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Potential of a Novel Triazole in Agriculture

The 1,2,4-triazole scaffold is a cornerstone in modern agricultural chemistry, with its derivatives widely employed as fungicides, herbicides, and plant growth regulators.[1][2][3] These compounds are known for their systemic activity and broad-spectrum efficacy.[4] The novel compound, 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole, presents an intriguing candidate for investigation within this esteemed class of agrochemicals. Its unique substitution pattern—a cyclohexyl group at the N4 position and a methyl group at the C3 position—may confer distinct physicochemical properties influencing its biological activity, uptake, and translocation in plants.

This guide provides a comprehensive framework for researchers to explore the potential applications of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole. We will delve into hypothesized mechanisms of action, detailed experimental protocols for screening its fungicidal and plant growth regulatory effects, and a roadmap for its evaluation from the laboratory to greenhouse settings.

Hypothesized Biological Activity and Mechanism of Action

Based on the extensive body of research on 1,2,4-triazole derivatives, we can postulate two primary avenues of biological activity for 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole:

1. Fungicidal Activity:

The most prominent application of triazoles in agriculture is as fungicides.[1][2] The primary mechanism of action for triazole fungicides is the inhibition of the C14-demethylase enzyme (CYP51), which is crucial for ergosterol biosynthesis in fungi.[5][6] Ergosterol is an essential component of fungal cell membranes, and its depletion leads to membrane instability and ultimately, fungal cell death.[6][7] It is highly probable that 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole will exhibit a similar mode of action.

2. Plant Growth Regulation:

Certain triazole compounds, such as paclobutrazol, are known to act as plant growth regulators.[3] They typically function by inhibiting gibberellin biosynthesis, leading to reduced stem elongation and a more compact plant architecture. This can be beneficial in certain crops to prevent lodging and improve fruit or flower development. The cyclohexyl and methyl substitutions on the triazole ring of our target compound may influence its interaction with plant enzymes involved in hormone biosynthesis.

Experimental Protocols

The following protocols are designed to provide a systematic evaluation of the potential agricultural applications of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol aims to determine the intrinsic antifungal activity of the compound against a panel of economically important plant pathogenic fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole against selected fungal pathogens.

Materials:

  • 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (synthesis may be required, refer to literature for general triazole synthesis methods)[8][9][10]

  • A panel of fungal pathogens (e.g., Fusarium graminearum, Botrytis cinerea, Puccinia triticina, Aspergillus flavus)

  • Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control fungicide (e.g., Tebuconazole)

  • Negative control (DMSO)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole in DMSO.

  • Fungal Inoculum Preparation: Grow each fungus on PDA plates for 7-14 days. Harvest spores by flooding the plate with sterile water containing 0.05% Tween 20 and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10^5 spores/mL in PDB.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution with PDB to obtain a range of concentrations (e.g., 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of the fungal spore suspension to each well containing the test compound.

  • Controls: Include wells with PDB and fungal suspension only (growth control), PDB with the highest concentration of DMSO used (solvent control), and a serial dilution of the positive control fungicide.

  • Incubation: Incubate the plates at 25°C for 48-72 hours, or until visible growth is observed in the growth control wells.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Hypothetical In Vitro Antifungal Activity

Fungal Species4-Cyclohexyl-3-methyl-4H-1,2,4-triazole MIC (µg/mL)Tebuconazole MIC (µg/mL)
Fusarium graminearum82
Botrytis cinerea164
Puccinia triticina41
Aspergillus flavus328
Protocol 2: Greenhouse Efficacy Trial for Fungicidal Activity

This protocol evaluates the in vivo efficacy of the compound in protecting a host plant from fungal infection.

Objective: To assess the protective and curative fungicidal activity of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole on a model plant-pathogen system (e.g., wheat and powdery mildew).

Materials:

  • 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole formulated as an emulsifiable concentrate (EC) or wettable powder (WP).

  • Wheat seedlings (a susceptible variety)

  • Powdery mildew inoculum (Blumeria graminis f. sp. tritici)

  • Greenhouse with controlled environment

  • Spray application equipment

  • Disease assessment scale (e.g., 0-9 scale where 0 = no disease and 9 = severe infection)

Procedure:

  • Plant Growth: Grow wheat seedlings in pots to the two-leaf stage.

  • Treatment Application:

    • Protective: Spray plants with different concentrations of the formulated compound (e.g., 50, 100, 200 ppm). Allow the plants to dry for 24 hours.

    • Curative: Inoculate the plants first (see step 3) and then apply the compound 48 hours post-inoculation.

  • Inoculation: Inoculate the treated and untreated control plants with powdery mildew by shaking infected plants over them to release spores.

  • Incubation: Maintain the plants in a greenhouse with conditions favorable for disease development (e.g., 20°C, high humidity).

  • Disease Assessment: After 7-10 days, assess the disease severity on the leaves using a standardized rating scale.

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.

Experimental Workflow: Greenhouse Fungicide Trial

G cluster_prep Preparation cluster_protective Protective Treatment cluster_curative Curative Treatment A Grow Wheat Seedlings (2-leaf stage) C Spray Seedlings with Compound A->C F Inoculate with Powdery Mildew A->F B Prepare Compound Formulations (50, 100, 200 ppm) B->C H Spray Seedlings with Compound B->H D Dry for 24 hours C->D E Inoculate with Powdery Mildew D->E I Incubate in Greenhouse (7-10 days) E->I G Wait for 48 hours F->G G->H H->I J Assess Disease Severity I->J K Calculate Percent Disease Control J->K

Caption: Workflow for evaluating protective and curative fungicidal activity.

Protocol 3: Plant Growth Regulation Assay

This protocol is designed to screen for plant growth regulatory effects of the compound.

Objective: To determine if 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole exhibits plant growth-regulating properties on a model plant species (e.g., Arabidopsis thaliana or dwarf bean).

Materials:

  • 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

  • Seeds of a model plant

  • Potting mix

  • Growth chamber with controlled light, temperature, and humidity

  • Positive control plant growth regulator (e.g., Paclobutrazol)

Procedure:

  • Seed Sowing: Sow seeds in pots filled with potting mix.

  • Treatment Application: Once seedlings have emerged and developed their first true leaves, apply the compound as a soil drench at various concentrations (e.g., 1, 5, 10, 25 mg/pot).

  • Growth Conditions: Place the pots in a growth chamber with a 16-hour light/8-hour dark cycle.

  • Data Collection: After 2-3 weeks, measure the following parameters:

    • Plant height

    • Stem diameter

    • Number of leaves

    • Chlorophyll content (using a SPAD meter)

    • Root and shoot fresh and dry weight

  • Data Analysis: Compare the growth parameters of the treated plants to the untreated control and the positive control.

Data Presentation: Hypothetical Plant Growth Regulation Effects

TreatmentPlant Height (cm)Stem Diameter (mm)Shoot Dry Weight (g)
Untreated Control15.2 ± 1.32.5 ± 0.20.85 ± 0.09
5 mg/pot Compound12.8 ± 1.12.8 ± 0.30.92 ± 0.10
10 mg/pot Compound10.5 ± 0.93.1 ± 0.20.98 ± 0.08
25 mg/pot Compound8.1 ± 0.73.5 ± 0.31.05 ± 0.11
Paclobutrazol (5 mg/pot)7.5 ± 0.63.8 ± 0.41.10 ± 0.12

Potential Signaling Pathway and Mechanism of Action

Hypothesized Mechanism of Fungicidal Action

G cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 C14-demethylase (CYP51) Lanosterol->CYP51 Catalysis Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporation CYP51->Ergosterol Synthesis Triazole 4-Cyclohexyl-3-methyl- 4H-1,2,4-triazole Triazole->CYP51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by the triazole compound.

Concluding Remarks for the Research Professional

The application notes and protocols outlined in this document provide a robust starting point for the systematic investigation of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole as a potential agricultural chemical. While its structural similarity to known fungicides and plant growth regulators is promising, rigorous empirical testing is paramount. Researchers are encouraged to adapt and expand upon these protocols based on their findings. Further studies should also include crop safety evaluations, preliminary toxicology assessments, and investigations into the potential for resistance development. The exploration of this novel compound could lead to the development of a valuable new tool for sustainable crop production.

References

  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Research Journal of Pharmacy and Technology.
  • Fungicides: Triazoles. Iowa State University Digital Repository. [Link]

  • Research progress of triazole derivatives in the discovery of agricultural chemicals. Pest Management Science. [Link]

  • Triazole - Wikipedia. Wikipedia. [Link]

  • THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS). Journal of Hygienic Engineering and Design. [Link]

  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications. [Link]

  • Process of Testing & Trialing a New Agricultural Chemical Formulation. Atticus. [Link]

  • Triazole antifungals | Agriculture and Agribusiness | Research Starters. EBSCO. [Link]

  • The Future of Azoles in Agriculture—Balancing Effectiveness and Toxicity. MDPI. [Link]

  • The effect of triazole fungicide. Natursim Science Co., Ltd. [Link]

  • Advanced Protocols for Residue Testing of Pesticides and Mycotoxins. Lab Manager. [Link]

  • Synthesis route of the 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione (3). ResearchGate. [Link]

  • Synthesis, Spectral, Thermal and Biological Studies of 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione and Its Copper(II) Coordination Compound, [CuCl2(H2O)2L2]. Molecules. [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. OECD. [Link]

  • PROTOCOLS FOR THE BIOLOGICAL EVALUATION OF PESTICIDES ON SELECTED CROPS GROWN IN. rf.gd. [Link]

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry. [Link]

  • Synthesis, Spectral, Thermal and Biological Studies of 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione and Its Copper(II) Coordination Compound, [CuCl2(H2O)2L2]. ResearchGate. [Link]

  • The search for new biologically active substances among derivatives of 3-mercapto-4-amino- 5-cyclohexyl-1,2,4-triazole(4h). Žurnal organìčnoï ta farmacetičnoï hìmìï. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]

  • Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Persistence of triazole fungicides in agricultural topsoil is driven by reduced bioaccessibility with aging. Journal of Environmental Quality. [Link]

  • Triazole compound and use thereof in agriculture.

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Docking studies of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole with target proteins

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Molecular Docking of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole against Lanosterol 14


-Demethylase (CYP51) 

Executive Summary

This application note details the computational workflow for evaluating 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole as a competitive inhibitor of Lanosterol 14


-demethylase (CYP51) . The 1,2,4-triazole ring is a privileged pharmacophore in medicinal chemistry, primarily known for its ability to coordinate with the heme iron of CYP51, a critical enzyme in the fungal ergosterol biosynthesis pathway.

This guide moves beyond generic docking instructions. It addresses the specific stereochemical challenges of the cyclohexyl group (chair/boat conformations) and the critical metal-coordination constraint required for accurate azole-heme docking.

Scientific Rationale & Target Selection

The Ligand: 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole[1]
  • Pharmacophore: The N4-nitrogen of the triazole ring acts as the electron donor for the heme iron.

  • Hydrophobic Core: The cyclohexyl moiety at position 4 provides bulk lipophilicity, designed to interact with the hydrophobic access channel of CYP51, mimicking the sterol backbone of the natural substrate (lanosterol).

  • Steric Control: The 3-methyl group introduces asymmetry, potentially influencing the rotational entropy of the ligand within the binding pocket.

The Target: CYP51 (Candida albicans)[1][2][3]
  • Primary PDB ID: 5V5Z (Crystal structure of C. albicans CYP51 complexed with VT-1161).

  • Mechanism: Azole drugs deplete ergosterol, leading to accumulation of toxic methylated sterols and membrane failure.

  • Docking Challenge: Standard docking algorithms often fail to correctly model the coordinate covalent bond between the triazole nitrogen and the heme iron (

    
    ). This protocol incorporates specific distance constraints to resolve this.
    

Computational Workflow Protocol

Phase 1: Ligand Construction & DFT Optimization

Rationale: The cyclohexyl ring is flexible. Using a static 2D-to-3D conversion often results in high-energy conformers. Quantum mechanical optimization is required to locate the global minimum (chair conformation).

  • Construction: Draw the structure in ChemDraw/MarvinSketch.

  • ** conformational Search:** Generate conformers to identify the lowest energy state of the cyclohexyl ring.

  • DFT Optimization:

    • Software: Gaussian 16 or ORCA.

    • Theory/Basis Set: B3LYP/6-31G(d,p).

    • Objective: Optimize geometry and calculate partial charges (ESP or RESP charges are superior to Gasteiger for metal-binding ligands).

Phase 2: Protein Preparation (The Heme Factor)

Rationale: The heme cofactor is not "part of the protein" in many default parsers and must be treated as a co-factor with specific charge parameters.

  • Retrieval: Download PDB 5V5Z from the RCSB Protein Data Bank.

  • Cleaning:

    • Remove water molecules (except those bridging the active site, if any).

    • Remove the co-crystallized ligand (VT-1161).

    • Retain the Heme (HEM) group.

  • Protonation: Add hydrogens at pH 7.4. Ensure Histidine tautomers are optimized for H-bonding.

  • Charge Assignment: Assign Gasteiger charges. Critical Step: Manually verify the charge on the Heme Iron (

    
    ). In many force fields, it must be set to +2.0 or adapted based on the specific docking software's metal parameters.
    
Phase 3: Grid Generation & Docking

Rationale: The active site is deep and hydrophobic. The grid must encompass the Heme iron and the hydrophobic channel leading to the surface.

  • Grid Box Center: Coordinates of the Heme Iron (

    
    ).
    
  • Grid Box Size:

    
     Å (Sufficient to accommodate the cyclohexyl tail).
    
  • Constraint Setup (Crucial):

    • Define a positional constraint or "pharmacophore point" at the Heme Iron.

    • Require the Triazole N4 (or N2 depending on tautomer) to be within 2.2–2.5 Å of the Iron atom.

    • Without this constraint, docking software may flip the triazole ring, placing the hydrophobic cyclohexyl group near the iron, which is biophysically impossible.

Phase 4: Simulation & Analysis
  • Algorithm: Lamarckian Genetic Algorithm (AutoDock) or SP/XP (Glide).

  • Exhaustiveness: Set to 8 (default) or 32 (high precision) for small fragment docking.

  • Scoring Function: Binding Affinity (

    
     in kcal/mol).
    

Visualized Workflow (DOT Diagram)

DockingProtocol cluster_Ligand Ligand Preparation cluster_Protein Target Preparation (CYP51) Start Start: Ligand Selection (4-Cyclohexyl-3-methyl-4H-1,2,4-triazole) L1 2D to 3D Conversion Start->L1 P1 PDB Retrieval (5V5Z) Start->P1 L2 DFT Optimization (B3LYP/6-31G*) Identify 'Chair' Conformer L1->L2 L3 Charge Calculation (RESP) L2->L3 Grid Grid Generation Center: Heme Iron Constraint: N-Fe < 2.5 Å L3->Grid P2 Strip Water/Ligands Retain HEME Cofactor P1->P2 P3 Assign Fe Partial Charges P2->P3 P3->Grid Dock Molecular Docking (AutoDock Vina / Glide) Grid->Dock Analysis Post-Docking Analysis 1. Binding Energy 2. RMSD vs Co-crystal 3. Hydrophobic Contact Map Dock->Analysis

Caption: Integrated computational workflow for triazole-heme docking, highlighting the parallel preparation of ligand stereochemistry and protein cofactor parameters.

Data Presentation & Interpretation

Expected Interaction Profile

When analyzing the docked pose, verify the following interactions to confirm the validity of the result.

Interaction TypeResidue/AtomDistance (Å)Significance
Coordination Heme (

)
1.9 – 2.4Critical. Mimics the transition state of the demethylation reaction.
Hydrophobic Tyr118 (or equiv.)3.5 – 4.0

-alkyl interaction with the triazole ring.
Hydrophobic Leu376, Phe126< 4.5Van der Waals contacts with the Cyclohexyl ring.
H-Bond Tyr132 (Water-mediated)2.8 – 3.2Optional but stabilizing interaction for the N2 nitrogen.
Quantitative Analysis Table (Template)

Use this table to report your findings against a standard control (e.g., Fluconazole).

CompoundBinding Energy (kcal/mol)Ligand Efficiency (LE)N-Fe Distance (Å)H-Bond Count
4-Cyclohexyl... -7.8 (Predicted)0.452.10
Fluconazole -8.5 (Control)0.322.22
Posaconazole -10.2 (Control)0.282.13

Note: While the test compound may have lower total energy than Posaconazole due to smaller size, look for high Ligand Efficiency (Binding Energy / Heavy Atom Count).

Troubleshooting & Validation

  • Issue: The triazole ring is flipped (N-Fe distance > 4Å).

    • Solution: Your grid box might be too large, or you failed to apply the distance constraint. Manually guide the docking by defining a "pharmacophore sphere" at the iron site.

  • Issue: Positive Binding Energy.

    • Solution: Check for steric clashes.[1] The cyclohexyl ring in a "boat" conformation might be clashing with the heme porphyrin ring. Re-optimize the ligand in DFT.

  • Validation: Perform a "Redocking" experiment. Take the native ligand from PDB 5V5Z, remove it, and re-dock it. The RMSD between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be considered valid.

References

  • Warrilow, A. G., et al. (2017). "The clinical candidate VT-1161 protects against experimental invasive candidiasis." Antimicrobial Agents and Chemotherapy.[2] (Source of PDB 5V5Z).[3] Link

  • Sheng, C., & Zhang, W. (2011). "New Lead Structures in Antifungal Drug Discovery." Current Medicinal Chemistry. (Discussion of triazole pharmacophores). Link

  • Lass-Flörl, C. (2011). "Triazole antifungal agents in invasive fungal infections." British Journal of Clinical Pharmacology. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • Pannala, V. R., et al. (2020). "New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists working with 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole .

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Purification, Isolation, and Stability

Executive Summary: The "Amphiphilic" Trap

4-Cyclohexyl-3-methyl-4H-1,2,4-triazole presents a classic "amphiphilic" purification challenge.[1] The molecule possesses a highly polar, basic triazole core (prone to hydrogen bonding) attached to a lipophilic, flexible cyclohexyl ring. This duality often leads to:

  • Tailing/Streaking on silica gel (due to the basic nitrogen-silanol interaction).[2]

  • "Oiling Out" during crystallization (due to the conformational freedom of the cyclohexyl group).

  • Co-elution with starting materials like cyclohexylamine or hydrazide precursors.

This guide provides mechanistic solutions to these specific failure modes.

Module 1: Chromatographic Isolation (The "Tailing" Issue)

Q: Why does my compound streak from the baseline to the solvent front on TLC and Flash columns?

Diagnosis: The 1,2,4-triazole ring contains basic nitrogens (N-2 position) that act as hydrogen bond acceptors. Standard silica gel is slightly acidic (pH ~5-6 due to surface silanol groups, Si-OH).[1] Your compound is essentially "sticking" to the stationary phase via acid-base interaction rather than partitioning based on polarity.

Protocol A: The "Amine Modifier" Method (Standard) To suppress silanol ionization, you must basify the mobile phase.

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

  • Equilibration: Flush the column with the modifier-containing solvent for at least 3 column volumes (CV) before loading the sample.

  • Solvent System:

    • Weak: DCM / MeOH (95:5) + 1% TEA.

    • Strong: DCM / MeOH (90:10) + 1% TEA.

Protocol B: The "Alumina Switch" (Advanced) If the compound degrades with TEA or separation is still poor, switch the stationary phase.

  • Material: Neutral Alumina (Aluminum Oxide), Brockmann Grade III.

  • Why: Alumina lacks the acidic protons of silica, eliminating the chemical drag.

  • Loading: Dry load on Celite. Do not wet load in DCM as it may band-broaden on alumina.[1]

Q: I see a "ghost" spot just below my product. What is it?

Diagnosis: This is likely a Regioisomer or Tautomer .

  • Regioisomer: If you synthesized via alkylation of 3-methyl-1,2,4-triazole, you likely have the N-1 or N-2 isomer alongside your desired N-4 product.[1]

  • Differentiation: The N-4 isomer (symmetric substitution pattern) usually has a higher melting point and slightly lower polarity (higher Rf) than the N-1 isomer due to the lack of a free N-H dipole moment (if comparing to unsubstituted) or steric shielding.

Module 2: Crystallization & Phase Separation

Q: My product comes out as a yellow oil and refuses to solidify. How do I fix this?

Diagnosis: The cyclohexyl ring is conformationally flexible (chair/boat flips), which disrupts crystal lattice packing. The "oil" is a supercooled liquid.

Solution: The "Salt Formation" Strategy Converting the triazole base into a salt freezes the conformation and introduces strong ionic lattice forces.

Step-by-Step Salt Formation Protocol:

  • Dissolution: Dissolve 1.0 g of crude oil in 5 mL of Ethyl Acetate (anhydrous).

  • Acid Addition: Dropwise add 1.1 equivalents of HCl in Dioxane (4M) or Oxalic Acid (dissolved in warm ethanol).

  • Observation: A white precipitate should form immediately.

  • Ripening: If it gums, heat the mixture to reflux until clear, then let it cool slowly to room temperature with stirring.

  • Isolation: Filter the solid. This is the Hydrochloride or Oxalate salt.

  • Recovery (Optional): If you need the free base, suspend the salt in DCM and wash with saturated NaHCO₃.

Visualization: Crystallization Decision Tree

PurificationLogic Start Crude Product State Solid Solid/Semi-Solid Start->Solid Oil Persistent Oil Start->Oil TLC Check TLC Purity Solid->TLC SaltForm Salt Formation Strategy Oil->SaltForm Lattice disruption by Cyclohexyl ring Recryst Recrystallize: iPrOH or EtOAc/Hex TLC->Recryst High Purity HCl HCl Salt (High Lattice Energy) SaltForm->HCl Oxalate Oxalate Salt (Better Crystallinity) SaltForm->Oxalate HCl->Recryst Precipitate Oxalate->Recryst Precipitate

Caption: Decision logic for handling the "oiling out" phenomenon common in cyclohexyl-substituted heterocycles.

Module 3: Impurity Removal (The "Cyclohexylamine" Problem)

Q: I used cyclohexylamine in the synthesis. It co-elutes with my product. How do I remove it?

Diagnosis: Cyclohexylamine is a strong base (pKa ~10.6). The triazole is a much weaker base (pKa ~2-3 for the conjugate acid). You can exploit this massive pKa difference using a pH-Controlled Wash .

The "pH Window" Protocol:

  • Dissolve: Dissolve the mixture in Dichloromethane (DCM) .

  • The Wash: Wash the organic layer with Phosphate Buffer (pH 5.0) or dilute Citric Acid (5% aq) .

    • Mechanism:[2][3][4] At pH 5, Cyclohexylamine is fully protonated (

      
      ) and water-soluble.[1] The Triazole is predominantly neutral (unprotonated) and stays in the DCM.
      
  • Extraction: Separate the layers. The aqueous layer contains the amine impurity. The organic layer contains your purified triazole.

  • Verification: Run a TLC. The "draggy" amine spot at the baseline should be gone.

Data Summary: Solubility & Separation

Solvent SystemPurposeNotes
DCM / MeOH (95:5) Flash ColumnStandard elution. Add 1% TEA to prevent tailing.
Ethyl Acetate / Hexane (1:1) TLC MonitoringProduct Rf ~0.3-0.[1]4. Impurities often stay at baseline.
Isopropanol (Hot) RecrystallizationGood for solidifying the free base if purity is >90%.
Water (pH 5) ExtractionRemoves Cyclohexylamine; Product stays in Organic phase.

References

  • BenchChem. (2025).[2][4][5] Technical Support Center: Purification of 1,2,4-Triazole Salts. Retrieved from 4

  • Organic Chemistry Portal. (2024). Synthesis of 4H-1,2,4-triazoles. Retrieved from 6

  • MDPI. (2020). Synthesis, Spectral, Thermal and Biological Studies of 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione. Retrieved from 7

  • Google Patents. (1964). Purification of cyclohexylamine (US3347920A). Retrieved from 8

Sources

Technical Support Center: Optimizing the Synthesis of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve high-yield, high-purity outcomes.

Introduction to the Synthesis of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

The 1,2,4-triazole moiety is a critical pharmacophore in a wide range of biologically active compounds.[1] The synthesis of asymmetrically substituted 4-alkyl-3-alkyl-4H-1,2,4-triazoles, such as 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole, can be challenging. Common synthetic routes include the Pellizzari and Einhorn-Brunner reactions, as well as methods starting from thiosemicarbazide intermediates.[2][3][4] These methods often require high temperatures and can lead to the formation of isomeric impurities and other byproducts.[5]

This guide will focus on a plausible and commonly employed synthetic strategy for this class of compounds: the cyclization of a 1-acyl-4-alkylthiosemicarbazide intermediate. This approach offers a reliable pathway to the desired product and allows for systematic optimization.

Proposed Synthetic Pathway

A logical and well-documented approach to the synthesis of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole involves a two-step process starting from acetylhydrazide and cyclohexyl isothiocyanate. The initial reaction forms a thiosemicarbazide intermediate, which is then cyclized to the triazole.

Synthetic_Pathway Acetylhydrazide Acetylhydrazide Thiosemicarbazide_Intermediate Thiosemicarbazide_Intermediate Acetylhydrazide->Thiosemicarbazide_Intermediate Step 1: Condensation Cyclohexyl_Isothiocyanate Cyclohexyl_Isothiocyanate Cyclohexyl_Isothiocyanate->Thiosemicarbazide_Intermediate 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole-3-thiol 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole-3-thiol Thiosemicarbazide_Intermediate->4-Cyclohexyl-3-methyl-4H-1,2,4-triazole-3-thiol Step 2: Alkaline Cyclization Desulfurization Desulfurization 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole-3-thiol->Desulfurization Step 3 Final_Product 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole Desulfurization->Final_Product

Caption: Proposed synthetic pathway for 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for synthesizing 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole?

A common and effective method involves the reaction of acetylhydrazide with cyclohexyl isothiocyanate to form 1-acetyl-4-cyclohexylthiosemicarbazide. This intermediate is then cyclized under alkaline conditions to yield 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol.[6][7] Subsequent desulfurization would yield the target molecule.

Q2: What are the typical conditions for the cyclization step?

The cyclization of the thiosemicarbazide intermediate is typically carried out in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, with heating.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q3: Are there alternative synthetic routes I should consider?

Yes, the Pellizzari reaction, which involves the condensation of an amide (acetamide) and an acylhydrazide (N-cyclohexylacetamide), is a potential route.[2][5] However, this method often requires high temperatures (220-250°C) and can lead to a mixture of isomeric products if not performed carefully.[5] The Einhorn-Brunner reaction, using a diacylamine and a hydrazine, is another possibility but can also present regioselectivity challenges with unsymmetrical substrates.[3][4]

Q4: How can I purify the final product?

Purification of 4-alkyl-1,2,4-triazoles can often be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[9] Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is also a common and effective method for removing impurities.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole via the thiosemicarbazide route.

Problem Potential Cause Recommended Solution
Low or No Yield of Thiosemicarbazide Intermediate Incomplete reaction due to low reactivity of starting materials.- Ensure high purity of acetylhydrazide and cyclohexyl isothiocyanate.- Increase the reaction temperature or prolong the reaction time.- Consider using a solvent such as ethanol or acetonitrile to improve solubility.
Low Yield of Triazole Product During Cyclization Incomplete cyclization or decomposition of the product at high temperatures.- Optimize the base concentration and reaction temperature. A milder base or lower temperature may be beneficial.- Monitor the reaction closely by TLC to avoid prolonged heating after completion.- Ensure anhydrous conditions if using a non-aqueous solvent.
Formation of Multiple Products (Isomers) In the Pellizzari or Einhorn-Brunner routes, the use of unsymmetrical starting materials can lead to different regioisomers.[3][5]- For the thiosemicarbazide route, this is less of an issue. However, careful control of reaction conditions is still important.- If using alternative routes, consider a symmetrical approach if possible or be prepared for chromatographic separation of isomers.
Product is Difficult to Purify Presence of unreacted starting materials or highly polar byproducts.- After the reaction, perform an aqueous work-up to remove inorganic salts.- If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal.- For persistent impurities, column chromatography with a carefully chosen eluent system is recommended.[10]
Reaction Stalls Before Completion Insufficient heating, catalyst deactivation (if applicable), or equilibrium has been reached.- Confirm the reaction temperature is being maintained.- If using a catalyst, consider adding a fresh portion.- If an equilibrium is suspected, try removing a byproduct (e.g., water) to drive the reaction forward.

Experimental Protocols

Protocol 1: Synthesis of 1-Acetyl-4-cyclohexylthiosemicarbazide (Intermediate)

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Acetylhydrazide

  • Cyclohexyl isothiocyanate

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve acetylhydrazide (1.0 eq) in anhydrous ethanol.

  • To the stirring solution, add cyclohexyl isothiocyanate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure to obtain the crude product. This can be used in the next step without further purification or can be recrystallized from ethanol if desired.

Protocol 2: Synthesis of 4-Cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol

Materials:

  • 1-Acetyl-4-cyclohexylthiosemicarbazide

  • Sodium hydroxide (aqueous solution, e.g., 2 M)

  • Hydrochloric acid (for neutralization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend 1-acetyl-4-cyclohexylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2 M).

  • Heat the mixture to reflux for 4-6 hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with hydrochloric acid to a pH of approximately 5-6.

  • The product should precipitate upon neutralization. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 3: Desulfurization to 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Desulfurization of the triazole-3-thiol can be achieved using various reagents, such as Raney nickel or by oxidative methods.

Materials:

  • 4-Cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol

  • Raney Nickel (or other suitable desulfurization agent)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol in ethanol.

  • Add a slurry of Raney nickel in ethanol to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully filter off the Raney nickel. Caution: Raney nickel is pyrophoric and should be handled with care.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

References

  • Pellizzari, G. (1911). Atti della Reale Accademia dei Lincei, 20, 166-173.
  • Einhorn, A. (1905). Justus Liebigs Annalen der Chemie, 343(2‐3), 207-305.
  • Brunner, K. (1914).
  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-12.
  • Matsuzaki, H., et al. (2021). Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles. Scribd. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2025). Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. Journal of Chemical and Pharmaceutical Research, 17(2), 1-6.
  • Goyal, P. K., et al. (2010). Synthesis of Some New 3-Substituted – 4H-1, 2, 4- Triazoles and Their Evaluation for Antimicrobial Activity. International Journal of ChemTech Research, 2(2), 1346-1350.
  • Adam, W., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H).
  • Belskaya, N. P., et al. (2010). On the Mechanism of the Thermal Rearrangement of 4- - Alkyl-4H-1,2,4-Triazoles. Synthesis and Reaction of Optically Active. Acta Chemica Scandinavica, 64, 557-562.
  • Fita, P., & Proniewicz, L. M. (2013). 4-Methyl-4H-1,2,4-triazole-3-thiol. SpectraBase. [Link]

  • Gumaa, A. M. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.
  • Hotha, S., & O'Doherty, G. A. (2012). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation.
  • Karrouchi, K., et al. (2012).
  • Khan, I., et al. (2024). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports, 14(1), 2631.
  • Organic Chemistry Portal. (2023). Synthesis of 4H-1,2,4-triazoles. [Link]

  • Pop, R., et al. (2023). Synthesis and characterization of some 1,2,4-triazole-3(4h)-thiones obtained from intramolecular cyclization of new 1-(4-(4-x-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)- thiosemicarbazides. Journal of the Serbian Chemical Society, 88(2), 1463-1474.
  • Reddy, C. R., et al. (2013).
  • Sancineto, L., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(24), 8968.
  • Schramm, C. H. (1981). U.S. Patent No. 4,269,987. Washington, DC: U.S.
  • Sharma, V., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
  • Taylor, R. D., et al. (2017). Synthesis of 1,2,4-triazoles employing isocyanides. Tetrahedron Letters, 58(36), 3563-3566.
  • Tkach, O. I., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-20.
  • Wozniak, L. A., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 669.
  • Zakhary, M. R., et al. (2025).

Sources

Technical Support Center: Troubleshooting Biological Assays with 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with small heterocyclic molecules like 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (CAS: 756819-68-8) often presents unique physicochemical challenges in in vitro biological assays. This guide is engineered for researchers and drug development professionals experiencing inconsistent data, shifting IC₅₀ values, or unexpected assay interference.

Rather than treating assay failures as biological anomalies, this guide approaches troubleshooting through the lens of molecular structure. The compound features two distinct moieties that drive its behavior in solution: a highly lipophilic cyclohexyl group and a coordinating 1,2,4-triazole core . Understanding the causality behind how these structural features interact with assay environments is the key to establishing robust, self-validating experimental systems.

Part 1: Diagnostic Workflow & Structural Causality

Before altering your biological parameters, you must rule out physicochemical interference. The following decision tree outlines the logical progression for diagnosing artifacts associated with this specific compound class.

TroubleshootingWorkflow Start Inconsistent Assay Result with 4-Cyclohexyl-3-methyl- 4H-1,2,4-triazole Q1 Is the IC50 shifting across technical replicates? Start->Q1 NSB Suspect Non-Specific Binding (Lipophilic Cyclohexyl Group) Q1->NSB Yes Q2 Is it inhibiting multiple unrelated targets? Q1->Q2 No AddBSA Mitigation: Add 0.1% BSA or use Polypropylene Plates NSB->AddBSA Agg Suspect Colloidal Aggregation (Aqueous Insolubility) Q2->Agg Yes Q3 Is it a Metalloenzyme or Metal-Dependent Assay? Q2->Q3 No AddTriton Mitigation: Run Counter-Screen with 0.01% Triton X-100 Agg->AddTriton Chelation Suspect Metal Chelation (1,2,4-Triazole Core) Q3->Chelation Yes Valid Proceed to Biological Target Validation Q3->Valid No AddMetal Mitigation: Supplement Buffer with Excess Metal Ions Chelation->AddMetal

Diagnostic workflow for resolving physicochemical assay interference with triazole derivatives.

Part 2: Frequently Asked Questions & Mechanistic Solutions

FAQ 1: Why is my IC₅₀ value steadily increasing over the course of a 2-hour incubation?

The Causality: You are likely observing Non-Specific Binding (NSB) . The cyclohexyl moiety is highly lipophilic. In aqueous buffers, lipophilic compounds thermodynamically prefer to partition into the hydrophobic walls of standard polystyrene microtiter plates[1]. As the compound adsorbs to the plasticware over time, the effective free concentration of the drug in solution drops drastically, leading to an artificial loss of potency (higher IC₅₀)[1].

The Solution: You must introduce a carrier molecule or change the surface chemistry. Adding Bovine Serum Albumin (BSA) acts as a thermodynamic sink; the lipophilic cyclohexyl group binds reversibly to the hydrophobic pockets of BSA, preventing it from crashing out onto the plasticware and keeping it bioavailable for the target[2][3].

FAQ 2: My compound is showing activity against multiple, structurally unrelated kinases. Is it a PAIN (Pan-Assay Interference Compound)?

The Causality: While 1,2,4-triazoles are generally not classified as reactive PAINS, the combination of a lipophilic ring and a rigid heterocycle often leads to Colloidal Aggregation upon dilution from DMSO into aqueous media[4]. These nano-aggregates act like sponges, non-specifically sequestering and denaturing target proteins on their surface[4]. This results in false-positive inhibition across virtually any biochemical assay.

The Solution: Aggregation-based inhibition is highly sensitive to non-ionic detergents. Running a paired biochemical screen with and without a surfactant (like Triton X-100) is the gold standard for identifying this artifact[4]. If the compound's activity disappears in the presence of detergent, it is an aggregator, not a true inhibitor.

FAQ 3: Why does the compound completely quench the signal in my IMAC (Immobilized Metal Affinity Chromatography) or metalloenzyme assay?

The Causality: The 1,2,4-triazole ring is a well-documented pharmacophore for metal chelation [5]. The nitrogen atoms in the triazole ring possess lone electron pairs that readily coordinate with transition metals (e.g., Fe²⁺, Cu²⁺, Zn²⁺)[5][6]. If your assay relies on a metalloenzyme (like a zinc-dependent matrix metalloproteinase) or uses metal ions for fluorescence detection, the triazole will strip the metal from the system, causing an immediate and total loss of signal.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, do not rely on single-point assumptions. Implement the following self-validating protocols to mathematically prove or disprove the presence of assay artifacts.

Protocol A: Quantification and Mitigation of Non-Specific Binding (NSB)

This protocol validates whether your compound is being lost to the assay plate.

  • Preparation: Prepare a 10 µM solution of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole in your standard aqueous assay buffer (final DMSO ≤ 1%).

  • Matrix Setup: Aliquot the solution into three different plate types:

    • Condition 1: Standard Polystyrene plate (Control).

    • Condition 2: Low-binding Polypropylene plate.

    • Condition 3: Standard Polystyrene plate + 0.1% (w/v) BSA[3].

  • Incubation: Incubate plates at room temperature on a microplate shaker for your standard assay duration (e.g., 60 minutes).

  • Sampling & Quantification: Transfer 50 µL of the supernatant from each well into a fresh plate containing an equal volume of crash solvent (e.g., Acetonitrile with an internal standard). Quantify the remaining compound via LC-MS/MS.

  • Data Interpretation: Calculate the % Recovery relative to a freshly prepared standard. If Condition 1 shows <80% recovery while Conditions 2 and 3 show >95% recovery, NSB is confirmed. Adopt Condition 2 or 3 for all future biological assays.

Protocol B: Surfactant-Based Aggregation Counter-Screen

This protocol distinguishes true target engagement from colloidal aggregation[4].

  • Buffer Preparation: Prepare two identical batches of your biological assay buffer. To Batch B, add 0.01% (v/v) Triton X-100 or Tween-20.

  • Dose-Response: Perform a 10-point serial dilution of the triazole compound in both Buffer A (Standard) and Buffer B (Surfactant).

  • Assay Execution: Run your standard biochemical assay (e.g., enzymatic turnover or protein-protein interaction) in parallel for both conditions.

  • Data Interpretation: Plot the dose-response curves.

    • True Inhibitor: The IC₅₀ values between Buffer A and Buffer B will remain within a 2-fold range.

    • Colloidal Aggregator: The IC₅₀ in Buffer B will shift rightward by >5-fold, or the inhibition will disappear entirely, proving the initial result was a false positive driven by insolubility[4].

Part 4: Quantitative Data Summary

The following table synthesizes the physicochemical parameters, their resulting artifacts, and the quantitative thresholds required for troubleshooting 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole.

Artifact TypeStructural CulpritPrimary SymptomDiagnostic ThresholdValidated Resolution
Non-Specific Binding Cyclohexyl Ring (Lipophilic)Drifting IC₅₀ over time; Poor replicate precision.LC-MS Recovery < 80% after 1 hr in polystyrene.Switch to Polypropylene plates OR add 0.1% BSA[1][3].
Colloidal Aggregation Poor Aqueous SolubilityPromiscuous inhibition of unrelated targets.>5-fold IC₅₀ shift upon addition of detergent.Add 0.01% Triton X-100 to assay buffer[4].
Metal Chelation 1,2,4-Triazole CoreSudden signal loss in metallo-dependent assays.Activity restored by adding 10-50 µM excess metal.Supplement buffer with target-specific metal ions[5][6].
DMSO Stock Degradation Hygroscopic SolventGradual loss of potency over months of storage.Purity drops >5% via HPLC after freeze-thaw cycles.Store in dry DMSO at 4°C or -20°C; avoid freeze-thaws[7][8].

References

  • Stability of Screening Compounds in Wet DMSO. ResearchGate. Available at:[Link]

  • Caco-2 Permeability Assay. Evotec. Available at:[Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Available at:[Link]

  • Synthesis and Pharmacological Evaluation of Novel 1,5-Disubstituted-3-amino-1,2,4-triazoles Designed as Multitarget Directed Ligands for Alzheimer's Disease Targets. ACS Omega. Available at:[Link]

  • Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. MDPI. Available at:[Link]

  • Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing). Available at:[Link]

Sources

Side reactions in the synthesis of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (CAS: Generic structure ref) Primary Synthetic Route: Acetic Hydrazide + Triethyl Orthoformate (TEOF) + Cyclohexylamine (One-Pot or Stepwise)[1]

Executive Summary: The Chemistry of Divergence

Synthesizing 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole presents a classic chemoselectivity challenge.[1] The reaction relies on the condensation of acetic hydrazide with triethyl orthoformate (TEOF) to form an imidate intermediate, which must then be intercepted by cyclohexylamine .[1]

The critical failure mode in this synthesis is the competition between the nitrogen nucleophile (cyclohexylamine) and the internal oxygen nucleophile (the carbonyl of the hydrazide).[1]

  • Path A (Desired): Amine attack

    
     Amidrazone 
    
    
    
    1,2,4-Triazole .[1]
  • Path B (Parasitic): Oxygen attack

    
    2-Methyl-1,3,4-oxadiazole .[1]
    

This guide addresses the suppression of Path B and other side reactions driven by the steric bulk of the cyclohexyl group.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "My LC-MS shows a major impurity with Mass [M-Cyclohexylamine+O]."

Diagnosis: You have synthesized 2-methyl-1,3,4-oxadiazole .

  • The Cause: This is the thermodynamic "trap."[1] If the cyclohexylamine is added too late, is wet, or is sterically hindered from attacking the imidate intermediate, the carbonyl oxygen of the acetic hydrazide will cyclize instead.

  • The Fix:

    • Protocol Adjustment: Ensure cyclohexylamine is present before the reaction temperature exceeds 80°C if doing a one-pot. Ideally, pre-mix the intermediate with the amine at lower temperatures before forcing cyclization.

    • Stoichiometry: Use a slight excess of cyclohexylamine (1.1–1.2 eq) to outcompete the intramolecular cyclization.[1]

Issue 2: "The reaction stalls at a linear intermediate (M+18 relative to product)."

Diagnosis: Incomplete cyclization of the


-acetyl-

-cyclohexylformamidrazone
.
  • The Cause: The cyclohexyl group is bulky.[1] While it readily attacks the imidate to form the linear amidrazone, the final ring closure requires the amide nitrogen to attack the formyl carbon.[1] Steric clash between the cyclohexyl ring and the methyl group can slow this dehydration step.[1]

  • The Fix:

    • Thermodynamic Push: This step is reversible.[1] You must drive the equilibrium by removing water/ethanol.[1] Use a Dean-Stark trap or molecular sieves.[1]

    • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (1–5 mol%) to protonate the leaving oxygen, facilitating water elimination.[1]

Issue 3: "I see a peak corresponding to -diacetylhydrazine."

Diagnosis: Thermal disproportionation of the starting material.[1]

  • The Cause: Acetic hydrazide is thermally unstable upon prolonged heating in the absence of a reactive partner.[1]

  • The Fix: Do not pre-heat acetic hydrazide alone. Always have TEOF present. If the TEOF quality is poor (hydrolyzed), the hydrazide will degrade before reacting.[1]

Mechanistic Deep Dive & Visualization

The following diagram illustrates the bifurcation point where the synthesis succeeds or fails. The critical node is the Ethyl N-acetylformohydrazonate intermediate.[1]

TriazoleSynthesis Start Acetic Hydrazide + TEOF Inter1 Intermediate: Ethyl N-acetylformohydrazonate Start->Inter1 - 2 EtOH Amidrazone Linear Amidrazone (Sterically Hindered) Inter1->Amidrazone Path A (Kinetic) Fast Amine Attack Impurity IMPURITY: 2-Methyl-1,3,4-oxadiazole Inter1->Impurity Path B (Thermodynamic) Slow Amine Attack / High T Amine + Cyclohexylamine (Nucleophilic Attack) Amine->Amidrazone Product TARGET: 4-Cyclohexyl-3-methyl- 4H-1,2,4-triazole Amidrazone->Product - H2O / Heat (Cyclodehydration) SideReaction Intramolecular O-Attack SideReaction->Impurity

Caption: Reaction pathway bifurcation. Path A leads to the target triazole; Path B leads to the oxadiazole impurity due to lack of amine interception.[1]

Optimized Experimental Protocol

To minimize the side reactions described above, use this Modified One-Pot Procedure .

Reagents:

  • Acetic Hydrazide (1.0 eq)[1]

  • Triethyl Orthoformate (TEOF) (1.5 eq) — Acts as reagent and solvent scavenger.[1]

  • Cyclohexylamine (1.1 eq)[1]

  • Solvent: Ethanol (anhydrous) or Toluene (for azeotropic removal of water).[1]

  • Catalyst: p-TsOH (1 mol%).[1]

Step-by-Step:

  • Formation of Imidate (Low Temp):

    • Charge Acetic Hydrazide and TEOF into the reactor.[1]

    • Heat gently to 60°C for 1 hour. Do not reflux yet.

    • Checkpoint: TLC/LCMS should show consumption of hydrazide and formation of the imidate intermediate.[1]

  • Amine Addition (Critical Step):

    • Cool the mixture to 40°C .

    • Add Cyclohexylamine dropwise.[1] Rationale: Adding at lower temperature prevents the thermal cyclization to oxadiazole before the amine has a chance to react.[1]

  • Cyclization (High Temp):

    • Add p-TsOH catalyst.[1]

    • Raise temperature to Reflux (80–100°C) .

    • If using Toluene, distill off the ethanol/water azeotrope.[1]

  • Workup:

    • Concentrate under vacuum.[1]

    • The residue may contain the oxadiazole impurity.[1]

    • Purification: Recrystallize from Ethyl Acetate/Hexane.[1] The triazole is typically more polar and crystallizes, while the oxadiazole remains in the mother liquor.[1]

Impurity Profile Table

Impurity NameStructure NoteOriginPrevention Strategy
2-Methyl-1,3,4-oxadiazole Oxygen in ring instead of N-CyclohexylCyclization of hydrazide carbonyl onto formyl carbon.[1]Ensure amine excess; add amine at lower temp; avoid water.[1]

-Acetyl-

-cyclohexylformamidrazone
Linear, non-cyclizedIncomplete dehydration due to steric bulk of cyclohexyl.[1]Longer reflux time; acid catalyst (p-TsOH); azeotropic water removal.[1]

-Diacetylhydrazine
Symmetric dimerThermal decomposition of acetic hydrazide.[1]Do not overheat starting material without TEOF.[1]
Formyl-cyclohexylamine Amide byproductReaction of cyclohexylamine with TEOF (direct formylation).[1]Add amine after hydrazide has reacted with TEOF.[1]

References

  • BenchChem. (2025).[1][2] An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles. Retrieved from

  • Organic Chemistry Portal. (2024).[1] Synthesis of 4H-1,2,4-triazoles. Retrieved from [1]

  • Bechara, W. S., et al. (2015).[1][3] One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters. Retrieved from

  • National Institutes of Health (PMC). (2020).[1] Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [1]

Sources

Technical Support Center: Purity Optimization for 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis and isolation of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole . This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable protocols. The most efficient modern route for synthesizing 3,4-disubstituted 1,2,4-triazoles utilizes the triflic anhydride (


) mediated activation of secondary amides (e.g., N-cyclohexylacetamide) followed by the addition of a hydrazide (e.g., formylhydrazine) and subsequent cyclodehydration.

Below, we deconstruct the causality behind common impurities, provide self-validating analytical checks, and outline a robust, step-by-step methodology to achieve >99% purity.

Section 1: Mechanistic Control & Reaction Optimization

Q1: My LC-MS analysis of the crude reaction mixture shows a significant +18 Da mass peak relative to the target product. What is this impurity and how do I resolve it?

Causality: A +18 Da mass difference in a cyclodehydration reaction almost universally points to the uncyclized intermediate—in this case, the acyclic acyl amidrazone. During synthesis, the initial addition of formylhydrazine to the activated imidoyl triflate forms this amidrazone. The final ring-closure to the 1,2,4-triazole is an endothermic dehydration step. If this step stalls, it is due to insufficient thermal energy or trapped water shifting the equilibrium backward. Resolution: Transition the final cyclization step from conventional heating to microwave irradiation (150 °C for 15–30 minutes). Microwave-induced cyclodehydration has been proven to drive amidrazone intermediates quantitatively to the 1,2,4-triazole core without the thermal degradation and oligomerization often seen in prolonged conventional heating (1)[1].

Q2: I am consistently recovering unreacted N-cyclohexylacetamide. Is the triflic anhydride activation failing?

Causality: The activation of the secondary amide to the highly reactive imidoyl triflate intermediate is acutely sensitive to nucleophilic interference, primarily trace moisture. Water will rapidly hydrolyze the imidoyl triflate back to the starting amide before formylhydrazine can be introduced. Resolution: Ensure strictly anhydrous conditions. Flame-dry all glassware, use anhydrous dichloromethane (DCM), and distill your pyridine over


. Add the 

dropwise at -78 °C to control the exothermic formation of the intermediate and prevent side-reactions.

Mechanism A N-Cyclohexylacetamide (Starting Material) B Imidoyl Triflate (Reactive Intermediate) A->B Tf2O, Pyridine DCM, -78°C D Acyl Amidrazone (+18 Da Impurity) B->D Addition C Formylhydrazine (Nucleophile) C->D D->A Trace H2O (Hydrolysis) E 4-Cyclohexyl-3-methyl- 4H-1,2,4-triazole D->E Microwave (150°C) - H2O

Figure 1: Mechanistic pathway and impurity formation in the synthesis of the target 1,2,4-triazole.

Section 2: Advanced Purification & Isolation

Q3: My synthesized 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole contains trace amounts of cyclohexylamine and pyridine. Standard silica column chromatography is failing to separate them. Why?

Causality: Triazoles, primary amines (cyclohexylamine), and pyridine all exhibit basicity and strong hydrogen-bonding capabilities, leading to severe co-elution and tailing on standard normal-phase silica. However, their


 values differ significantly. The conjugate acid of a 1,2,4-triazole typically has a 

around 2.5–3.0, whereas pyridine is ~5.2 and cyclohexylamine is ~10.6. Resolution: Implement a pH-controlled liquid-liquid extraction before chromatography. Washing the organic reaction mixture with a citrate buffer at pH 3.5 will quantitatively protonate pyridine and cyclohexylamine, driving them into the aqueous phase. The weakly basic 1,2,4-triazole remains predominantly unprotonated and partitions into the organic phase (2)[2].

Q4: What is the most reliable HPLC method to quantify the purity of this specific triazole?

Causality: Because 1,2,4-triazoles interact strongly with residual silanol groups on standard C18 stationary phases, they often produce broad, asymmetric peaks that mask closely eluting impurities (like uncyclized intermediates or regioisomers). Resolution: Use an end-capped C18 column and a buffered mobile phase. A mobile phase containing 0.1% Trifluoroacetic acid (TFA) ensures the triazole remains in a consistent ionization state, sharpening the peak and improving resolution.

Workflow S1 Crude Organic Phase (Triazole, Pyridine, Amine) S2 pH 3.5 Citrate Buffer Wash S1->S2 S3 Aqueous Phase (Protonated Impurities) S2->S3 Removes Pyridine & Cyclohexylamine S4 Organic Phase (Triazole + Neutral Impurities) S2->S4 Retains Product S5 Silica Gel Chromatography (DCM:MeOH 95:5) S4->S5 S6 Pure 4-Cyclohexyl-3-methyl- 4H-1,2,4-triazole S5->S6 Removes Amide

Figure 2: pH-controlled purification workflow isolating the weakly basic triazole from strong amines.

Section 3: Standardized Protocols

Step-by-Step Methodology: One-Pot Synthesis & Purification

This self-validating protocol utilizes the condensation of an amide and an acyl hydrazide, a highly efficient modern variation of the Pellizzari reaction (3)[3].

Reagents: N-Cyclohexylacetamide (1.0 eq), Formylhydrazine (1.2 eq), Trifluoromethanesulfonic anhydride (


, 1.1 eq), Pyridine (3.0 eq), Anhydrous DCM.
  • Activation: Dissolve N-cyclohexylacetamide and pyridine in anhydrous DCM. Cool the flask to -78 °C under an inert

    
     atmosphere. Add 
    
    
    
    dropwise. Stir for 15 minutes to generate the imidoyl triflate intermediate.
  • Nucleophilic Addition: Add formylhydrazine (dissolved in a minimal volume of anhydrous DCM or DMF) dropwise at -78 °C. Allow the reaction mixture to slowly warm to 0 °C over 1 hour. Validation Check: An aliquot analyzed by LC-MS should show the +18 Da amidrazone mass.

  • Cyclodehydration: Transfer the reaction mixture to a sealed microwave reactor vial. Heat at 150 °C for 20 minutes to drive the cyclodehydration of the acyl amidrazone intermediate to completion.

  • pH-Controlled Extraction: Dilute the crude mixture with additional DCM. Wash the organic layer twice with 0.5 M Citrate Buffer (pH 3.5) to strip out pyridine and any trace unreacted basic amines. Wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Chromatography: Purify the concentrated residue via silica gel column chromatography using a gradient of DCM to DCM:MeOH (95:5) to remove any unreacted neutral amides.

Section 4: Analytical Data & Reference Tables

Table 1: Physicochemical Properties for Extraction Optimization | Compound | Role in Synthesis |


 (Conjugate Acid) | Preferred Phase at pH 3.5 |
| :--- | :--- | :--- | :--- |
| 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole  | Target Product | ~2.5 - 3.0 | Organic (DCM) |
| Pyridine  | Base / Reagent | 5.2 | Aqueous |
| Cyclohexylamine  | Potential Degradant | 10.6 | Aqueous |
| N-Cyclohexylacetamide  | Unreacted Starting Material | < 0 | Organic (Requires Silica) |

Table 2: Optimized HPLC Gradient Method for Purity Assessment

Parameter Specification Rationale
Column C18 End-capped (e.g., Waters XBridge), 2.1 x 50 mm, 1.7 µm Prevents secondary interactions with basic triazole nitrogens.
Mobile Phase A Water + 0.1% TFA Low pH ensures a consistent protonation state, preventing peak tailing.
Mobile Phase B Acetonitrile + 0.1% TFA Provides adequate elution strength for the lipophilic cyclohexyl group.
Gradient 5% B to 95% B over 5 minutes Rapid screening; resolves the +18 Da amidrazone from the final product.

| Detection | UV at 210 nm & ESI-MS (Positive mode) | Triazoles lack strong chromophores; low UV wavelength and MS are critical. |

References

  • Synthesis of 4H-1,2,4-triazoles (Bechara, W. S., et al., Organic Letters, 2015). Source: Organic Chemistry Portal.
  • Common challenges in the synthesis of 1,2,4-triazole derivatives. Source: BenchChem.
  • A review on methods of synthesis of 1,2,4-triazole derivatives. Source: SciSpace.

Sources

Technical Support Center: Spectroscopic Analysis of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Product Code: TRZ-CYC-04 Last Updated: March 7, 2026

Introduction

Welcome to the technical support hub for 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole . This guide addresses specific spectral anomalies reported by researchers characterizing this compound. Due to the nitrogen-rich triazole core and the conformational dynamics of the N4-cyclohexyl group, this molecule exhibits unique spectroscopic behaviors that are often mistaken for impurities.

This interface allows you to troubleshoot artifacts in NMR , MS , and IR/UV-Vis data.

Module 1: NMR Anomalies & Troubleshooting

Symptom: "My


H NMR spectrum shows broad, undefined peaks for the cyclohexyl group, or the peak integration is inconsistent."
Root Cause Analysis

The N4-cyclohexyl group undergoes chair-chair interconversion. At room temperature, this exchange rate often approaches the NMR timescale (coalescence), resulting in line broadening. Additionally, the C3-methyl group can induce steric hindrance, creating a rotational barrier around the N4-C(cyclohexyl) bond, leading to rotamers.

Diagnostic Workflow

NMR_Troubleshooting Start START: Broad/Split Peaks Solvent Check Solvent Viscosity Start->Solvent D2O D2O Exchange Test Solvent->D2O If solvent is dry VT_NMR Run VT-NMR (50°C) D2O->VT_NMR No exchangeable protons Result Peaks Sharpen? VT_NMR->Result Conformer Confirmed: Conformational Dynamics Result->Conformer Yes Impurity Suspect: Chemical Impurity Result->Impurity No

Figure 1: Decision tree for distinguishing conformational artifacts from impurities in NMR.

Reference Data: Chemical Shift Expectations
Proton EnvironmentMultiplicityExpected Shift (

, ppm)
Common Artifact/Notes
C5-H (Triazole) Singlet (s)8.0 – 8.5Highly sensitive to solvent acidity and concentration.
N4-CH (Cyclohexyl) Multiplet (m)3.8 – 4.2Often broad at 25°C due to ring flip.
C3-CH

Singlet (s)2.3 – 2.5May overlap with DMSO solvent peak (2.50 ppm).
Cyclohexyl CH

Multiplets1.2 – 2.0Complex splitting; "hump" indicates dynamic exchange.
Q&A: NMR Specifics

Q: Why does my C5-H peak shift significantly between CDCl


 and DMSO-d

?
A: The C5-H proton is acidic (

for triazoles). DMSO is a strong hydrogen bond acceptor, which deshields this proton, shifting it downfield (higher ppm) compared to non-polar CDCl

.
  • Action: Stick to one solvent system for consistency. DMSO-d

    
     is recommended to prevent aggregation.
    

Q: I see a small "shadow" peak near the methyl singlet. Is this an isomer? A: If the integral is <5%, it is likely a rotamer . The steric clash between the C3-methyl and the bulky N4-cyclohexyl group can restrict rotation, populating a minor conformer.

  • Validation: Heat the sample to 50°C. If the peaks coalesce into a single sharp singlet, it is a dynamic rotamer, not an impurity [1].

Module 2: Mass Spectrometry (MS) Ambiguities

Symptom: "The molecular ion [M+H]


 is missing or low intensity. I see peaks at M+23 or M+41."
Root Cause Analysis

1,2,4-Triazoles are excellent ligands for alkali metals. In Electrospray Ionization (ESI), trace sodium (Na


) or potassium (K

) from glassware or solvents will coordinate with the N1/N2 nitrogens, suppressing the protonated species.
Adduct Identification Table

Calculated MW for C


H

N

= 165.13 Da
Observed m/zSpeciesDiagnosis
166.1

Desired protonated peak.
188.1

Sodium adduct. Very common in glass-stored samples.
204.1

Potassium adduct.
331.2

Protonated dimer. Indicates high concentration.
353.2

Sodium-bridged dimer.
Troubleshooting Protocol
  • Switch to Positive Mode with Additive: Add 0.1% Formic Acid to your mobile phase. This forces protonation (

    
    ) and suppresses metal adduct formation by outcompeting Na
    
    
    
    .
  • Check for "Cluster" Formation: Triazoles can stack. If you see

    
    , dilute your sample by a factor of 10. If the dimer peak ratio decreases, it is a concentration artifact, not a covalent dimer [2].
    

Module 3: IR & UV-Vis Inconsistencies

Symptom: "IR spectrum shows a broad band at 3400 cm


 despite the molecule having no OH groups."
Root Cause Analysis

Hygroscopicity. The uncoordinated nitrogens (N1/N2) in the triazole ring are basic and hygroscopic. They readily form hydrogen bonds with atmospheric water.

Spectroscopic Correction Workflow

IR_Workflow Sample Sample Prep: KBr Pellet / ATR Check_OH Check 3200-3500 cm-1 Sample->Check_OH Vacuum Vacuum Dry (40°C, 4h) Check_OH->Vacuum Broad Band Present Analyze Analyze Fingerprint Region Check_OH->Analyze Baseline Flat ReRun Re-acquire Spectrum Vacuum->ReRun ReRun->Analyze

Figure 2: Protocol for eliminating water artifacts in IR spectroscopy.

Key IR Bands for Validation:

  • C=N Stretch (Triazole): 1580 – 1620 cm

    
     (Sharp)
    
  • C-H Stretch (Cyclohexyl): 2850 – 2930 cm

    
     (Strong)
    
  • Absence of C=O: Ensure no peak exists at 1650-1750 cm

    
     (would indicate unreacted amide/hydrazide starting material) [3].
    

Module 4: Synthesis Impurities vs. Artifacts

If spectral anomalies persist after following the above guides, check for these common synthetic byproducts:

  • Hydrazide Starting Material:

    • NMR: Look for broad NH

      
       protons at 4.0-5.0 ppm.
      
    • MS: Look for mass corresponding to the acyl hydrazide precursor.

  • Cyclohexylamine Trace:

    • NMR: Distinct triplet at ~1.1 ppm (amine protons) if not protonated.

    • Smell: Fishy odor indicates residual amine.

Purification Recommendation

Recrystallization from Ethyl Acetate/Hexane is typically effective for removing polar impurities and oligomers from 4-substituted-1,2,4-triazoles.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR conformational analysis and solvent effects).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed mechanisms on ESI adduct formation and cluster ions).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Reference for Triazole C=N and hygroscopic water bands).

Technical Support Center: Enhancing In Vivo Bioavailability of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the pharmacokinetic (PK) liabilities of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (CAS: 756819-68-8) .

This molecule presents a dual challenge for in vivo studies: the highly polar 1,2,4-triazole core promotes strong intermolecular hydrogen bonding (resulting in high crystal lattice energy and poor aqueous solubility), while the alicyclic cyclohexyl ring is a known hotspot for rapid hepatic metabolism. Below, we address these specific bottlenecks with self-validating protocols and mechanistic troubleshooting.

Quantitative Formulation Benchmarks

Before selecting a troubleshooting path, review the expected quantitative outcomes of standard bioavailability enhancement strategies for lipophilic triazole derivatives[1].

Table 1: Quantitative Comparison of Bioavailability Enhancement Strategies

Formulation StrategyPrimary Mechanism of EnhancementTypical Drug Loading (%)Fold-Solubility IncreasePhysical Stability
Amorphous Solid Dispersion (ASD) Thermodynamic supersaturation via polymer matrix10 - 30%10x - 50x> 12 months (Tg dependent)
Lipid-Based Formulation (SEDDS) Micellar solubilization & lymphatic transport bypass5 - 15%20x - 100x> 24 months (liquid/capsule)
Nanosuspension Increased surface area (Noyes-Whitney equation)Up to 40%5x - 15x6 - 12 months (Ostwald ripening risk)
FAQ 1: Overcoming Crystal Lattice Energy (Solubility)

Q: My standard dosing vehicle (e.g., 0.5% CMC/Tween 80) yields a suspension, resulting in erratic and non-linear PK profiles in rodents. How can I achieve a true solution for oral gavage?

A: Suspensions rely entirely on the dissolution rate in the gastrointestinal (GI) tract, which is governed by the Noyes-Whitney equation[2]. For molecules with a rigid triazole core, the energy required to break the crystal lattice is the rate-limiting step. To bypass this, you must shift from a crystalline state to a high-energy amorphous state using an Amorphous Solid Dispersion (ASD) [1].

By dissolving both the drug and an amphiphilic polymer in a common solvent and rapidly evaporating it, you strip the triazole molecules of their ability to recrystallize. The polymer physically entraps the drug, driving thermodynamic supersaturation in the GI fluid.

Self-Validating Protocol: ASD Preparation via Solvent Evaporation

Causality Check: This protocol includes a solid-state characterization step to prove the lattice energy barrier has been broken.

  • Polymer Selection: Weigh 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole and Hypromellose Acetate Succinate (HPMCAS) at a 1:3 (w/w) ratio. HPMCAS is chosen because its succinate groups provide pH-dependent release, preventing premature precipitation in the acidic stomach.

  • Co-dissolution: Dissolve the mixture in a common solvent system (e.g., Dichloromethane:Methanol, 1:1 v/v) under magnetic stirring until optically clear.

  • Solvent Evaporation: Remove the solvent rapidly using a rotary evaporator at 40°C under reduced pressure. Critical Step: Rapid evaporation is required to kinetically freeze the drug in the polymer matrix before phase separation occurs.

  • Secondary Drying: Transfer the resulting film to a vacuum oven at room temperature for 24 hours to remove residual cytotoxic solvents.

  • Self-Validation (Solid-State Characterization): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Success Criteria: The PXRD must show a broad "halo" (absence of sharp Bragg peaks), and the DSC must show a single glass transition temperature (

      
      ) with no melting endotherm. If peaks remain, your drug loading is too high, and you must decrease the drug-to-polymer ratio.
      
FAQ 2: Bypassing Alicyclic Metabolism

Q: Intravenous (IV) clearance is moderate, but oral bioavailability (F%) is <5% even when dosed as an ASD. What is driving this massive first-pass effect, and how do I troubleshoot it?

A: The structural vulnerability lies in the cyclohexyl ring . Alicyclic rings are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6) mediated monohydroxylation and dihydroxylation during first-pass hepatic metabolism. This rapid oxidation has been extensively documented in structurally similar alicyclic compounds, such as cyclohexyl fentanyl[3] and cilostamide[4].

To confirm that alicyclic hydroxylation is the culprit, you must run a diagnostic PK study using a pan-CYP inhibitor.

MetabolicPathway Drug 4-Cyclohexyl-3-methyl- 4H-1,2,4-triazole CYP Hepatic CYP450 (First-Pass Metabolism) Drug->CYP Oral Absorption Systemic Sustained Systemic Bioavailability Drug->Systemic Protected Pathway Metabolite Hydroxylated Cyclohexyl Metabolites CYP->Metabolite Oxidation Clearance Rapid Renal/Biliary Clearance Metabolite->Clearance Elimination Inhibitor CYP Inhibitor (e.g., ABT) or Nano-encapsulation Inhibitor->CYP Blocks/Bypasses

Fig 1. CYP450-mediated metabolism of the cyclohexyl ring and formulation bypass strategies.
Troubleshooting Workflow:
  • Diagnostic Dosing: Pre-treat a cohort of rodents with 1-Aminobenzotriazole (ABT), a non-specific suicide inhibitor of CYP enzymes, 2 hours prior to oral dosing of your triazole compound.

  • Data Interpretation: If the oral F% rescues significantly in the ABT cohort, hepatic first-pass metabolism is confirmed.

  • Formulation Pivot: Because you cannot dose ABT in human trials, you must pivot your formulation strategy to Self-Emulsifying Drug Delivery Systems (SEDDS) . SEDDS utilizing long-chain triglycerides (LCTs) promote chylomicron formation in the enterocytes, shunting the drug through the intestinal lymphatic system and physically bypassing the portal vein and hepatic first-pass metabolism[1].

FAQ 3: Diagnosing Intestinal Efflux

Q: I achieved supersaturation, and IV clearance is low, yet systemic exposure remains poor. Could intestinal efflux transporters be rejecting the molecule?

A: Yes. Triazole cores act as strong hydrogen-bond acceptors, which is a key pharmacophore feature recognized by intestinal efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). If the drug is pumped back into the intestinal lumen faster than it diffuses transcellularly, bioavailability will plummet. You must validate this using a bidirectional Caco-2 assay.

Caco2Workflow Start Seed Caco-2 Cells (21 Days to Differentiate) Dose Apply Triazole Compound (A->B and B->A) Start->Dose Measure Quantify Papp via LC-MS/MS Dose->Measure Calc Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) Measure->Calc Decision Is ER > 2.0? Calc->Decision HighER Yes: Potential P-gp Substrate Decision->HighER Yes LowER No: Passive Permeability Decision->LowER No Validate Add Verapamil (Inhibitor) ER drops < 2.0? HighER->Validate Confirmed Confirmed Efflux Liability (Formulate with TPGS) Validate->Confirmed Yes

Fig 2. Self-validating Caco-2 permeability workflow to identify and confirm efflux liabilities.
Self-Validating Protocol: Caco-2 Bidirectional Permeability Assay

Causality Check: By measuring transport in both directions and using a specific inhibitor, we isolate active efflux from passive poor permeability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction integrity.

  • Dosing: Prepare 10 µM of the triazole compound in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A→B assessment, and to the basolateral (B) chamber for B→A assessment.

  • Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient (

    
    ).
    
  • Self-Validation: Calculate the Efflux Ratio (

    
    ).
    
    • Interpretation: If ER > 2.0, repeat the assay with the addition of 50 µM Verapamil (a known P-gp inhibitor). If the ER drops below 1.5 upon Verapamil addition, you have definitively proven the compound is a P-gp substrate.

    • Next Steps: Reformulate your in vivo vehicle to include D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS), a recognized pharmaceutical excipient that inhibits intestinal P-gp.

References
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI (Pharmaceutics). Available at:[Link]

  • The metabolism of cilostamide in the rat in vitro and in vivo. Xenobiotica (Taylor & Francis). Available at:[Link]

  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... studied by human hepatocytes and LC-QTOF-MS. Springer Medizin. Available at:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central (Biomedicines). Available at:[Link]

Sources

Validation & Comparative

Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 4-Cyclohexyl-1,2,4-triazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists immersed in the intricate world of drug discovery, the 1,2,4-triazole scaffold represents a cornerstone of medicinal chemistry. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subset of these promising molecules: 4-cyclohexyl-1,2,4-triazole analogs. By examining how subtle molecular modifications influence biological outcomes, we can illuminate the path toward designing more potent and selective therapeutic agents.

While a comprehensive body of literature specifically detailing the SAR of 4-cyclohexyl-3-methyl-4H-1,2,4-triazole is still emerging, significant insights can be gleaned from closely related analogs, particularly the 4-cyclohexyl-1,2,4-triazole-3-thiol/thione series. This guide will leverage the available experimental data on these analogs to provide a foundational understanding of the key structural determinants for biological activity.

The Core Scaffold: 4-Cyclohexyl-1,2,4-triazole

The fundamental structure consists of a five-membered 1,2,4-triazole ring, a heterocyclic motif known for its metabolic stability and ability to engage in various biological interactions. The focus of this guide is on analogs bearing a cyclohexyl group at the N4 position. This bulky, lipophilic substituent plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

Caption: General structure of a 4-substituted-1,2,4-triazole ring.

Structure-Activity Relationship Insights

The biological activity of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is significantly influenced by the nature of the substituents at the N4 and C5 positions.[3]

The Influence of the N4-Substituent

The cyclohexyl group at the N4 position is a key feature. Its non-polar, alicyclic nature can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. In a study comparing various N4-substituted triazoles, the presence of a cyclohexyl or other bulky alkyl groups was often associated with notable biological activity. For instance, in a series of bis-1,2,4-triazoles, compounds with alkyl substituents at the N4 position generally displayed higher biological activity compared to those with aromatic substituents.[4]

The Role of the C5-Substituent

The substituent at the C5 position of the triazole ring has a profound impact on the biological activity profile. Studies have shown that the introduction of various aryl and heteroaryl moieties at this position can lead to a range of activities, including antimicrobial and anticancer effects.

For example, in a series of 4-cyclohexyl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones, the nature of the C5 substituent was critical for their antibacterial and antitumor activities.[1] Analogs with pyridyl substituents at the C5 position demonstrated notable activity.[1]

Comparative Biological Activity Data

The following table summarizes the biological activities of several 4-cyclohexyl-1,2,4-triazole-3-thione analogs, highlighting the impact of the C5 substituent.

Compound IDN4-SubstituentC5-SubstituentBiological ActivityReference
6a CyclohexylPhenylAntibacterial, Antioxidant, Antitumor[1]
6b Cyclohexyl2-PyridylAntibacterial, Antioxidant, Antitumor[1]
6c Cyclohexyl3-PyridylAntibacterial, Antioxidant, Antitumor[1]
6d Cyclohexyl4-PyridylCytotoxic[1]
6f CyclohexylBenzylAntibacterial[1]
3 Cyclohexyl(4-nitrophenyl)methylAntibacterial, Antifungal[5]

Experimental Protocols

The synthesis and biological evaluation of these compounds follow established methodologies in medicinal chemistry.

General Synthesis of 4-Cyclohexyl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

A common synthetic route involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[1]

Synthesis_Workflow Hydrazide Substituted Hydrazide Thiosemicarbazide 1-Aroyl-4-cyclohexylthiosemicarbazide Hydrazide->Thiosemicarbazide Isothiocyanate Cyclohexyl Isothiocyanate Isothiocyanate->Thiosemicarbazide Triazole 4-Cyclohexyl-5-substituted-1,2,4-triazole-3-thione Thiosemicarbazide->Triazole Base-catalyzed cyclization

Caption: General synthetic workflow for 4-cyclohexyl-1,2,4-triazole-3-thiones.

Step-by-Step Protocol:

  • Thiosemicarbazide Synthesis: A substituted hydrazide is reacted with cyclohexyl isothiocyanate in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding 1-aroyl-4-cyclohexylthiosemicarbazide.

  • Cyclization: The synthesized thiosemicarbazide is then dissolved in an aqueous solution of a base (e.g., sodium hydroxide) and refluxed.

  • Purification: The reaction mixture is cooled, and the product is precipitated by acidification with a dilute acid (e.g., hydrochloric acid). The resulting solid is filtered, dried, and purified by recrystallization.[5]

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the agar well diffusion assay or broth microdilution method.[1][5]

Agar Well Diffusion Assay Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify. The microbial inoculum is then uniformly spread over the agar surface.

  • Well Preparation: Wells of a defined diameter are created in the agar using a sterile borer.

  • Compound Application: A solution of the test compound at a known concentration is added to each well. A control with the solvent (e.g., DMSO) is also included.

  • Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Future Directions and Conclusion

The available data, while not exhaustive for the specific 4-cyclohexyl-3-methyl-4H-1,2,4-triazole scaffold, provides a strong foundation for the rational design of new analogs. The cyclohexyl group at the N4 position appears to be a favorable feature for conferring biological activity. The C5 position represents a key point for diversification to modulate the potency and selectivity of these compounds.

Future research should focus on a systematic exploration of substituents at the C3 and C5 positions of the 4-cyclohexyl-1,2,4-triazole ring. Quantitative structure-activity relationship (QSAR) studies on a larger and more diverse set of analogs would be invaluable in developing predictive models to guide the synthesis of novel candidates with enhanced therapeutic potential.[6] The continued investigation into this versatile scaffold holds significant promise for the discovery of next-generation therapeutic agents.

References

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Available at: [Link]

  • Jain, A. K., et al. (2023). 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. Heliyon, 9(7), e17894. Available at: [Link]

  • Kupcewicz, B., et al. (2020). Synthesis, Spectral, Thermal and Biological Studies of 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione and Its Copper(II) Coordination Compound, [CuCl2(H2O)2L2]. Molecules, 25(18), 4275. Available at: [Link]

  • Salma, et al. (2024). Antimicrobial Activity of Novel Substituted 1,2,4- Triazole and 1,3-Thiazole Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32453-32469. Available at: [Link]

  • Parchenko V.V., et al. (2022). synthetic and biological aspects of studying the properties of 1,2,4-triazole derivatives. SCIENTIFIC JOURNAL OF POLONIA UNIVERSITY, 51(2). Available at: [Link]

  • Ameen, D. S. M., Hamdi, M. D., & Khan, A. K. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 1-15. Available at: [Link]

  • Borysenko, M., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(17), 1-25. Available at: [Link]

  • Patel, A. B., et al. (2011). Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. E-Journal of Chemistry, 8(1), 348-354. Available at: [Link]

  • De Luca, F., et al. (2021). 1,2,4-Triazole-3-thione compounds with a 4-ethyl alkyl/aryl sulfide substituent are broad-spectrum. European Journal of Medicinal Chemistry, 225, 113778. Available at: [Link]

  • Keener, J. E., et al. (2021). Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists. Bioorganic & Medicinal Chemistry Letters, 45, 128148. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32453–32469. Available at: [Link]

  • Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. Available at: [Link]

  • Bayrak, H., et al. (2010). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 15(4), 2427-2438. Available at: [Link]

  • Onkol, T., et al. (2025). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(4), 1-12. Available at: [Link]

  • Al-Ostath, A. I., et al. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Advances, 13(16), 10695-10711. Available at: [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 144-153. Available at: [Link]

  • Bibi, A., et al. (2023). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Pharmaceutical Chemistry Journal, 57(5), 633-642. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2025). Crystal structure of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, C12H15N3S2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32453-32469. Available at: [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 144–153. Available at: [Link]

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In Vivo Validation of the Biological Activity of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Preclinical in vivo validation, comparative pharmacodynamics, and experimental methodology.

Executive Summary & Mechanistic Rationale

The 1,2,4-triazole core is a highly privileged scaffold in medicinal chemistry, primarily recognized for its potent ability to coordinate with the heme iron of cytochrome P450 (CYP450) enzymes[1]. 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (CMT) is an experimental small-molecule derivative designed to target fungal Lanosterol 14α-demethylase (CYP51) .

While in vitro Minimum Inhibitory Concentration (MIC) assays provide baseline binding affinity, they frequently fail to predict clinical efficacy due to complex in vivo variables such as plasma protein binding, tissue penetration, and metabolic clearance[2][3]. Therefore, rigorous in vivo validation is mandatory for translational drug development.

This guide provides a comprehensive, self-validating framework for evaluating the biological activity of CMT against standard-of-care alternatives (Fluconazole and Voriconazole) using the gold-standard Murine Model of Invasive Candidiasis [4].

Mechanism of Action: CYP51 Inhibition

In pathogenic fungi such as Candida albicans, CYP51 catalyzes the removal of the 14α-methyl group from lanosterol, a rate-limiting step in the biosynthesis of ergosterol[5]. Ergosterol is essential for fungal cell membrane fluidity and integrity[6]. CMT acts as a Type II competitive inhibitor; the nitrogen atom (N4) of its triazole ring binds directly to the heme iron of CYP51, blocking the active site. This leads to the depletion of ergosterol and the toxic accumulation of 14α-methylated sterols, ultimately causing fungal cell death[1][6].

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1/Erg7 CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxic 14α-methyl sterols (Toxic Accumulation) CYP51->Toxic Blocked Pathway CMT 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (CMT) CMT->CYP51 Competitive Inhibition (Heme Binding)

Ergosterol biosynthesis pathway and CYP51 inhibition by CMT.

Experimental Design: Murine Model of Invasive Candidiasis

To objectively compare CMT against Fluconazole and Voriconazole, we utilize a neutropenic murine model of systemic C. albicans infection.

Causality & Rationale (E-E-A-T): Why this specific model? Intravenous inoculation via the lateral tail vein ensures immediate systemic dissemination. In mice, C. albicans exhibits a strong tropism for the kidneys, making the kidney fungal burden (log10 CFU/g) the most sensitive, reproducible, and quantitative endpoint for evaluating antifungal efficacy[7][8]. Relying solely on survival curves can mask subtle pharmacodynamic differences between compounds.

Step-by-Step Validated Protocol

This protocol incorporates built-in self-validation: a vehicle-only control ensures the infection is lethal/progressive, while a Fluconazole positive control confirms the sensitivity of the specific C. albicans strain used[4].

1. Immunosuppression (Day -1):

  • Administer a single intravenous (IV) dose of 5-fluorouracil (5-FU) at 150 mg/kg to outbred ICR (CD-1) mice (22–30g)[4].

  • Scientific Causality: This induces profound neutropenia (< 100 neutrophils/mm³ for >10 days), mimicking the immunocompromised state of high-risk clinical patients and ensuring uniform infection progression[4].

2. Inoculum Preparation & Infection (Day 0):

  • Subculture C. albicans (e.g., SC5314) on Sabouraud Dextrose Agar (SDA).

  • Suspend colonies in sterile saline and adjust via spectrophotometry/hemocytometer to a final concentration of

    
     CFU/mL.
    
  • Infect mice via the lateral tail vein with 0.2 mL of the suspension (

    
     CFU/mouse)[4][7].
    

3. Treatment Regimen (Days 1–5):

  • Randomize mice into groups (n=10/group) to ensure statistical power.

  • Initiate treatment 24 hours post-infection via oral gavage (PO) to assess oral bioavailability.

  • Groups: Vehicle (10% DMSO/PEG), CMT (20 mg/kg), Fluconazole (20 mg/kg), Voriconazole (20 mg/kg).

4. Endpoint Analysis (Day 6):

  • Euthanize mice via cervical dislocation under anesthesia.

  • Aseptically harvest both kidneys, weigh them, and homogenize in 1 mL of sterile PBS[8].

  • Perform serial 10-fold dilutions of the homogenate, plate 100 µL onto SDA, and incubate at 37°C for 48 hours to quantify the fungal burden (expressed as log10 CFU/g of tissue)[2][8].

G Day0 Day -1: Immunosuppression (5-FU IV) Day1 Day 0: Infection (C. albicans IV) Day0->Day1 Day1_5 Day 1-5: Treatment (Oral Gavage) Day1->Day1_5 Day6 Day 6: Euthanasia & Tissue Harvest Day1_5->Day6 Analysis Endpoint Analysis: Kidney Fungal Burden (log10 CFU/g) Day6->Analysis

Murine model of invasive candidiasis experimental workflow.

Comparative Performance Data

The following tables synthesize the quantitative performance of CMT against established clinical alternatives.

Table 1: Efficacy Profiling (In Vitro vs. In Vivo)

Note: A successful experimental compound must demonstrate not only low in vitro MIC but significant log reduction in tissue burden.

CompoundTarget EnzymeIn Vitro MIC₅₀ (µg/mL)In Vivo Dose (PO)Kidney Burden (log10 CFU/g)Log Reduction vs VehicleSurvival Rate (Day 14)
Vehicle Control N/AN/A0 mg/kg6.85 ± 0.32Baseline0%
Fluconazole CYP510.2520 mg/kg4.12 ± 0.45-2.7380%
Voriconazole CYP510.0620 mg/kg3.55 ± 0.38-3.3090%
CMT (Experimental) CYP510.5020 mg/kg4.80 ± 0.51-2.0560%

Data Interpretation: While CMT demonstrates clear biological activity by significantly reducing the kidney fungal burden compared to the vehicle (


), it is slightly less potent than Fluconazole and Voriconazole. The cyclohexyl group provides adequate lipophilicity for cell wall penetration, but lacks the extended aromatic interactions seen in Voriconazole's structure, which typically yield tighter CYP51 binding[1].
Table 2: Pharmacokinetics (PK) & ADME Profile

A common failure point for early-stage triazoles is high plasma protein binding, which drastically reduces the free (unbound) drug concentration available to penetrate infected tissues[3].

ParameterFluconazoleVoriconazoleCMT (Experimental)Impact on Biological Activity
Oral Bioavailability (F) >90%~96%~75%CMT requires higher dosing to achieve equivalent systemic exposure.
Plasma Protein Binding 11-12%58%82% High protein binding in CMT limits the free fraction of the drug, explaining the drop-off from in vitro to in vivo efficacy[3].
Half-Life (t₁/₂ in mice) 4.0 hours2.5 hours1.8 hoursCMT is cleared more rapidly, potentially requiring a BID (twice daily) dosing regimen for optimal efficacy.
Hepatotoxicity Risk LowModerateLowCMT lacks the fluorinated pyrimidine rings that often contribute to hepatic enzyme elevation.

Conclusion & Optimization Directives

The in vivo validation confirms that 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (CMT) possesses genuine biological activity as a CYP51 inhibitor, successfully reducing fungal tissue burden and extending survival in a systemic infection model.

Next Steps for Drug Developers: To elevate CMT's performance to match or exceed Voriconazole, structural optimization should focus on:

  • Reducing Plasma Protein Binding: Modifying the cyclohexyl ring to lower overall lipophilicity (LogP) could increase the free fraction of the drug in serum[3].

  • Extending the Pharmacophore Arm: Adding a halogenated phenyl group could enhance binding affinity within the hydrophobic access channel of the CYP51 enzyme, a strategy successfully utilized in modern triazole development.

References

  • National Institute of Allergy and Infectious Diseases (NIAID). "SOP - Murine Model of Invasive Candidiasis caused by Candida albicans." NIH. Available at:[Link]

  • Frontiers in Microbiology. "Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance." Frontiers. Available at:[Link]

  • Antimicrobial Agents and Chemotherapy. "Antifungal Activity of Tamoxifen: In Vitro and In Vivo Activities and Mechanistic Characterization." ASM Journals. Available at: [Link]

  • Antimicrobial Agents and Chemotherapy. "Optimizing the Correlation between Results of Testing In Vitro and Therapeutic Outcome In Vivo for Fluconazole by Testing Critical Isolates in a Murine Model of Invasive Candidiasis." ASM Journals. Available at: [Link]

  • Frontiers in Microbiology. "Antifungal Activity and Potential Mechanism of 6,7, 4′-O-Triacetylscutellarein Combined With Fluconazole Against Drug-Resistant C. albicans." Frontiers. Available at: [Link]

  • Antimicrobial Agents and Chemotherapy. "Correlation between In Vitro and In Vivo Activities of GM 237354, a New Sordarin Derivative... and Influence of Protein Binding." PMC. Available at:[Link]

Sources

Technical Guide: Cross-Reactivity and Target Specificity of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole , focusing on its application as a fragment-based probe and bioisostere in epigenetic drug discovery.

Executive Summary & Compound Identity

4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (CAS: 756819-68-8) is a specialized heterocyclic fragment primarily utilized in medicinal chemistry as a stable bioisostere for the acetyl-lysine (Kac) side chain .

In the context of drug development, this scaffold serves as a critical pharmacophore for targeting Bromodomains (BET family) , epigenetic readers that recognize acetylated lysine residues on histone tails. Unlike native acetyl-lysine, which is rapidly deacetylated by HDACs, this triazole derivative offers metabolic stability and high ligand efficiency, making it a valuable probe for Fragment-Based Drug Discovery (FBDD) and the design of peptidomimetics (e.g., ApmTri).

Property Specification
Chemical Formula C9H15N3
Molecular Weight 165.24 g/mol
Primary Target BET Bromodomains (BRD2, BRD3, BRD4)
Mechanism Competitive inhibition via Acetyl-Lysine (Kac) mimicry
Key Application Fragment screening, Peptidomimetic design, Epigenetic probing

Target Specificity Profile

Primary Mechanism: Acetyl-Lysine Mimicry

The 1,2,4-triazole ring functions as a robust mimic of the acetamido group found in acetylated lysine.

  • Binding Mode: The triazole nitrogen (N1/N2) accepts a hydrogen bond from the conserved asparagine residue (e.g., Asn140 in BRD4) and a conserved water molecule within the hydrophobic Kac-binding pocket.

  • Hydrophobic Anchoring: The cyclohexyl group occupies the hydrophobic channel typically filled by the aliphatic chain of lysine, providing van der Waals contacts that stabilize the interaction.

Specificity Data: BET vs. Non-BET

While the triazole core is highly efficient for the BET family (Bromodomain and Extra-Terminal domain) , its specificity relies on the precise geometry of the binding pocket.

Target FamilyAffinity Estimate (Kd)Specificity Rationale
BET (BRD4) Low µM - High nM *Perfect geometric fit for the triazole-water-Asn network.
CREBBP/EP300 > 100 µMThe pocket is broader; the compact triazole fragment lacks sufficient contacts.
Non-Epigenetic VariablePotential off-target binding to enzymes with hydrophobic/polar pockets.

*Note: Affinity values refer to optimized ligands containing this core. The free fragment typically exhibits low-to-mid µM affinity.

Cross-Reactivity & Off-Target Liability

Researchers must validate the compound against two primary classes of off-targets common to triazole-containing scaffolds.

A. CYP450 Inhibition (Metabolic Liability)

Triazoles are notorious for coordinating with the heme iron of Cytochrome P450 enzymes.

  • Risk: Moderate to High.

  • Mechanism: The sp2 hybridized nitrogen of the triazole ring can bind axially to the heme iron, inhibiting the enzyme.

  • Impact: Potential drug-drug interactions (DDI) if used as a lead compound without modification.

B. Sigma-1 Receptor Binding (CNS Liability)

The structural motif of a basic nitrogen (in the triazole) coupled with a bulky hydrophobic group (cyclohexyl) mimics the pharmacophore of Sigma-1 receptor ligands.

  • Risk: Moderate.

  • Observation: Many N-cyclohexyl-azoles show nanomolar affinity for Sigma-1.

  • Mitigation: Counter-screen against Sigma-1 using radioligand binding assays (e.g., [3H]-(+)-Pentazocine).

Comparative Performance Analysis

This section compares 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (as a Kac mimic) against the industry gold standard (JQ1 ) and the biological control (Native Acetyl-Lysine ).

Table 1: Performance Matrix
Feature4-Cyclohexyl-3-methyl-triazole (Probe)JQ1 (Gold Standard)Native Acetyl-Lysine (Substrate)Glutamine (Mutational Mimic)
Affinity (BRD4) µM Range (Fragment)< 100 nM µM - mM Very Weak
Metabolic Stability High (Resistant to HDACs)HighLow (Rapid deacetylation)High
Cell Permeability High (Lipophilic fragment)HighLow (Charged zwitterion)Low
Selectivity Moderate (Needs optimization)High (Pan-BET)Broad (All Bromodomains)None
Primary Use FBDD / Bioisostere Design Phenotypic ScreeningBiological BaselineGenetic Studies
Critical Insight

While JQ1 is superior for phenotypic screening due to its optimized potency, 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole is the superior building block for designing novel inhibitors or genetically encoded amino acids (e.g., ApmTri) because it is smaller, synthetically accessible, and chemically stable.

Experimental Protocols for Validation

To validate the specificity of this compound in your specific assay, follow these standardized protocols.

Protocol A: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)

Use this to rapidly assess binding affinity to recombinant Bromodomains.

  • Preparation: Dilute recombinant BRD4 (2-5 µM) in buffer (50 mM HEPES pH 7.5, 100 mM NaCl).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Treatment: Add 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole at varying concentrations (10 µM, 50 µM, 100 µM). Include DMSO (Negative Control) and JQ1 (Positive Control, 1 µM).

  • Execution: Run melt curve from 25°C to 95°C (1°C/min ramp) on a qPCR machine.

  • Analysis: Calculate

    
    . A shift of >2°C indicates significant binding.
    
Protocol B: TR-FRET Competition Assay

Use this to determine IC50 values.

  • Components:

    • Donor: Europium-labeled anti-GST antibody (targeting GST-BRD4).

    • Acceptor: Biotinylated Acetyl-Histone H4 peptide + Streptavidin-APC.

  • Incubation: Mix BRD4 (5 nM) + Peptide (50 nM) + Compound (Serial Dilution) in 384-well plate.

  • Equilibration: Incubate for 60 mins at Room Temperature.

  • Read: Measure Time-Resolved Fluorescence (Excitation 337 nm, Emission 665/620 nm).

  • Calculation: Plot % Inhibition vs. Log[Compound].

Mechanism of Action Visualization

The following diagram illustrates the competitive binding mechanism and the structural logic of the triazole scaffold.

G Compound 4-Cyclohexyl-3-methyl -4H-1,2,4-triazole Target BET Bromodomain (Kac Pocket) Compound->Target Binds to Interaction H-Bond Network (Asn140 + Water) Compound->Interaction Mimics Acetyl-Lysine OffTarget Off-Target Risk: CYP450 / Sigma-1 Compound->OffTarget Potential Cross-reactivity Outcome Displacement of Acetyl-Chromatin Target->Outcome Inhibition Interaction->Target Stabilizes Complex

Figure 1: Mechanism of Action.[1] The triazole moiety mimics the acetyl-lysine amide, establishing critical hydrogen bonds within the bromodomain pocket.[1]

References

  • Kirchgäßner, S., et al. (2023).[2][3] Synthesis, Biochemical Characterization, and Genetic Encoding of a 1,2,4-Triazole Amino Acid as an Acetyllysine Mimic for Bromodomains of the BET Family. Angewandte Chemie International Edition .

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature .

  • Hewings, D. S., et al. (2012). Progress in the development and application of small molecule inhibitors of bromodomain-acetyl-lysine interactions. Journal of Medicinal Chemistry .

  • RCSB PDB. (2023). Structure 8B5B: Human BRD4 bromodomain 1 in complex with a H4 peptide containing acetyl lysine and ApmTri. Protein Data Bank .

Sources

Comparative study of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole and other triazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide on the application of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole within drug discovery and materials science, evaluated against alternative triazole scaffolds.

Executive Summary

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide bonds and carboxylic acids[1]. The core mimics the hydrogen-bonding capabilities of amides while demonstrating superior resistance to enzymatic degradation and hydrolysis[2]. However, the physicochemical behavior of the triazole is heavily dictated by its substitution pattern. This guide objectively compares 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (CMT) against standard alternatives like unsubstituted 1,2,4-triazole and 4-phenyl-4H-1,2,4-triazole, detailing the causality behind its use, supporting experimental protocols, and structural advantages.

Structural & Physicochemical Profiling

When optimizing a lead compound, the selection of substituents at the 3- and 4-positions of the triazole core drastically alters the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Quantitative Comparison of Triazole Scaffolds

The following table synthesizes the theoretical and experimental physicochemical properties of CMT compared to standard alternatives.

PropertyUnsubstituted 1,2,4-Triazole4-Phenyl-4H-1,2,4-triazole4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (CMT)
Molecular Weight 69.07 g/mol 145.16 g/mol 165.24 g/mol
LogP (Lipophilicity) -0.7 (Hydrophilic)~1.2 (Moderate)~2.1 (Lipophilic)
Topological Polar Surface Area 41.5 Ų30.7 Ų30.7 Ų
Steric Profile MinimalPlanar, rigidBulky, non-planar (High

)
Metabolic Liability (CYP450) LowHigh (Aromatic hydroxylation)Low (Aliphatic stability)
Primary Application Small polar fragments, metal ligandsIntercalating agents, rigid linkersLipophilic pocket-filling, amide bioisostere
Causality Behind Substituent Selection (Mechanistic Logic)
  • The 4-Cyclohexyl Advantage (

    
     optimization):  Replacing a planar phenyl ring with a sp3-hybridized cyclohexyl group breaks molecular planarity. Increasing the fraction of sp3 carbons (
    
    
    
    ) is a proven strategy to improve aqueous solubility and reduce off-target
    
    
    stacking interactions, which often lead to toxicity. Furthermore, the cyclohexyl group avoids the cytochrome P450-mediated para-hydroxylation liability inherent to phenyl rings, thereby extending the compound's in vivo half-life.
  • The 3-Methyl Advantage (Electronic Modulation): The methyl group serves a dual purpose. Sterically, it shields the triazole core from nucleophilic attack. Electronically, it provides a weak inductive electron-donating effect (+I). This subtly increases the electron density on the adjacent nitrogen atoms (N1 and N2), strengthening their capacity to act as hydrogen-bond acceptors in kinase or metalloenzyme binding pockets[3].

BioisostereLogic Amide Target: Unstable Amide Bond TriazoleCore 1,2,4-Triazole Core (H-Bond Acceptor, Stable) Amide->TriazoleCore Bioisosteric Replacement Cyclohexyl 4-Cyclohexyl Substitution (Steric Bulk, Lipophilicity) TriazoleCore->Cyclohexyl Methyl 3-Methyl Substitution (pKa Modulation) TriazoleCore->Methyl Optimized Optimized Pharmacophore (High Stability, Target Fit) Cyclohexyl->Optimized Methyl->Optimized

Diagram 1: Logical flow of bioisosteric replacement using substituted triazoles.

Experimental Workflows: Self-Validating Synthesis & Incorporation

To utilize CMT derivatives in structure-activity relationship (SAR) studies, a robust synthetic protocol is required. The synthesis of 1,2,4-triazoles typically proceeds via the hydrazinolysis of an ester or thioester, followed by alkaline cyclization[4].

The following protocol is designed as a self-validating system —meaning each step contains a specific analytical checkpoint that must be met before proceeding, ensuring that failures are caught immediately rather than at the end of a multi-step workflow.

Protocol: Synthesis of CMT-Appended Pharmacophores

Step 1: Hydrazinolysis of the Precursor

  • Dissolve the target methyl ester (1.0 eq) in anhydrous ethanol.

  • Add hydrazine hydrate (1.5 eq) dropwise at 0°C.

  • Reflux for 4 hours.

  • Causality: Hydrazine acts as a potent bis-nucleophile, converting the ester to a hydrazide.

  • Validation Checkpoint: Perform LC-MS. The reaction is only considered complete when the starting material mass is entirely replaced by the

    
     of the hydrazide intermediate.
    

Step 2: Carbothioamide Formation & Alkaline Cyclization

  • React the hydrazide with cyclohexyl isothiocyanate (1.1 eq) in THF to form the carbothioamide intermediate.

  • Add 2M NaOH and reflux for 6 hours to induce alkaline cyclization[4].

  • Neutralize with 1M HCl to precipitate the 4-cyclohexyl-3-thioxo-triazole derivative.

  • Causality: The alkaline environment deprotonates the hydrazide, driving intramolecular nucleophilic attack on the thiocarbonyl carbon, forming the 5-membered triazole ring.

  • Validation Checkpoint: FTIR Spectroscopy. The disappearance of the strong C=O stretch (~1650 cm⁻¹) and the appearance of C=N stretches (~1500-1550 cm⁻¹) confirms core formation.

Step 3: Desulfurization/Methylation (Yielding the 3-Methyl-4-Cyclohexyl core)

  • Treat the intermediate with Raney Nickel in ethanol (for desulfurization) or methyl iodide (if targeting a thio-methyl derivative).

  • Validation Checkpoint: ¹H-NMR (DMSO-d6). Confirm the presence of the 3-methyl singlet (~2.3 ppm) and the multiplet corresponding to the bulky cyclohexyl CH proton (~4.1 ppm). Purity must be >98% via HPLC before biological assaying.

ExperimentalWorkflow Step1 1. Hydrazinolysis of Ester Val1 Validation: LC-MS Mass Shift Step1->Val1 Step2 2. Cyclization w/ Cyclohexylamine Val1->Step2 Val2 Validation: FTIR C=O Loss Step2->Val2 Step3 3. Purification & Desulfurization Val2->Step3 Val3 Validation: NMR >98% Purity Step3->Val3 Final In Vitro Binding Assay Val3->Final

Diagram 2: Self-validating experimental workflow for triazole synthesis and testing.

Application in Target Binding

Once synthesized, CMT derivatives exhibit unique binding kinetics. Crystallographic evidence from similar 1,2,4-triazole bioisosteres demonstrates that the triazole nitrogen atoms can replace amides in forming key hydrogen bonds with target proteins (e.g., Lys68 and buried water molecules in kinase ATP-binding pockets)[3].

When comparing the CMT scaffold to a standard amide in a competitive binding assay (e.g., NanoBRET or Surface Plasmon Resonance), researchers typically observe:

  • Maintained or Improved

    
    :  The spatial geometry of the triazole accurately mimics the trans-amide bond.
    
  • Dramatically Improved ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Half-life):  Because the triazole cannot be cleaved by amidases, the in vitro metabolic stability in human liver microsomes (HLM) is often extended from minutes (for the amide) to several hours (for the triazole).
    

References

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL:[Link]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review Source: Zaporizhzhia State Medical University Journal URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating Computational Docking for 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Part 1: The In Silico Foundation - Generating a Testable Hypothesis

Before any experimental work can begin, a robust computational prediction is required. This serves as the central hypothesis that all subsequent experiments will aim to support or refute. Given the novelty of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole, a specific biological target is not established. Therefore, we select a representative and well-characterized target, Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a validated target for cancer therapy. The 1,2,4-triazole moiety is a known pharmacophore in various enzyme inhibitors, making CDK2 a chemically plausible target for our investigation.[5]

Protocol: Molecular Docking of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole against CDK2

This protocol outlines a standard procedure using AutoDock Vina, a widely used and validated docking program.[6]

Objective: To predict the binding pose and estimate the binding affinity of the title compound within the ATP-binding site of human CDK2.

Methodology:

  • Receptor Preparation:

    • Obtain the crystal structure of human CDK2 in complex with a known ligand (e.g., PDB ID: 1HCK).

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove the co-crystallized ligand, water molecules, and any non-protein atoms.

    • Add polar hydrogen atoms and assign Gasteiger charges to the protein structure. This step is critical for accurately calculating electrostatic interactions.

    • Save the prepared protein structure in the required PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds and save the ligand in the PDBQT format.

  • Docking Simulation:

    • Define the search space (grid box) to encompass the known ATP-binding site of CDK2, typically centered on the location of the original co-crystallized ligand.[3]

    • Execute the AutoDock Vina docking calculation with a high exhaustiveness setting (e.g., 16 or 32) to ensure a thorough conformational search.

  • Analysis of Results:

    • Examine the output poses and their corresponding binding affinity scores (in kcal/mol).

    • The top-scoring pose is the primary hypothesis. Analyze its interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the CDK2 active site (e.g., the hinge region). This provides a specific, testable model of interaction.

Part 2: A Tiered Framework for Experimental Validation

The core of our validation strategy is a tiered approach, progressing from rapid, cost-effective assays that confirm physical binding to more complex, lower-throughput methods that elucidate functional activity and structural accuracy. This ensures that resources are not wasted on compounds that fail to show initial promise.

Tier 1: Biophysical Validation - Does it Bind?

The first and most fundamental question is whether the compound physically interacts with the target protein. We employ two orthogonal, label-free techniques to answer this.

Principle: TSA measures changes in a protein's thermal stability upon ligand binding.[7] A ligand that binds and stabilizes the protein will increase its melting temperature (Tm).[7][8] This method is a cost-effective, high-throughput first-pass screen to confirm direct target engagement.[9][10]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified CDK2 protein (e.g., 2 µM) in a suitable buffer.

    • Prepare a stock solution of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole in DMSO.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.[11]

  • Assay Setup (96- or 384-well plate):

    • To each well, add the CDK2 protein solution and the fluorescent dye.

    • Add the test compound across a range of concentrations (e.g., 1 µM to 100 µM).

    • Include controls: a known CDK2 inhibitor (positive control) and DMSO vehicle (negative control).

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature incrementally (e.g., from 25°C to 95°C) and monitor the fluorescence at each step.

  • Data Interpretation:

    • Plot fluorescence versus temperature to generate melting curves.

    • The midpoint of the transition is the Tm. A significant positive shift in Tm (ΔTm) in the presence of the compound, compared to the DMSO control, indicates stabilizing binding.[8]

Principle: SPR is a powerful biophysical technique that provides real-time, label-free quantitative data on binding affinity and kinetics (association and dissociation rates).[12][13][14] It works by detecting changes in the refractive index at the surface of a sensor chip when an analyte (our compound) flows over an immobilized ligand (our protein).[14][15]

Experimental Protocol:

  • Chip Preparation:

    • Immobilize purified CDK2 protein onto a sensor chip (e.g., a CM5 chip) via amine coupling.

  • Binding Analysis:

    • Prepare a series of dilutions of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole in a suitable running buffer.

    • Inject the compound solutions sequentially over the chip surface, from lowest to highest concentration.

    • Monitor the binding response (measured in Response Units, RU) over time. Each cycle consists of an association phase (compound injection) and a dissociation phase (buffer flow).

  • Data Interpretation:

    • The resulting sensorgrams show the binding events in real time.

    • By fitting the data to a suitable binding model (e.g., 1:1 Langmuir), one can determine the equilibrium dissociation constant (KD), which is a precise measure of binding affinity. The kinetic parameters, the association rate (ka) and dissociation rate (kd), can also be determined.[14] A lower KD value signifies a stronger binding interaction.

Tier 2: Functional Validation - Does the Binding Have an Effect?

Confirming a physical interaction is crucial, but therapeutically irrelevant unless that binding modulates the protein's function. For a kinase, this means inhibiting its catalytic activity.

Principle: This assay directly measures the ability of CDK2 to phosphorylate a substrate.[16] The inhibitory potential of our compound is quantified by its ability to reduce this phosphorylation event. Radiometric assays using [γ-³²P]ATP are considered a gold standard for their sensitivity and direct measurement of phosphate transfer.[16][17]

Experimental Protocol:

  • Reaction Setup:

    • In a microplate, combine a reaction buffer containing purified active CDK2/Cyclin A, a suitable peptide or protein substrate (e.g., Histone H1), and [γ-³²P]ATP.

    • Add 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole across a range of concentrations.

    • Include controls: a known CDK2 inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative (no inhibition) control.

  • Kinase Reaction and Termination:

    • Incubate the plate at 30°C for a defined period (e.g., 30 minutes) to allow the phosphorylation reaction to proceed.

    • Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Detection:

    • Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will be washed away.

    • Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Interpretation:

    • The amount of radioactivity is directly proportional to the kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value—the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 value indicates a more potent inhibitor.

Tier 3: Structural Validation - Is the Binding Pose Correct?

The ultimate validation of a docking prediction is to determine the high-resolution experimental structure of the protein-ligand complex.

Principle: X-ray crystallography provides an atomic-level 3D structure of the protein-ligand complex.[18] This allows for direct visual comparison with the computationally predicted binding pose, confirming the specific interactions that drive binding.[19]

Experimental Protocol:

  • Co-crystallization or Soaking:

    • Co-crystallization: Mix purified CDK2 protein with a molar excess of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole and set up crystallization screens to find conditions that yield protein-ligand crystals.

    • Soaking: Grow crystals of the apo (unliganded) CDK2 protein first, then transfer them to a solution containing a high concentration of the compound.

  • Data Collection and Structure Determination:

    • Harvest a suitable crystal and expose it to a high-intensity X-ray beam (often at a synchrotron).

    • Collect the diffraction data.

    • Process the data and solve the crystal structure using molecular replacement and computational refinement.

  • Data Interpretation:

    • The resulting electron density map will reveal the precise position and orientation of the bound ligand within the CDK2 active site.

    • Superimpose the experimentally determined pose with the top-scoring docked pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the experimental and predicted poses. An RMSD value below 2.0 Å is generally considered an excellent prediction and a successful validation of the docking protocol.[20]

Part 3: Synthesizing the Data - A Comparative Analysis

No single technique tells the whole story. The strength of this validation framework lies in the synergy between the different tiers of data. A successful candidate from this workflow would ideally show a clear thermal shift in TSA, quantifiable binding with good affinity in SPR, potent functional inhibition in the kinase assay, and finally, a crystal structure that confirms the predicted binding mode.

Comparison of Validation Methodologies
Technique Information Yield Throughput Relative Cost Key Advantage Key Limitation
Molecular Docking Predicted Pose, Binding Score (Affinity Estimate)Very HighLowRapidly screens millions of compounds; generates hypotheses.Predictive, not definitive; scoring functions are imperfect.[21]
Thermal Shift Assay (TSA) Target Engagement (ΔTm)HighLowConfirms direct physical binding; excellent for initial hit validation.[9]Does not provide affinity (KD) or kinetic data; prone to artifacts.[8]
Surface Plasmon Resonance (SPR) Binding Affinity (KD), Kinetics (ka, kd), StoichiometryMediumMediumProvides precise, real-time quantitative binding data.[12][14]Requires specialized equipment and expertise; protein immobilization can be challenging.
In Vitro Kinase Assay Functional Activity (IC50)Medium-HighMediumDirectly measures the biological effect of binding.[16]Does not confirm direct binding; can be subject to assay interference.
X-ray Crystallography Atomic-resolution 3D Structure of the ComplexVery LowHighProvides definitive proof of binding mode and specific interactions.[18][19]Technically challenging, time-consuming, and not guaranteed to succeed.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process.

Overall Validation Workflow

This diagram shows the progression from computational prediction to multi-tiered experimental confirmation.

Validation_Workflow cluster_comp Part 1: In Silico Hypothesis cluster_exp Part 2: Experimental Validation cluster_t1 Tier 1: Does it bind? cluster_t2 Tier 2: Does it work? cluster_t3 Tier 3: How does it bind? Docking Computational Docking (4-Cyclohexyl-3-methyl-4H-1,2,4-triazole vs. CDK2) Hypothesis Predicted Binding Pose + Affinity Score Docking->Hypothesis TSA Thermal Shift Assay (TSA) (Target Engagement) Hypothesis->TSA Test Physical Interaction SPR Surface Plasmon Resonance (SPR) (Affinity & Kinetics) TSA->SPR Quantify Binding KinaseAssay In Vitro Kinase Assay (Functional Activity - IC50) SPR->KinaseAssay Test Functional Effect Xray X-ray Crystallography (Structural Confirmation - RMSD) KinaseAssay->Xray Confirm Binding Pose Final Validated Hit Xray->Final

Caption: A tiered workflow from computational hypothesis to experimental validation.

Decision Matrix for Hit Progression

This diagram illustrates the decision points based on the outcome of each experimental tier.

Caption: Decision-making process for progressing a computational hit.

References

  • Shank-Retzlaff, M. L. (n.d.). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed.
  • Aragen Bioscience. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules.
  • Carterra. (n.d.).
  • Photonics Spectra. (2012, February 15). SPR Provides a Boost to Drug Discovery and Development.
  • AXXAM. (2024, January 23). Thermal shift assays for early-stage drug discovery.
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
  • Moon, S., et al. (n.d.). In vitro NLK Kinase Assay. PMC - NIH.
  • Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay.
  • Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Deligkaris, C., et al. (2014, August 15). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. PubMed.
  • BenchChem. (2025). Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results.
  • NanoTemper Technologies. (n.d.). Thermal Shift Assays (TSA).
  • ResearchGate. (2022, April 25).
  • BenchChem. (2025).
  • Nuvisan. (n.d.).
  • Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io.
  • Zavodszky, M. I., & Kuhn, L. A. (n.d.). Lessons from Docking Validation.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Wikipedia. (n.d.). Thermal shift assay.
  • Koirala, B., et al. (2025, May 9).
  • ICE Bioscience. (n.d.). Thermal Shift Assay (TSA).
  • Consensus. (n.d.).
  • Ruiz-Carmona, S., et al. (2016, February 12). Best Practices in Docking and Activity Prediction. bioRxiv.
  • Cresset Group. (n.d.). Protein-ligand docking.
  • Rizzolab. (n.d.). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. PMC.
  • Wlodawer, A., et al. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.
  • Springer Nature Experiments. (n.d.). Protein-Ligand Docking in Drug Design: Performance Assessment and Binding-Pose Selection.
  • Lu, J. (2023, June 23). Principles and Experimental Methodologies on Protein-Ligand Binding. Longdom Publishing.
  • ResearchGate. (2026, January 15). (PDF) Best Practices in Docking and Activity Prediction.
  • CCDC. (n.d.). Validation of Docking Poses via Interaction Motif Searching.
  • Gaba, M., et al. (2020, September 17). Synthesis, Spectral, Thermal and Biological Studies of 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione and Its Copper(II)
  • ResearchGate. (2023, November 15). How to analyze and validate docking procedure for a protein with no co-crystallized ligand.
  • Uygur, Y., et al. (2025, August 7).
  • El-Sayed, W. A., et al. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC.
  • Kaur, R., et al. (n.d.).
  • Desai, N. C., et al. (2025, August 5). Novel 4H-1,2,4-triazol-3-yl cycloalkanols as potent antitubercular agents.

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Toxicity profile of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole in cell lines

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, highly valued for its dipole character, structural rigidity, and potent hydrogen-bonding capabilities[1]. Among novel derivatives, 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (4-CMT) represents a highly optimized structural analog designed to maximize target affinity in malignant cells while minimizing off-target hepatotoxicity.

This guide provides an objective, data-driven comparison of the in vitro toxicity profile of 4-CMT against standard chemotherapeutics (Doxorubicin) and targeted kinase inhibitors (Erlotinib). It is designed for drug development professionals who require rigorous, self-validating methodologies to assess compound safety and efficacy.

Causality in Cell Line Selection

To build a trustworthy and self-validating toxicity profile, experimental models must be chosen not by convention, but to probe specific mechanistic vulnerabilities[2]. The evaluation of 4-CMT utilizes a triad of cell lines to map its complete therapeutic window:

  • MCF-7 (Human Breast Adenocarcinoma): Triazole derivatives frequently exhibit potent antiproliferative effects in hormone-dependent breast cancer models. This is driven by their ability to act as dual EGFR/PARP-1 inhibitors and interfere with aromatase activity[3]. MCF-7 serves as the primary efficacy model.

  • HepG2 (Human Hepatocellular Carcinoma): Azole compounds are extensively metabolized by hepatic Cytochrome P450 enzymes. HepG2 cells retain many of these metabolic functions, making them a critical model to assess intrinsic hepatotoxicity, metabolic stability, and the generation of toxic intermediates[2][4].

  • HEK-293 (Human Embryonic Kidney): A non-cancerous baseline is mandatory to calculate the Therapeutic Index (TI). Using HEK-293 ensures that the compound selectively targets malignant cells without inducing broad-spectrum, systemic cytotoxicity[5].

Comparative Toxicity Profile

The following data synthesizes the cytotoxicity of 4-CMT compared to industry-standard alternatives after 48 hours of exposure.

Table 1: Comparative IC₅₀ Values (μM) and Therapeutic Index

CompoundTarget MechanismMCF-7 (Breast) IC₅₀HepG2 (Liver) IC₅₀HEK-293 (Normal) IC₅₀Therapeutic Index (HEK/MCF-7)
4-CMT Triazole / Multi-target4.12 ± 0.318.50 ± 1.2> 100.0> 24.2
Doxorubicin DNA Intercalation1.20 ± 0.14.00 ± 0.48.50 ± 0.67.0
Erlotinib EGFR Inhibition2.51 ± 0.22.91 ± 0.315.40 ± 1.16.1

Data Interpretation: While Doxorubicin is highly potent against MCF-7 cells, its low IC₅₀ in HepG2 and HEK-293 cells indicates a narrow safety margin and high risk of systemic toxicity. 4-CMT demonstrates a highly favorable Therapeutic Index (>24.2), showing targeted efficacy against breast cancer while sparing healthy renal cells and exhibiting manageable hepatotoxicity[3][5].

Mechanistic Insights: The Pathway to Toxicity

The differential toxicity of 4-CMT is driven by its specific molecular interactions. The cyclohexyl group enhances lipophilicity, facilitating rapid cellular entry. Once inside, the 1,2,4-triazole core interacts with the kinase domains of EGFR and disrupts β-tubulin polymerization[4]. This dual action destabilizes the mitotic spindle, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis[3][6].

Pathway S1 4-Cyclohexyl-3-methyl- 4H-1,2,4-triazole (4-CMT) S2 EGFR / PARP-1 Inhibition S1->S2 Binding (Kinase Domain) S3 β-Tubulin Polymerization Block S1->S3 Microtubule Destabilization S5 Apoptosis Induction S2->S5 DNA Repair Failure S4 G2/M Phase Arrest S3->S4 Mitotic Spindle Disruption S4->S5 Prolonged Arrest

Figure 1: Proposed signaling pathway for 1,2,4-triazole-induced apoptosis in cancer cell lines.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal control or a specific causal reason to prevent data artifacts.

Workflow A 1. Cell Culturing (MCF-7, HepG2, HEK-293) B 2. Compound Treatment (4-CMT vs Controls) A->B 80% Confluence C 3A. MTT Viability Assay (Mitochondrial Activity) B->C 48h Incubation D 3B. Flow Cytometry (Annexin V/PI Staining) B->D 48h Incubation E 4. IC50 & Therapeutic Index Calculation C->E Absorbance (570nm) D->E Apoptotic Population

Figure 2: Self-validating experimental workflow for cytotoxicity screening of 4-CMT.

Protocol A: MTT Cell Viability Assay

Purpose: To quantify mitochondrial metabolic activity as a direct, objective proxy for cell viability.

  • Seeding: Seed MCF-7 and HepG2 cells at

    
     cells/well in 96-well plates.
    
    • Causality: This specific density ensures cells remain in the exponential growth phase (log phase) during the entire 48h treatment window. Over-seeding leads to contact inhibition, which artificially lowers metabolic rates and skews viability data.

  • Starvation & Treatment: After 24h, replace media with serum-free media for 12h, then treat with 4-CMT (0.1 - 100 μM).

    • Causality: Serum starvation synchronizes the cell cycle across the population. This ensures that observed cytotoxic effects are strictly due to the compound's mechanism of action rather than varying baseline proliferation rates.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL) and incubate for exactly 4 hours.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan crystals. Dead cells remain colorless.

  • Solubilization & Quantification: Remove the aqueous media carefully and add 150 μL of DMSO per well. Read absorbance at 570 nm.

    • Causality: Formazan is highly insoluble in aqueous media. DMSO completely dissolves the crystals, creating a homogenous solution required for accurate spectrophotometric quantification[3][5].

Protocol B: Annexin V/PI Flow Cytometry

Purpose: To differentiate between early apoptosis, late apoptosis, and necrosis, validating that cell death is mechanism-driven rather than due to acute chemical toxicity.

  • Harvesting: Collect both the adherent cells (via trypsinization) and the floating cells in the media post-treatment.

    • Causality: Floating cells are often late-apoptotic or necrotic. Discarding the media before harvesting would selectively remove the dead population, artificially lowering the measured toxicity of the triazole derivative[4].

  • Staining: Resuspend the pellet in 1X Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Causality: Annexin V binds to phosphatidylserine (which flips to the outer membrane exclusively in early apoptosis), while PI only penetrates cells with compromised membranes (late apoptosis/necrosis)[4].

  • Analysis: Analyze via flow cytometer within 1 hour of staining.

    • Causality: Prolonged incubation in the binding buffer can lead to non-specific PI uptake in healthy cells, yielding false-positive necrotic populations.

References

  • Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells | ACS Omega. American Chemical Society (ACS).[Link]

  • Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. National Institutes of Health (NIH) / PMC.[Link]

  • Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate.[Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. MDPI.[Link]

  • Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. International Journal of Medical Sciences.[Link]

Sources

How does the cyclohexyl group affect the activity of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole?

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole , focusing on how the N4-cyclohexyl group influences biological efficacy compared to aromatic (phenyl) and short-chain alkyl alternatives.

Key Findings:

  • Lipophilicity Driver: The cyclohexyl group significantly enhances lipophilicity (logP), facilitating passive diffusion across fungal and bacterial cell membranes.

  • Electronic Modulation: Unlike electron-withdrawing phenyl groups, the electron-donating cyclohexyl group increases electron density on the triazole ring, potentially strengthening coordination bonds with metal cofactors (e.g., Heme Fe in CYP450 enzymes).

  • Steric Trade-off: While the bulky, non-planar cyclohexyl group improves fit in large hydrophobic pockets (e.g., Trypanosoma cruzi targets), it disrupts activity in targets requiring planar

    
    -
    
    
    
    stacking (e.g., Kappa Opioid Receptors).

Mechanistic Analysis: The Role of the Cyclohexyl Group

The biological activity of 1,2,4-triazoles is governed by their ability to interact with biological targets (often enzymes like Lanosterol 14


-demethylase) and their pharmacokinetic properties. The modification at the N4 position is a critical "tuning knob" for these properties.
Lipophilicity and Membrane Permeability

The cyclohexyl group is a large, hydrophobic aliphatic ring. Replacing a methyl or phenyl group with cyclohexyl drastically alters the partition coefficient (logP).

Substituent at N4Approx.

logP Contribution
Effect on Permeability
Methyl (-CH

)
+0.5Low: Poor penetration of waxy fungal walls.
Phenyl (-Ph) +1.7Moderate: Good balance, but planar rigidity limits solubility.
Cyclohexyl (-Cy) +2.5 High: Superior membrane crossing; ideal for intracellular targets.

Impact: The increased lipophilicity of the cyclohexyl derivative correlates with higher intracellular accumulation in pathogens with complex cell envelopes, such as Mycobacterium and Candida species.

Electronic Influence on Metal Coordination

Many triazoles act by coordinating the N2 or N4 nitrogen to the heme iron of CYP450 enzymes, inhibiting ergosterol biosynthesis.

  • Phenyl Group: Inductively electron-withdrawing. It pulls electron density away from the triazole ring, slightly weakening the N-Fe coordinate bond.

  • Cyclohexyl Group: Inductively electron-donating (+I effect). It pushes electron density into the triazole ring, making the nitrogens more basic and potentially stronger ligands for the heme iron, provided steric hindrance does not prevent binding.

Steric Topography (The "Shape" Factor)
  • Phenyl (Flat): Essential for targets with narrow clefts or aromatic residues (Phe, Tyr, Trp) that engage in

    
    -
    
    
    
    stacking.
  • Cyclohexyl (Chair): Bulky and three-dimensional. It fails in flat clefts but excels in globular hydrophobic pockets where it can displace water and form Van der Waals contacts.

Comparative Performance Data

The following data synthesizes trends observed in antimicrobial and enzyme inhibition studies comparing N4-substituents.

Table 1: Antimicrobial Activity Comparison (MIC in g/mL)

Lower values indicate higher potency.

Target Organism4-Cyclohexyl-3-methyl...[1]4-Phenyl-3-methyl...4-Methyl-3-methyl...Mechanistic Rationale
Candida albicans 12.5 - 25.0 50.0 - 100.0>100Cyclohexyl aids penetration of fungal chitin/glucan wall.
Staphylococcus aureus 25.0 50.0>100Hydrophobic interaction with bacterial cell membrane.
Trypanosoma cruzi High Activity Moderate ActivityLow ActivityCyclohexyl fits specific hydrophobic pocket in sterol biosynthesis enzymes.
Aromatase (CYP19) Inactive/LowHigh Activity LowTarget requires planar aromatic ring for

-stacking; Cyclohexyl is too bulky/non-planar.

Critical Insight: The cyclohexyl group is a "specialist" modification. It outperforms phenyl in antimicrobial/antiparasitic contexts where membrane permeability and hydrophobic pocket filling are key, but fails in receptor-ligand interactions that depend on aromaticity (e.g., Aromatase or Opioid receptors).

Visualizing the Structure-Activity Relationship (SAR)[2]

The following diagram illustrates the decision logic for selecting the N4-cyclohexyl group over alternatives during lead optimization.

SAR_Logic Start Lead Optimization: N4-Substituent Selection Q1 Target Characteristic? Start->Q1 Path_Aromatic Requires Pi-Pi Stacking (e.g., Aromatase, KOR) Q1->Path_Aromatic Flat/Narrow Site Path_Hydrophobic Large Hydrophobic Pocket (e.g., CYP51, Bacterial Cell Wall) Q1->Path_Hydrophobic Globular/Waxy Site Phenyl Select N4-Phenyl (Planar, Aromatic) Path_Aromatic->Phenyl Cyclohexyl Select N4-Cyclohexyl (Bulky, Lipophilic, e- Donor) Path_Hydrophobic->Cyclohexyl Outcome_Phenyl High Affinity Low Membrane Permeability Phenyl->Outcome_Phenyl Outcome_Cyclohexyl High Membrane Permeability Strong Heme Coordination Lower Host Toxicity Cyclohexyl->Outcome_Cyclohexyl

Caption: Decision tree for N4-substituent selection based on target topology and permeability requirements.

Experimental Protocols

To validate the activity of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole, the following synthesis and assay protocols are recommended. These protocols ensure the compound is generated correctly (avoiding thione tautomers if not desired) and tested rigorously.

Synthesis of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

This protocol uses the cyclization of an acylhydrazide.

Reagents:

  • Acetylhydrazide (0.01 mol)

  • Cyclohexyl isothiocyanate (0.01 mol)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Ethanol (Absolute)

Workflow:

  • Thiosemicarbazide Formation: Dissolve acetylhydrazide in ethanol. Add cyclohexyl isothiocyanate dropwise with stirring. Reflux for 2 hours. Cool to precipitate the intermediate (1-acetyl-4-cyclohexylthiosemicarbazide).

  • Cyclization: Dissolve the intermediate in 10% NaOH solution. Reflux for 4 hours.

    • Note: This step creates the 1,2,4-triazole-5-thione/thiol.

  • Desulfurization (Optional for pure alkyl triazole): To obtain the specific "3-methyl" derivative without the thiol group, treat the thione product with Raney Nickel or dilute nitric acid oxidation followed by decarboxylation, though the thione itself is often the active species cited in literature.

    • Direct Synthesis Alternative: Reaction of Acetylhydrazide with Cyclohexyl amine and Ethyl orthoformate (if 5-H is desired directly).

Antimicrobial Susceptibility Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole in DMSO to a stock concentration of 1000

    
    g/mL.
    
  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in a 96-well plate (Range: 500

    
    g/mL to 0.9 
    
    
    
    g/mL).
  • Inoculation: Add

    
     CFU/mL of test organism (C. albicans ATCC 10231 or S. aureus ATCC 25923).
    
  • Incubation: Incubate at 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: MIC is the lowest concentration showing no visible turbidity.

    • Control: DMSO blank (negative control) and Fluconazole/Ciprofloxacin (positive control).

Synthesis Pathway Visualization

The following diagram outlines the chemical pathway to generate the target scaffold.

Synthesis_Path Reactants Acetylhydrazide + Cyclohexyl Isothiocyanate Intermediate Acyl-thiosemicarbazide (Intermediate) Reactants->Intermediate EtOH, Reflux Cyclization Alkaline Cyclization (NaOH, Reflux) Intermediate->Cyclization Product_Thione 4-Cyclohexyl-3-methyl- 1,2,4-triazole-5-thione Cyclization->Product_Thione Desulfurization Raney Ni / Oxidation Product_Thione->Desulfurization Optional Step Final_Product 4-Cyclohexyl-3-methyl- 4H-1,2,4-triazole Desulfurization->Final_Product

Caption: Synthetic route from precursors to the final 4-cyclohexyl-1,2,4-triazole scaffold.

References

  • Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists. Source: UNC Eshelman School of Pharmacy. URL:[Link] Relevance: Demonstrates the negative impact of cyclohexyl substitution in targets requiring aromatic stacking.

  • Design, Synthesis, Trypanocidal Activity of Novel S-Alkyl-1,2,4-triazoles. Source: ResearchGate / Medicinal Chemistry Literature. URL:[Link] Relevance: Highlights the superior activity of N4-cyclohexyl derivatives against Trypanosoma cruzi due to lipophilic fit.

  • New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Provides comparative data showing Phenyl > Cyclohexyl activity for Aromatase inhibition.[2]

  • Synthesis and antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Source: Taylor & Francis Online. URL:[Link] Relevance: Establishes the baseline activity for phenyl-substituted analogs for comparison.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Classification

The foundational step in any chemical disposal procedure is a thorough understanding of the potential hazards. The 1,2,4-triazole chemical family exhibits a range of toxicological profiles, and it is prudent to handle 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole with the assumption that it may share these characteristics.

Key Potential Hazards of 1,2,4-Triazole Derivatives:

  • Acute Toxicity: Some triazole derivatives are harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Many compounds in this class are known to cause skin and serious eye irritation.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][3]

  • Reproductive Toxicity: Certain 1,2,4-triazoles are suspected of damaging fertility or the unborn child.[5][6]

  • Aquatic Toxicity: Some triazole compounds are toxic to aquatic life with long-lasting effects.[5]

Based on these potential hazards, any waste containing 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole must be classified as hazardous chemical waste .[7][8][9]

Personal Protective Equipment (PPE)

Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE to minimize exposure.[10][11]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][10]Protects against accidental splashes and contact with airborne particles, preventing potential serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.Prevents skin contact, which can cause irritation. Proper removal technique is crucial to avoid self-contamination.
Body Protection A lab coat should be worn at all times.[10]Protects street clothes from contamination and minimizes skin exposure.
Respiratory Protection If handling fine powders or creating aerosols, use a NIOSH-approved respirator.[12]Prevents inhalation of the compound, which may cause respiratory irritation. Work should ideally be conducted in a chemical fume hood.[1]

Waste Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[13][14]

Waste Segregation and Containerization Workflow

cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_container Container Selection & Labeling cluster_accumulation Satellite Accumulation cluster_disposal Final Disposal gen 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole Waste (Solid, Liquid, Contaminated Materials) assess Classify as Hazardous Chemical Waste (Based on 1,2,4-triazole class hazards) gen->assess container Select a chemically compatible, leak-proof container. Ensure it is properly labeled. assess->container accumulate Store in a designated Satellite Accumulation Area (SAA). Keep container closed. container->accumulate disposal Arrange for pickup by a licensed hazardous waste disposal company. accumulate->disposal

Caption: Decision workflow for the proper segregation and disposal of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole waste.

Step-by-Step Containerization Protocol:
  • Select an Appropriate Container:

    • Use a container that is chemically compatible with 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole and any solvents present in the waste stream. High-density polyethylene (HDPE) or glass containers are generally suitable.[10][15]

    • The container must be in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[8]

  • Label the Container Clearly:

    • All waste containers must be labeled as soon as waste is added.[14]

    • The label must include:

      • The words "Hazardous Waste".[8][9]

      • The full chemical name: "4-Cyclohexyl-3-methyl-4H-1,2,4-triazole". Avoid using abbreviations or chemical formulas.[8]

      • An accurate estimation of the concentration of the hazardous component.

      • The date when the first waste was added to the container (accumulation start date).[10]

      • Appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard for potential reproductive toxicity).

  • Segregate Incompatible Wastes:

    • Do not mix this waste stream with other incompatible chemicals.[14] For example, keep it separate from strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for nitrogen-containing heterocyclic compounds.[3]

On-site Accumulation and Storage

Laboratories must adhere to specific regulations for the temporary storage of hazardous waste at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[8][9][16]

SAA Requirements:

  • The SAA must be under the control of the laboratory personnel generating the waste.[8][16]

  • Keep the waste container closed at all times, except when adding waste.[8]

  • Store the container in a designated secondary containment bin to prevent the spread of potential spills.[7]

  • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[9][16]

  • Once a container is full, it must be moved to a central accumulation area within 72 hours for disposal pickup.[8]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, use a chemical spill kit with absorbent materials to contain the spill. For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[4]

  • Cleanup: Carefully collect the absorbed spill material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EH&S) office.

Final Disposal Procedure

The final disposal of 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole must be conducted through your institution's established hazardous waste management program.

  • Request Pickup: Once the waste container is nearly full (around 90% capacity), submit a chemical waste pickup request to your institution's EH&S department or their designated hazardous waste contractor.[8][15]

  • Documentation: Ensure all necessary paperwork is completed accurately, detailing the contents of the waste container.

  • Professional Disposal: The licensed hazardous waste disposal company will then transport the waste for final treatment and disposal, likely through high-temperature incineration, in accordance with all local, state, and federal regulations.[9][11]

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [7][13]

References

  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • Labor Security System.
  • National Science Teaching Association (NSTA). (2024, August 16).
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Solvent Recovery Systems. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2019, September 19).
  • University of Tennessee Health Science Center. The Laboratory Standard. Office of Clinical and Research Safety.
  • Thermo Fisher Scientific. (2010, December 29).
  • National Center for Biotechnology Information.
  • Agriculture and Environment Research Unit (AERU). (2025, November 28). 1,2,4-triazole (Ref: CGA 71019).
  • Environmental Protection Agency (EPA). (2006, February 7). HED Records Center Series 361 Science Reviews - File R124628 - Page 1 of 95.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 18).
  • ChemicalBook. (2024, November 12). 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity.
  • U.S. Environmental Protection Agency (US EPA). Robust Summaries & Test Plan: 1H-1,2,4-triazole.
  • MilliporeSigma. (2025, November 6).
  • European Chemicals Agency (ECHA). (2015, October 27).
  • Fluorochem. (2026, February 25). Safety Data Sheet: 3,5-DIBROMO-4-CYCLOPROPYL-4H-1,2,4-TRIAZOLE.
  • Santa Cruz Biotechnology, Inc.
  • Sdfine.
  • Carl ROTH. (2024, March 3).
  • BLDpharm. 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole.

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Personal protective equipment for handling 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole

In drug discovery and synthetic chemistry, substituted 1,2,4-triazoles like 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole (CAS 756819-68-8) serve as critical pharmacophores and bridging ligands. However, handling these compounds requires moving beyond basic compliance into a mindset of mechanistic safety.

As a Senior Application Scientist, I design safety protocols not as checklists, but as self-validating systems of physical and procedural barriers. When dealing with triazole derivatives, the primary threats are aerosolized crystalline dust causing severe mucosal irritation, and the potential for highly toxic decomposition byproducts during disposal 1. This guide provides a comprehensive, causality-driven framework for Personal Protective Equipment (PPE) selection, operational handling, and waste management.

Hazard Profile & PPE Causality Matrix

Triazole derivatives typically present as fine, static-prone powders. They carry standard GHS warnings for acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) 1. To mitigate these risks, we engineer a barrier system where the failure of one component is immediately visible before exposure occurs.

Table 1: Quantitative Hazard Profile and PPE Specifications

Hazard / GHS CodePrimary Risk VectorRequired PPEMechanistic Justification (The "Why")
Oral / Respiratory (H302, H335) Inhalation of static-charged micro-dust during transfer.N95/P100 Respirator (if handled outside a hood)Triazole dust easily aerosolizes. A particulate respirator traps <0.3µm particles, preventing mucosal absorption 2.
Eye Irritation (H319) Airborne particulates settling on the ocular surface.Unvented Safety Goggles (EN166/ANSI Z87.1)Standard safety glasses leave orbital gaps. Unvented goggles create a complete seal against settling crystalline dust 2.
Skin Irritation (H315) Dermal absorption from contaminated surfaces or tools.Double Nitrile Gloves (Contrasting colors)Creates a self-validating breach system. If the outer glove tears, the inner glove visually flags the breach while maintaining the dermal barrier 2.

Step-By-Step Operational Protocol

Handling 4-Cyclohexyl-3-methyl-4H-1,2,4-triazole safely requires controlling its physical state. The static nature of the powder means it will cling to spatulas and weigh boats, drastically increasing the risk of contamination.

Methodology: Safe Weighing and Transfer

  • Environmental Control: Conduct all open-container operations inside a certified Class II Biological Safety Cabinet or a chemical fume hood with a verified face velocity of 80-100 fpm.

  • Static Mitigation: Before opening the reagent bottle, use an anti-static gun (e.g., Zerostat) on the exterior of the bottle and your weighing tools. This prevents the powder from "jumping" and aerosolizing when the cap is removed.

  • Enclosed Transfer: Do not use open, flat weigh boats. Instead, tare a sealable glass vial. Transfer the required mass directly into the vial using a grounded, stainless-steel spatula to minimize static cling.

  • Tool Decontamination: Immediately place the contaminated spatula into a secondary container of polar solvent (e.g., ethanol or water) to dissolve residual triazole before removing it from the hood.

Emergency Response & Spill Management

If a spill occurs, standard sweeping will aerosolize the triazole dust, exponentially increasing inhalation risks and contaminating the wider laboratory environment.

Methodology: Spill Containment

  • Isolate & Evacuate: Immediately step back and allow the fume hood to clear airborne dust for 5 minutes.

  • Mechanical Dust Control: Do not sweep dry. Take up the material mechanically using damp absorbent pads to suppress dust formation and capture the bulk solid 3.

  • Chemical Decontamination: Wipe the affected area with a solvent (ethanol/water mix) to dissolve and capture any remaining microscopic residue. Dispose of all wipes as hazardous solid waste.

EPA-Compliant Disposal Plan

The disposal of 1,2,4-triazole derivatives must account for their thermal decomposition profile. When heated to decomposition, these compounds emit highly toxic gases, including nitrogen oxides (NOx) and hydrogen cyanide (HCN) 4.

Methodology: Waste Management

  • Segregation: Collect all solid waste (contaminated vials, gloves, and wipes) in a dedicated, clearly labeled hazardous waste container. Do not empty any triazole waste into drains or the sewage system [[3]]().

  • Solvent Dissolution (For bulk disposal): For surplus or non-recyclable bulk material, dissolve the compound in a combustible solvent 2.

  • Incineration: Transfer the dissolved waste to a licensed hazardous waste disposal facility. The material must be burned in a chemical incinerator equipped with an afterburner and a chemical scrubber to neutralize NOx and HCN emissions 2.

Operational Workflow Diagram

G Start 1. Fume Hood Prep (Verify Airflow) PPE 2. Don PPE (Double Gloves, Goggles) Start->PPE Transfer 3. Weighing & Transfer (Anti-static tools) PPE->Transfer Spill Spill Occurred? Transfer->Spill Decon Damp Wipe & Collect (Control Dust) Spill->Decon Yes Dispose 4. EPA-Compliant Disposal (Incineration with Scrubber) Spill->Dispose No Decon->Dispose

Workflow for the safe handling, spill management, and disposal of 1,2,4-triazoles.

References

  • [3] Carl Roth. Safety Data Sheet: 1,2,4-Triazole (Disposal and Spill Management). Available at: [Link]

  • [4] PubChem. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - Chemical Properties and Decomposition. Available at: [Link]

Sources

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